molecular formula C40H67N9O13 B1262932 Dentigerumycin

Dentigerumycin

Numéro de catalogue: B1262932
Poids moléculaire: 882 g/mol
Clé InChI: BJUCZDYVLAQTFF-NABKGELOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dentigerumycin is a specialized cyclic depsipeptide antibiotic first identified in symbiotic actinobacteria ( Pseudonocardia spp.) associated with fungus-growing ants . Its primary research value lies in its potent and selective antifungal activity, particularly against parasitic fungi such as Escovopsis sp., which it inhibits at a minimum inhibitory concentration (MIC) of 2.8 µM . The compound also demonstrates activity against Candida albicans strains, including an amphotericin-resistant variant, with an MIC of 1.1 µM, suggesting potential for research into combating fungal pathogens . The structure of this compound is characterized by a complex macrocyclic ring incorporating highly modified, non-proteinogenic amino acids, including two piperazic acid units, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy alanine, along with a pyran-bearing polyketide-derived acyl side chain . This unique structure is of significant interest in the fields of natural product biosynthesis and organic chemistry. Subsequent research has identified structurally related analogues, such as Dentigerumycins E, F, and G, from marine Streptomyces species, expanding the chemical diversity and sources of this compound family . This compound E has also been reported to exhibit antiproliferative and antimetastatic activities against human cancer cells in in vitro studies, indicating its potential utility in oncological research . This product is intended for research purposes only.

Propriétés

Formule moléculaire

C40H67N9O13

Poids moléculaire

882 g/mol

Nom IUPAC

(2S)-N-[(3R,10S,13R,20S,21S,24S,27S,29S)-11,29-dihydroxy-10,24-dimethyl-2,9,12,19,23,26-hexaoxo-21-propan-2-yl-22-oxa-1,7,8,11,17,18,25,31-octazatetracyclo[25.4.0.03,8.013,18]hentriacontan-20-yl]-2-[(2R,5S,6R)-6-ethyl-2-hydroxy-5-propyloxan-2-yl]-2-hydroxypropanamide

InChI

InChI=1S/C40H67N9O13/c1-8-12-24-15-16-40(59,62-29(24)9-2)39(7,58)38(57)45-30-31(21(3)4)61-37(56)22(5)44-32(51)28-19-25(50)20-43-48(28)34(53)26-13-10-17-41-46(26)33(52)23(6)49(60)35(54)27-14-11-18-42-47(27)36(30)55/h21-31,41-43,50,58-60H,8-20H2,1-7H3,(H,44,51)(H,45,57)/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31-,39+,40+/m0/s1

Clé InChI

BJUCZDYVLAQTFF-NABKGELOSA-N

SMILES isomérique

CCC[C@H]1CC[C@@](O[C@@H]1CC)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CNN3C(=O)[C@H]4CCCNN4C(=O)[C@@H](N(C(=O)[C@H]5CCCNN5C2=O)O)C)O)C)C(C)C)O)O

SMILES canonique

CCCC1CCC(OC1CC)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CC(CNN3C(=O)C4CCCNN4C(=O)C(N(C(=O)C5CCCNN5C2=O)O)C)O)C)C(C)C)O)O

Synonymes

dentigerumycin

Origine du produit

United States

Foundational & Exploratory

Discovery and Isolation of Dentigerumycin from Pseudonocardia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dentigerumycin, a potent cyclic depsipeptide, represents a fascinating example of symbiotic natural product chemistry. Produced by actinobacteria of the genus Pseudonocardia, found in a mutualistic relationship with fungus-growing ants of the species Apterostigma dentigerum, this molecule plays a crucial role in defending the ants' fungal cultivar from parasitic fungi like Escovopsis sp.[1][2]. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction

The intricate symbiotic relationships between insects and microorganisms are a rich source of novel bioactive compounds. The fungus-growing ants, which cultivate fungi for food, have evolved a sophisticated partnership with Pseudonocardia bacteria. These bacteria, residing on the ants' cuticle, produce a variety of secondary metabolites that protect the fungal garden from pathogens[1]. This compound is a prime example of such a defensive molecule, exhibiting selective and potent antifungal activity[1].

Structurally, this compound is a cyclic depsipeptide with a molecular formula of C₄₀H₆₇N₉O₁₃[1]. It incorporates several unusual amino acid residues, including piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, attached to a polyketide-derived side chain featuring a pyran ring[1]. Its unique structure and targeted biological activity make it a compelling subject for natural product research and a potential lead for the development of new antifungal agents.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound [1]

PropertyValue
Molecular FormulaC₄₀H₆₇N₉O₁₃
High-Resolution MS (ESI-TOF)m/z [M+H]⁺
¹H NMR (Key Signals)9.50 ppm (singlet), amide doublets
¹³C NMR (Key Signals)7 amide/ester carbonyls, 5 O-bearing C, 9 N-bearing C

Table 2: Bioactivity of this compound [1]

Target OrganismAssay TypeValue
Escovopsis sp.Minimum Inhibitory Concentration (MIC)2.8 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Fermentation of Pseudonocardia sp.

This protocol is based on general methods for the cultivation of Pseudonocardia for secondary metabolite production.

  • Strain: Pseudonocardia sp. isolated from the cuticle of the ant Apterostigma dentigerum.

  • Media: Modified Yeast Extract-Malt Extract (YEME) broth with the following composition per liter:

    • Glucose: 10 g

    • Soy Peptone: 5 g

    • Yeast Extract: 3 g

    • Malt Extract: 3 g

    • CaCO₃: 2 g

    • Adjust pH to 7.2 before autoclaving.

  • Procedure:

    • Prepare a seed culture by inoculating a single colony of Pseudonocardia sp. into a 50 mL baffled Erlenmeyer flask containing 10 mL of YEME broth.

    • Incubate the seed culture at 30°C with shaking at 200 rpm for 3-4 days until turbid.

    • For large-scale fermentation, inoculate 8 L of YEME broth in a suitable fermenter with the seed culture (5% v/v).

    • Maintain the fermentation at 30°C with constant agitation and aeration for 7-10 days.

    • Monitor the production of this compound by periodically taking small samples and analyzing them by LC-MS.

Extraction of this compound

This protocol describes the extraction of this compound from the whole liquid culture.

  • Materials:

  • Procedure:

    • At the end of the fermentation, transfer the entire 8 L culture broth to a large separation funnel.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

This two-step purification protocol utilizes flash column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Step 1: C18 Flash Column Chromatography (Initial Purification)

  • Materials:

  • Procedure:

    • Prepare a C18 flash column. The size of the column will depend on the amount of crude extract. For a multi-gram crude extract, a column of 4-5 cm in diameter and 20-30 cm in length is appropriate.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel.

    • Dry the adsorbed sample and load it onto the top of the C18 column.

    • Elute the column with a stepwise gradient of methanol in water, starting from a low concentration (e.g., 20% methanol) and gradually increasing to 100% methanol.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing this compound.

    • Pool the this compound-containing fractions and concentrate in vacuo.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

  • Instrumentation:

    • Preparative HPLC system with a UV detector.

    • C18 column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid

  • Procedure:

    • Dissolve the partially purified extract from the flash chromatography step in a small volume of methanol.

    • Inject the sample onto the HPLC column.

    • Elute with a linear gradient of Solvent B in Solvent A (e.g., 40% to 80% B over 30 minutes) at a flow rate of 10 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC-MS.

    • Lyophilize the pure fraction to obtain this compound as a white powder.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) is used to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is performed to elucidate the planar structure and stereochemistry. These include:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Total Correlation Spectroscopy (TOCSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Rotating frame Overhauser Effect Spectroscopy (ROESY)

  • Stereochemical Analysis: The absolute configurations of the chiral centers are determined by methods such as the advanced Marfey's method for the amino acid residues.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Pseudonocardia sp. B Large-Scale Fermentation (8 L) A->B C Whole Broth Extraction (Ethyl Acetate) B->C D Concentration C->D Crude Extract E C18 Flash Column Chromatography D->E F RP-HPLC E->F Partially Purified Fractions I Pure this compound F->I G Structure Elucidation (NMR, MS) H Bioactivity Assays I->G I->H

Caption: Workflow for this compound Isolation.

Proposed Biosynthetic Pathway of this compound

This compound is synthesized by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. The following diagram depicts a proposed model for its biosynthesis, based on the analysis of related biosynthetic gene clusters.

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Modules cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_release Release and Cyclization PKS_L Loading Module KS AT ACP PKS_1 PKS Module 1 KS AT DH KR ACP PKS_L->PKS_1 PKS_2 PKS Module 2 KS AT KR ACP PKS_1->PKS_2 NRPS_1 Ala A T C PKS_2->NRPS_1 Transfer of Polyketide Chain NRPS_2 N-OH-Ala A T C NRPS_1->NRPS_2 NRPS_3 β-OH-Leu A T C NRPS_2->NRPS_3 NRPS_4 γ-OH-Pip A T C NRPS_3->NRPS_4 NRPS_5 Pip-1 A T C NRPS_4->NRPS_5 NRPS_6 Pip-2 A T C NRPS_5->NRPS_6 TE Thioesterase (TE) NRPS_6->TE Cyclic_Product This compound TE->Cyclic_Product Cyclization & Release

Caption: Proposed PKS-NRPS Biosynthesis of this compound.

Conclusion

The discovery of this compound from Pseudonocardia sp. highlights the value of exploring symbiotic microbial communities for novel natural products. The detailed protocols provided in this guide offer a framework for the successful isolation and characterization of this and other complex cyclic depsipeptides. The unique structure and potent, selective bioactivity of this compound warrant further investigation into its mechanism of action and potential therapeutic applications. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology and metabolic engineering approaches to produce novel analogs with improved properties.

References

The Role of Dentigerumycin in Ant-Fungus Symbiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dentigerumycin, a potent antifungal agent, and its critical role in the symbiotic relationship between fungus-growing ants, their cultivated fungus, and a specialized bacterial symbiont. This document details the discovery, mechanism of action, and chemical properties of this compound, along with comprehensive experimental protocols for its study.

Introduction: A Multipartite Symbiosis

Fungus-growing ants (Attini) engage in a sophisticated agricultural symbiosis with a fungal cultivar, which they use as their primary food source. This mutualism, however, is threatened by a specialized parasitic fungus of the genus Escovopsis, which can devastate the ants' fungal gardens.[1] To defend their cultivar, the ants have formed a mutualistic relationship with actinobacteria of the genus Pseudonocardia.[2][3] These bacteria, which reside on the ants' cuticle, produce a variety of secondary metabolites with antifungal properties that selectively inhibit the growth of Escovopsis.[2][3][4] One such key antifungal compound produced by Pseudonocardia associated with the ant Apterostigma dentigerum is this compound.[3][5]

This intricate multipartite symbiosis, involving the ant, the fungal cultivar, the parasitic fungus, and the antibiotic-producing bacteria, represents a fascinating example of coevolution and chemical ecology. Understanding the molecular mechanisms underpinning these interactions can provide valuable insights for the discovery of novel antimicrobial agents.

This compound: A Potent Antifungal Depsipeptide

This compound is a cyclic depsipeptide with a complex structure containing highly modified amino acid residues.[5] It is the primary antifungal agent responsible for the inhibition of Escovopsis in the Apterostigma dentigerum symbiosis.[5]

Chemical Structure

The molecular formula of this compound is C₄₀H₆₇N₉O₁₃.[5] Its structure was elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5]

Quantitative Antifungal Activity

This compound exhibits potent and selective antifungal activity against the parasitic fungus Escovopsis while showing lower toxicity towards the symbiotic fungal cultivar.[5] Its minimum inhibitory concentration (MIC) has been determined against various fungal species.

Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) (µM)Reference
Escovopsis sp.Isolate from colony CC011120-42.8[5]
Candida albicansWild type1.1[5]
Candida albicansATCC102311.1[5]
Candida albicansATCC200955 (amphotericin-resistant)1.1[5]

Experimental Protocols

This section provides detailed methodologies for the isolation of the this compound-producing bacterium, extraction and purification of the compound, and assessment of its antifungal activity.

Isolation of Pseudonocardia from Apterostigma dentigerum

This protocol outlines the steps for isolating the symbiotic Pseudonocardia bacteria from the cuticle of Apterostigma dentigerum ants.

Materials:

  • Apterostigma dentigerum worker ants

  • Sterile distilled water

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Actinomycete Isolation Agar (AIA) plates

  • Incubator

Procedure:

  • Collect worker ants from an Apterostigma dentigerum colony.

  • Aseptically transfer a single worker ant into a sterile 1.5 mL microcentrifuge tube containing 1 mL of sterile distilled water.

  • Vortex the tube vigorously for 1 minute to dislodge the bacteria from the ant's cuticle.

  • Prepare a serial dilution of the bacterial suspension in sterile distilled water.

  • Plate 100 µL of each dilution onto AIA plates.

  • Incubate the plates at 28-30°C for 2-4 weeks.

  • Observe the plates for the growth of characteristic chalky, white colonies of Pseudonocardia.

  • Isolate individual colonies and subculture them on fresh AIA plates to obtain pure cultures.

Extraction and Purification of this compound

This protocol describes the extraction of this compound from Pseudonocardia cultures and its purification using high-performance liquid chromatography (HPLC).

Materials:

  • Liquid culture of Pseudonocardia sp.

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • C18 solid-phase extraction (SPE) column

  • Methanol (B129727)

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column

Procedure:

  • Inoculate a suitable liquid medium with a pure culture of Pseudonocardia sp. and incubate with shaking for 7-10 days.

  • Extract the culture broth twice with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator.

  • Resuspend the crude extract in a small volume of methanol and apply it to a pre-conditioned C18 SPE column.

  • Wash the column with a stepwise gradient of methanol in water to remove impurities.

  • Elute this compound with a higher concentration of methanol.

  • Further purify the this compound-containing fractions by preparative HPLC on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.[5]

  • Collect the fractions corresponding to the this compound peak and confirm the purity by analytical HPLC.

  • Evaporate the solvent to obtain pure this compound as a white powder.[5]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against a target fungus using the broth microdilution method.

Materials:

  • Pure this compound

  • Target fungal strain (e.g., Escovopsis sp.)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial two-fold dilution of the this compound stock solution in the fungal growth medium in a 96-well microtiter plate. The final concentration range should typically span from 0.1 to 100 µM.

  • Prepare a standardized inoculum of the target fungus in the growth medium according to established protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microtiter plate, including a positive control (fungus with no drug) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the growth of the target fungus for 24-48 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits fungal growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

The Ant-Fungus-Bacteria Symbiotic Relationship

Symbiosis cluster_ant Apterostigma dentigerum Ant cluster_fungus Fungal Cultivar (Leucoagaricus sp.) cluster_parasite Parasitic Fungus (Escovopsis sp.) cluster_bacterium Symbiotic Bacterium (Pseudonocardia sp.) Ant Provides nutrients and cares for fungus garden Fungus Primary food source for the ant colony Ant->Fungus Cultivates Bacterium Produces this compound Ant->Bacterium Carries on Cuticle Fungus->Ant Provides Food Parasite Threatens the fungal cultivar Parasite->Fungus Infects This compound Antifungal Compound Bacterium->this compound Synthesizes This compound->Parasite Inhibits

Caption: A diagram illustrating the multipartite symbiotic relationship in fungus-growing ants.

Experimental Workflow for this compound Research

Workflow cluster_isolation Isolation & Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization A Collect Apterostigma dentigerum ants B Isolate Pseudonocardia from ant cuticle A->B C Cultivate Pseudonocardia in liquid medium B->C D Solvent extraction of culture broth C->D E Solid-phase extraction (SPE) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Obtain pure this compound F->G H Structure elucidation (NMR, MS) G->H I Antifungal bioassays (MIC determination) G->I J Mechanism of action studies I->J

Caption: A generalized experimental workflow for the study of this compound.

Proposed Biosynthetic Pathway of this compound

Biosynthesis PKS Polyketide Synthase (PKS) Linear_Peptide Linear Depsipeptide Intermediate PKS->Linear_Peptide NRPS Non-Ribosomal Peptide Synthetase (NRPS) NRPS->Linear_Peptide Precursors Precursor Molecules (e.g., Malonyl-CoA, Amino Acids) Precursors->PKS Precursors->NRPS Cyclization Cyclization & Modification Linear_Peptide->Cyclization This compound This compound Cyclization->this compound

References

Dentigerumycin: An In-Depth Technical Guide on a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dentigerumycin is a structurally unique cyclic depsipeptide with potent antifungal properties.[1][2] Isolated from a symbiotic actinobacterium, Pseudonocardia sp., associated with the fungus-growing ant Apterostigma dentigerum, this natural product represents a promising lead compound in the search for new antifungal therapies.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its discovery, structure, and antifungal activity. While its precise mechanism of action remains to be fully elucidated, this document summarizes the available data and outlines potential avenues for future research.

Discovery and Chemical Structure

This compound was discovered as part of an investigation into the symbiotic relationships between fungus-growing ants, their cultivated fungi, and protective actinobacteria.[1] The bacterium Pseudonocardia sp. produces this compound to selectively inhibit the growth of Escovopsis sp., a parasitic fungus that threatens the ants' fungal gardens.[1]

The structure of this compound was determined through a combination of spectroscopic analysis, including high-resolution mass spectrometry and NMR spectroscopy, along with degradative reactions and derivatizations.[1] It is a cyclic depsipeptide with a molecular formula of C₄₀H₆₇N₉O₁₃.[1] Its complex structure features several highly modified and unusual amino acid residues, including two piperazic acid units, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, attached to a polyketide-derived side chain containing a pyran ring.[1]

Antifungal Activity

This compound has demonstrated significant in vitro activity against pathogenic fungi, including the parasitic fungus Escovopsis sp. and the human pathogen Candida albicans.[1] Notably, it is effective against both wild-type and amphotericin-resistant strains of C. albicans.[1]

Quantitative Data on Antifungal Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various fungal strains.

Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) (µM)Reference
Escovopsis sp.Isolate from colony CC011120-42.8[1]
Candida albicansWild type1.1[1]
Candida albicansATCC102311.1[1]
Candida albicansATCC200955 (Amphotericin-resistant)1.1[1]

Mechanism of Action: Current Understanding and Knowledge Gaps

As of the latest available research, the specific molecular target and the detailed mechanism of action of this compound as an antifungal agent have not been fully elucidated. The initial discovery paper focuses on its isolation, structural characterization, and primary antifungal activity, but does not delve into the biochemical pathways it disrupts.[1]

The unique cyclic depsipeptide structure of this compound, containing unusual amino acid residues, suggests a potentially novel mechanism of action that may differ from existing classes of antifungal drugs. The fungal cell wall and cell membrane are common targets for antifungal agents, and it is plausible that this compound interacts with components of these structures or inhibits key enzymes involved in their biosynthesis. However, experimental evidence to support a specific mechanism is not yet available in the public domain.

Further research is required to identify the molecular target(s) of this compound, understand its effect on fungal cellular pathways, and explore potential mechanisms of resistance.

Experimental Protocols

The following is a detailed methodology for the key experiment cited for determining the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Escovopsis sp.

This protocol is based on the liquid culture assay described in the initial discovery of this compound.[1]

  • Fungal Culture Preparation: Escovopsis sp. is grown in a suitable liquid medium to obtain a suspension of fungal cells.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

  • Assay Setup: The fungal cell suspension is added to the wells of a microtiter plate. The various concentrations of this compound are then added to the wells. Control wells containing the fungal suspension without the compound are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions to allow for fungal growth.

  • Growth Measurement: Fungal cell density is measured, typically using a fluorescent dye that stains fungal cells, and the fluorescence is read with a plate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible fungal growth, as determined by a significant reduction in fluorescence compared to the control wells.[1]

Visualizations

Signaling Pathways and Experimental Workflows

As the specific signaling pathways affected by this compound are currently unknown, a diagram illustrating a hypothetical workflow for elucidating its mechanism of action is provided below. This serves as a guide for researchers in the field.

MOA_Workflow cluster_0 Initial Screening & Characterization cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Mechanism Validation Antifungal Activity Antifungal Activity MIC Determination MIC Determination Antifungal Activity->MIC Determination Genetic Screens Genetic Screens MIC Determination->Genetic Screens Structural Elucidation Structural Elucidation Biochemical Assays Biochemical Assays Structural Elucidation->Biochemical Assays Transcriptomics Transcriptomics Genetic Screens->Transcriptomics Proteomics Proteomics Biochemical Assays->Proteomics Affinity Chromatography Affinity Chromatography Metabolomics Metabolomics Affinity Chromatography->Metabolomics Target Knockout/Overexpression Target Knockout/Overexpression Transcriptomics->Target Knockout/Overexpression Enzyme Kinetics Enzyme Kinetics Proteomics->Enzyme Kinetics Cell-based Assays Cell-based Assays Metabolomics->Cell-based Assays Mechanism Elucidation Mechanism Elucidation Target Knockout/Overexpression->Mechanism Elucidation

Caption: A hypothetical workflow for elucidating the mechanism of action of an antifungal agent.

Logical Relationships in the Discovery of this compound

The following diagram illustrates the symbiotic relationship that led to the discovery of this compound and its role in this ecological context.

Dentigerumycin_Discovery Fungus-growing Ant\n(Apterostigma dentigerum) Fungus-growing Ant (Apterostigma dentigerum) Cultivated Fungus Cultivated Fungus Fungus-growing Ant\n(Apterostigma dentigerum)->Cultivated Fungus Cultivates Symbiotic Bacterium\n(Pseudonocardia sp.) Symbiotic Bacterium (Pseudonocardia sp.) Fungus-growing Ant\n(Apterostigma dentigerum)->Symbiotic Bacterium\n(Pseudonocardia sp.) Carries Cultivated Fungus->Fungus-growing Ant\n(Apterostigma dentigerum) Provides food This compound This compound Symbiotic Bacterium\n(Pseudonocardia sp.)->this compound Produces Parasitic Fungus\n(Escovopsis sp.) Parasitic Fungus (Escovopsis sp.) Parasitic Fungus\n(Escovopsis sp.)->Cultivated Fungus Threatens This compound->Parasitic Fungus\n(Escovopsis sp.) Inhibits

Caption: The ecological context of this compound's discovery.

References

The Architecture of Antibiosis: A Technical Guide to the Biosynthesis of Dentigerumycin in Actinobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentigerumycin, a structurally unique cyclic depsipeptide, stands as a compelling example of the chemical intricacies orchestrated by symbiotic actinobacteria. Produced by species of Pseudonocardia, these potent antifungal agents play a crucial role in defending the fungal gardens of attine ants from parasitic microfungi. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, a complex molecular assembly line that integrates nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. We present a putative model for the biosynthesis of its unusual structural motifs, including piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, alongside its polyketide-derived side chain. This guide offers detailed, adaptable experimental protocols for the investigation of the this compound biosynthetic gene cluster and its enzymatic components. Furthermore, we summarize the available quantitative data on the biological activity of this compound and provide visualizations of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this fascinating natural product.

Introduction

The intricate symbiotic relationships between insects and microorganisms are a rich source of novel bioactive compounds. A prime example is the association between fungus-growing ants of the tribe Attini, their cultivated fungi, and symbiotic actinobacteria of the genus Pseudonocardia. These bacteria produce a variety of secondary metabolites that protect the ants' fungal food source from pathogenic fungi like Escovopsis sp.[1]. This compound, a cyclic depsipeptide isolated from Pseudonocardia species associated with the ant Apterostigma dentigerum, is a key player in this defensive symbiosis[1][2].

The complex structure of this compound (Figure 1) features several non-proteinogenic amino acids, including two piperazic acid residues (one of which is hydroxylated), β-hydroxy leucine, and N-hydroxy-alanine, all incorporated into a cyclic depsipeptide core. A polyketide-derived side chain, featuring a pyran ring, is also a prominent feature of the molecule[1]. The biosynthesis of such a hybrid molecule is orchestrated by a sophisticated enzymatic complex involving both nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs)[3]. Understanding the intricacies of the this compound biosynthetic pathway not only provides fundamental insights into the generation of molecular diversity in nature but also opens avenues for the bioengineering of novel, potent antifungal agents.

Figure 1. The Structure of this compound.

G cluster_this compound This compound Dentigerumycin_structure

Caption: Chemical structure of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a hybrid NRPS-PKS pathway. While the complete gene cluster from a Pseudonocardia species has not been fully characterized in the literature, analysis of the this compound structure and gene clusters of related metabolites allows for the construction of a putative biosynthetic blueprint. The pathway can be conceptually divided into the biosynthesis of its precursors, the assembly of the polyketide and peptide chains, and subsequent modifications and cyclization.

Biosynthesis of Precursors

The assembly of this compound requires a suite of both common and unusual building blocks:

  • Piperazic Acid (Pip): This non-proteinogenic amino acid is a cyclic hydrazine. Its biosynthesis is initiated from a primary metabolite, likely L-ornithine or L-arginine, and involves the formation of an N-N bond, a reaction catalyzed by a piperazate synthase[4][5].

  • γ-Hydroxy Piperazic Acid (γ-OH-Pip): This modified piperazic acid is likely formed by the action of a hydroxylase on a piperazic acid residue, either before or after its incorporation into the growing peptide chain.

  • β-Hydroxy Leucine (β-OH-Leu): The biosynthesis of this amino acid likely proceeds from L-leucine, with a hydroxyl group introduced at the β-position by a hydroxylase.

  • N-Hydroxy-Alanine (N-OH-Ala): This modified amino acid is likely derived from L-alanine through the action of an N-oxygenase[1].

  • Polyketide Extender Units: The polyketide side chain is assembled from extender units such as malonyl-CoA and methylmalonyl-CoA, which are common metabolites in actinobacteria[6][7][8][9].

NRPS-PKS Assembly Line

The core structure of this compound is assembled on a large, multi-modular enzymatic complex.

Dentigerumycin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_assembly NRPS-PKS Assembly Line cluster_release Release and Cyclization L-Ornithine L-Ornithine Piperazic_Acid Piperazic_Acid L-Ornithine->Piperazic_Acid Piperazate Synthase NRPS_modules NRPS Modules (incorporating Pip, γ-OH-Pip, β-OH-Leu, N-OH-Ala) Piperazic_Acid->NRPS_modules L-Leucine L-Leucine beta_OH_Leucine beta_OH_Leucine L-Leucine->beta_OH_Leucine Hydroxylase beta_OH_Leucine->NRPS_modules L-Alanine L-Alanine N_OH_Alanine N_OH_Alanine L-Alanine->N_OH_Alanine N-oxygenase N_OH_Alanine->NRPS_modules Acetyl_CoA Acetyl_CoA Polyketide_Extender_Units Polyketide_Extender_Units Acetyl_CoA->Polyketide_Extender_Units Carboxylase PKS_module PKS Modules Polyketide_Extender_Units->PKS_module PKS_module->NRPS_modules Chain Transfer Linear_Depsipeptide Linear Precursor NRPS_modules->Linear_Depsipeptide Thioesterase (TE) domain This compound This compound Linear_Depsipeptide->this compound Cyclization (TE domain)

Caption: Proposed biosynthetic pathway of this compound.

The assembly process is initiated by the PKS modules, which construct the polyketide side chain through the sequential condensation of extender units. The growing polyketide chain is then transferred to the first module of the NRPS assembly line. The NRPS modules then sequentially incorporate the various amino acid precursors, including the unusual piperazic acids, β-hydroxy leucine, and N-hydroxy-alanine. Each NRPS module is responsible for the recognition, activation (via an adenylation or A-domain), and covalent tethering (via a thiolation or T-domain) of its specific amino acid substrate, followed by peptide bond formation (catalyzed by a condensation or C-domain).

Post-Assembly Modification and Release

The final steps in the biosynthesis of this compound involve the release of the fully assembled linear depsipeptide from the NRPS complex and its subsequent cyclization. These reactions are typically catalyzed by a C-terminal thioesterase (TE) domain, which can act as a cyclase to form the final macrolactone ring structure. The hydroxylation of one of the piperazic acid residues may occur at this late stage.

Quantitative Data

Currently, there is a paucity of quantitative data in the literature regarding the biosynthesis of this compound. No studies have reported on the enzyme kinetics of the biosynthetic enzymes, nor have precursor feeding studies with labeled isotopes been published to definitively trace the origins of the molecule's building blocks. The available quantitative data pertains to the biological activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC (µM)Reference
Escovopsis sp.2.8[1]
Candida albicans (wild type)1.1[1]
Candida albicans (ATCC10231)1.1[1]
Candida albicans (amphotericin-resistant ATCC200955)1.1[1]

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments that can be employed to investigate the biosynthesis of this compound. These protocols are based on established methods for studying NRPS and PKS pathways in actinobacteria.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

This protocol outlines a workflow for identifying and cloning the putative this compound biosynthetic gene cluster (den BGC) from a producing Pseudonocardia strain.

BGC_Identification_Workflow Genomic_DNA_Extraction Genomic DNA Extraction from Pseudonocardia sp. Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Nanopore) Genomic_DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Mining BGC Mining using antiSMASH or other bioinformatics tools Genome_Assembly->BGC_Mining BGC_Annotation Manual Annotation and Comparison to known clusters BGC_Mining->BGC_Annotation BGC_Cloning BGC Cloning into an expression vector (e.g., BAC) BGC_Annotation->BGC_Cloning

Caption: Workflow for BGC identification and cloning.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the this compound-producing Pseudonocardia strain using a suitable kit or a standard phenol-chloroform extraction protocol.

  • Whole Genome Sequencing: The extracted genomic DNA is subjected to long-read sequencing technologies such as PacBio or Oxford Nanopore to facilitate the assembly of large, repetitive NRPS/PKS gene clusters.

  • Genome Assembly: The sequencing reads are assembled into a high-quality draft genome using appropriate assembly software.

  • Bioinformatic Gene Cluster Mining: The assembled genome is analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The software will predict the boundaries of the clusters and the domains within the NRPS and PKS genes.

  • Gene Cluster Annotation: The putative den BGC is manually annotated by comparing the predicted open reading frames (ORFs) to databases of known biosynthetic genes. The domain organization of the NRPS and PKS enzymes is analyzed to predict the sequence of incorporated amino acids and polyketide extender units.

  • Gene Cluster Cloning: The identified BGC is cloned into a suitable expression vector, such as a Bacterial Artificial Chromosome (BAC) or a plasmid designed for heterologous expression in Streptomyces. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning.

Heterologous Expression of the den Gene Cluster

This protocol describes the heterologous expression of the cloned den BGC in a model Streptomyces host to confirm its role in this compound production.

Heterologous_Expression_Workflow Vector_Construction Construct Expression Vector with den BGC Transformation Transform Protoplasts with Expression Vector Vector_Construction->Transformation Host_Preparation Prepare Protoplasts of Streptomyces host (e.g., S. coelicolor) Host_Preparation->Transformation Selection Select for Transformants on appropriate antibiotic plates Transformation->Selection Fermentation Ferment Transformants and Wild-type Host Selection->Fermentation Metabolite_Extraction Extract Metabolites from Culture Supernatant and Mycelia Fermentation->Metabolite_Extraction LC_MS_Analysis Analyze Extracts by LC-MS and Compare to Authentic Standard Metabolite_Extraction->LC_MS_Analysis

Caption: Workflow for heterologous expression.

Methodology:

  • Host Strain Selection: A genetically tractable and well-characterized Streptomyces host, such as S. coelicolor or S. albus, is chosen for heterologous expression[10].

  • Transformation: The expression vector containing the den BGC is introduced into the Streptomyces host, typically via protoplast transformation.

  • Selection of Transformants: Transformants are selected on media containing the appropriate antibiotic corresponding to the resistance marker on the expression vector.

  • Fermentation and Metabolite Analysis: The transformed Streptomyces strain and a control strain (harboring an empty vector) are cultivated under conditions known to support secondary metabolism. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and the resulting chromatograms are compared. The production of this compound in the transformed strain, confirmed by comparison with an authentic standard, validates the function of the cloned BGC.

Gene Inactivation to Confirm Gene Function

This protocol details a method for inactivating a specific gene within the den BGC in the native Pseudonocardia producer to confirm its role in the biosynthetic pathway.

Methodology:

  • Construct a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene flanked by regions of homology to the target gene is constructed.

  • Transformation and Homologous Recombination: The disruption cassette is introduced into the Pseudonocardia strain. Through homologous recombination, the target gene is replaced by the resistance cassette.

  • Selection and Verification of Mutants: Mutants are selected on media containing the appropriate antibiotic. The correct gene replacement is verified by PCR and Southern blotting.

  • Phenotypic Analysis: The mutant strain is fermented, and the metabolite profile is analyzed by LC-MS. The abolition of this compound production in the mutant, and its potential accumulation of a biosynthetic intermediate, confirms the function of the inactivated gene.

Biochemical Characterization of an NRPS Adenylation (A) Domain

This protocol outlines the in vitro characterization of the substrate specificity of an adenylation domain from one of the den NRPS modules.

Methodology:

  • Cloning and Expression of the A-domain: The DNA sequence encoding the A-domain of interest is amplified by PCR and cloned into an expression vector (e.g., pET vector) for overexpression in E. coli.

  • Protein Purification: The recombinant A-domain protein is overexpressed in E. coli and purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography).

  • ATP-PPi Exchange Assay: The substrate specificity of the purified A-domain is determined using the ATP-pyrophosphate (PPi) exchange assay. The assay measures the amino acid-dependent exchange of 32P-labeled PPi into ATP. The activity is tested against a panel of proteinogenic and non-proteinogenic amino acids, including piperazic acid and its analogues.

  • Data Analysis: The rate of ATP-PPi exchange for each amino acid substrate is quantified to determine the substrate profile of the A-domain, thus confirming which amino acid is activated by that specific NRPS module.

Conclusion and Future Perspectives

The biosynthesis of this compound is a remarkable example of the metabolic capabilities of symbiotic actinobacteria. The proposed NRPS-PKS pathway highlights the complex enzymatic machinery required to produce such a structurally diverse and biologically active molecule. While significant progress has been made in understanding the structure and function of this compound, several key areas require further investigation. The definitive characterization of the den biosynthetic gene cluster from a Pseudonocardia species is a critical next step. Elucidating the precise enzymatic mechanisms for the formation of the unusual amino acid precursors, particularly the N-N bond in piperazic acid and the N-hydroxylation of alanine, will provide invaluable insights into novel biocatalysis. Furthermore, detailed biochemical characterization of the NRPS and PKS enzymes will pave the way for combinatorial biosynthesis and the generation of novel this compound analogues with improved antifungal properties. The continued exploration of the chemical ecology of the attine ant-microbe symbiosis promises to uncover a wealth of new natural products and biosynthetic pathways, with significant potential for applications in medicine and agriculture.

References

Dentigerumycin: A Comprehensive Technical Guide on its Biological Activity Against Escovopsis sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of Dentigerumycin, a cyclic depsipeptide, against the parasitic fungus Escovopsis sp. This compound is a natural product synthesized by Pseudonocardia species, a symbiotic actinobacterium found on the cuticle of fungus-growing ants of the genus Apterostigma. This molecule plays a crucial role in the defensive symbiosis of the ant colony by selectively inhibiting the growth of Escovopsis sp., a virulent pathogen of the ants' fungal gardens. This document summarizes the available quantitative data on its antifungal efficacy, details the experimental protocols for its biological characterization, and presents visualizations of the experimental workflow and a proposed mechanism of action.

Quantitative Biological Activity

This compound exhibits potent and selective antifungal activity against Escovopsis sp. The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that completely inhibits visible fungal growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escovopsis sp.

CompoundFungal SpeciesMIC (μM)Reference
This compoundEscovopsis sp. (isolate from colony CC011120-4)2.8[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound against Escovopsis sp.

Isolation and Purification of this compound

The isolation of this compound is a critical first step for its biological characterization. A bioassay-guided fractionation approach is typically employed.

  • Cultivation of Pseudonocardia sp. : The symbiotic bacterium is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction : The culture broth and mycelium are extracted with an organic solvent, such as ethyl acetate, to capture the bioactive compounds.

  • Fractionation : The crude extract is subjected to chromatographic techniques, such as C18 flash column chromatography, to separate the components based on polarity.

  • Bioassay-Guided High-Performance Liquid Chromatography (HPLC) : Fractions are tested for antifungal activity against Escovopsis sp. Active fractions are further purified by HPLC to yield pure this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Escovopsis sp. is determined using a broth microdilution method, adapted from standard protocols for filamentous fungi.

  • Fungal Inoculum Preparation : Escovopsis sp. is grown on a suitable agar (B569324) medium. Spores are harvested and suspended in sterile saline or culture medium. The spore suspension is adjusted to a standardized concentration.

  • Serial Dilution of this compound : A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution of the compound is performed in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

  • Inoculation : Each well is inoculated with the prepared fungal spore suspension.

  • Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring absorbance or fluorescence.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antifungal activity of this compound.

experimental_workflow cluster_isolation This compound Isolation cluster_mic MIC Assay culture Cultivation of Pseudonocardia sp. extraction Solvent Extraction culture->extraction fractionation Chromatographic Fractionation extraction->fractionation hplc Bioassay-Guided HPLC fractionation->hplc serial_dilution Serial Dilution of this compound hplc->serial_dilution Pure this compound prep_fungus Prepare Escovopsis sp. Inoculum inoculation Inoculate Microtiter Plate prep_fungus->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC incubation->read_mic final_result final_result read_mic->final_result Quantitative Activity Data

Figure 1: Experimental workflow for this compound isolation and MIC determination.
Proposed Mechanism of Action

While the specific molecular target of this compound in Escovopsis sp. has not been definitively elucidated, the mechanisms of action of other antifungal cyclic depsipeptides suggest potential pathways. Many such compounds interfere with the integrity of the fungal cell wall or cell membrane. A plausible hypothesis is that this compound inhibits key enzymes involved in the synthesis of essential cell wall components, such as β-(1,3)-glucan, or disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death.

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on known mechanisms of similar compounds.

proposed_mechanism cluster_cell Escovopsis sp. Cell cluster_wall Cell Wall cluster_membrane Cell Membrane This compound This compound glucan_synthase β-(1,3)-glucan Synthase This compound->glucan_synthase Inhibits membrane Membrane Integrity This compound->membrane Disrupts glucan β-(1,3)-glucan glucan_synthase->glucan synthesis cell_lysis Cell Lysis glucan->cell_lysis Loss of structural support leads to membrane->cell_lysis Leakage of contents leads to

Figure 2: Hypothetical mechanism of action of this compound against Escovopsis sp.

Conclusion

This compound is a potent and selective inhibitor of the fungal parasite Escovopsis sp., playing a vital role in a complex symbiotic relationship. The quantitative data underscores its efficacy, and the established experimental protocols provide a framework for further research and drug development efforts. While the precise mechanism of action requires further investigation, the proposed pathways, based on the activity of similar cyclic depsipeptides, offer a solid foundation for future studies into its molecular targets and the potential for its development as a novel antifungal agent.

References

Origin of Dentigerumycin from the ant Apterostigma dentigerum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fascinating origin of Dentigerumycin, a potent antifungal compound derived from a complex symbiotic relationship involving the ant Apterostigma dentigerum, a cultivated fungus, a parasitic fungus, and a protective bacterium. This document details the isolation, structure elucidation, and biological activity of this compound, offering comprehensive experimental protocols and quantitative data for researchers in natural product discovery and drug development.

The Symbiotic Context: A Multipartite Association

This compound is a product of a sophisticated multipartite symbiosis, a testament to the intricate chemical ecology of insect-microbe interactions. The fungus-growing ant, Apterostigma dentigerum, cultivates a specific fungus as its primary food source.[1][2] This agricultural system is under constant threat from a specialized parasitic fungus of the genus Escovopsis, which can devastate the ants' fungal garden.[1][2][3]

To defend their fungal cultivar, the ants engage in a mutualistic relationship with actinobacteria of the genus Pseudonocardia.[1][4][5] These bacteria reside on the cuticle of the ants and produce a variety of secondary metabolites with antimicrobial properties.[1][4][5] this compound is one such antibiotic, a selective agent that inhibits the growth of the parasitic Escovopsis while having a lesser effect on the cultivated fungus.[3] This dynamic interplay between the ant, its food source, a pathogen, and a protective microbe highlights a co-evolutionary arms race that has driven the production of novel bioactive compounds.[3][4]

Symbiotic_Relationship Ant Apterostigma dentigerum Cultivar Fungal Cultivar (Food Source) Ant->Cultivar Cultivates Bacterium Pseudonocardia sp. (Symbiont) Ant->Bacterium Harbors Cultivar->Ant Provides Food Parasite Escovopsis sp. (Pathogen) Parasite->Cultivar Infects Bacterium->Ant Provides Protection This compound This compound Bacterium->this compound Produces This compound->Parasite Inhibits

Figure 1: The multipartite symbiotic relationship leading to the production of this compound.

Isolation and Structure Elucidation of this compound

The discovery of this compound began with the isolation of the symbiotic partners from an Apterostigma dentigerum nest.[3] The producing bacterium, a Pseudonocardia species, was cultured, and the active compound was isolated from the culture broth.

Experimental Protocols

Isolation of Microorganisms: The bacterium (Pseudonocardia sp.), the fungal cultivar, and the parasitic fungus (Escovopsis sp.) were isolated from an Apterostigma dentigerum ant nest collected in Gamboa, Panama.[3]

Cultivation and Extraction: For the production of this compound, the Pseudonocardia strain was grown in large-scale liquid cultures (8 L).[3] The whole liquid culture was extracted with ethyl acetate. Alternatively, for smaller scale analysis, an agar (B569324) plate culture was extracted with methanol.[3]

Structure Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic techniques:[3]

  • High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS): This was used to determine the molecular formula, C40H67N9O13.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR experiments (gCOSY, TOCSY, gHSQC), were employed to elucidate the complex structure, which was identified as a cyclic depsipeptide containing highly modified amino acids such as piperazic acids, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, along with a polyketide-derived side chain.[3]

Determination of Absolute Configuration: The absolute stereochemistry of the amino acid components was determined through a multi-step process:[3]

  • Flash Hydrolysis: The compound was hydrolyzed using 6 N HCl at 115°C for 1 hour.[3]

  • Advanced Marfey's Method: The hydrolysate was derivatized with Nα-(2,4-dinitro-5-fluoro-phenyl)-L-leucinamide (L-FDLA) and its D-enantiomer.[3] LC/MS analysis of the derivatized amino acids allowed for the determination of their absolute configurations.[3]

  • Modified Mosher's Method: The absolute configuration of a secondary alcohol was determined by reacting it with R- and S-α-methoxy-α-(trifluoromethyl)phenyl acetyl chloride (MTPA-Cl) and analyzing the 1H NMR shifts of the resulting esters.[3]

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of a 1,2-diol in the polyketide side chain was determined by analyzing the CD spectrum of its Molybdenum complex (Mo2(OAc)4).[3]

Structure_Elucidation_Workflow cluster_isolation Isolation & Production cluster_structure Structure Determination cluster_config Absolute Configuration Isolation Isolate Pseudonocardia sp. from A. dentigerum Culture Large-Scale Liquid Culture Isolation->Culture Extraction Ethyl Acetate Extraction Culture->Extraction Purification Purify this compound Extraction->Purification MS HR-ESI-TOF-MS (Molecular Formula) Purification->MS NMR 1D & 2D NMR (Connectivity) Purification->NMR Hydrolysis Flash Hydrolysis Purification->Hydrolysis Mosher Modified Mosher's Method Purification->Mosher CD Circular Dichroism Purification->CD Final Complete Structure of This compound MS->Final NMR->Final Marfey Advanced Marfey's Method Hydrolysis->Marfey Marfey->Final Mosher->Final CD->Final

Figure 2: Workflow for the isolation and structure elucidation of this compound.

Biological Activity of this compound

This compound exhibits potent and selective antifungal activity. Its primary role in the symbiosis is to inhibit the parasitic fungus Escovopsis.

Quantitative Data on Biological Activity
Organism Assay Result Reference
Escovopsis sp.Minimum Inhibitory Concentration (MIC)2.8 µM[3]
Candida albicans (wild type)Minimum Inhibitory Concentration (MIC)1.1 µM[3]
Candida albicans (ATCC10231)Minimum Inhibitory Concentration (MIC)1.1 µM[3]
Candida albicans (amphotericin-resistant, ATCC200955)Minimum Inhibitory Concentration (MIC)1.1 µM[3]
Experimental Protocols for Bioassays

Minimum Inhibitory Concentration (MIC) Assay: The susceptibility of the parasitic fungus Escovopsis to this compound was determined using a dose-response curve.[3] The assay measures the fungal cell density (via fluorescence) at varying concentrations of the compound to determine the minimum concentration required to inhibit fungal growth.[3] Similar MIC assays were performed against strains of Candida albicans.[3]

Petri Dish Bioassays: Initial screening for antibiotic activity was performed using Petri dish bioassays.[3] This involves co-culturing the Pseudonocardia symbiont with the Escovopsis parasite and observing the inhibition of fungal growth.[3] These assays demonstrated that this compound is more effective against the parasitic fungus than the cultivated fungus.[3]

Biosynthesis of this compound

The complex structure of this compound, a cyclic depsipeptide with a polyketide side chain, suggests its biosynthesis via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[6][7] The biosynthetic gene cluster for this compound has been identified in Streptomyces species, which are closely related to Pseudonocardia.[6][7]

The NRPS modules are responsible for the incorporation of the amino acid residues, including the unusual piperazic acids, while the PKS modules assemble the polyketide side chain.[6] The gene cluster contains the necessary domains for adenylation, thiolation, condensation, and epimerization of the amino acid building blocks, as well as the ketosynthase, acyltransferase, and acyl carrier protein domains for the polyketide chain extension.[6]

Biosynthesis_Pathway PKS Polyketide Synthase (PKS) Modules Assembly Hybrid PKS-NRPS Assembly Line PKS->Assembly NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules NRPS->Assembly Precursors_PKS Simple Acyl-CoAs Precursors_PKS->PKS Precursors_NRPS Amino Acids (including precursors to piperazic acid) Precursors_NRPS->NRPS Side_Chain Polyketide Side Chain Peptide_Core Peptide Backbone Linear Linear Depsipeptide Assembly->Linear Cyclization Thioesterase Domain (Cyclization) Linear->Cyclization This compound This compound Cyclization->this compound

Figure 3: A simplified logical diagram of the proposed biosynthetic pathway for this compound.

Conclusion and Future Directions

This compound serves as a compelling example of how symbiotic interactions can be a fruitful source of novel, biologically active natural products. The intricate co-evolution between the Apterostigma dentigerum ant and its microbial symbionts has led to the development of a highly selective antifungal agent. For researchers and drug development professionals, this system not only provides a unique lead compound but also underscores the importance of exploring complex ecological niches for new therapeutic agents.

Future research could focus on several key areas:

  • Total Synthesis: The total synthesis of this compound would confirm its structure and provide a scalable route for producing analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action: Elucidating the precise molecular target of this compound in Escovopsis could reveal new antifungal drug targets.

  • Biosynthetic Engineering: Manipulation of the this compound biosynthetic gene cluster could lead to the production of novel derivatives with improved efficacy or altered selectivity.

  • Exploration of Other Symbiotic Systems: The Apterostigma symbiosis is just one of many such intricate relationships in nature. Further exploration of other insect-microbe symbioses is likely to yield a wealth of new chemical diversity.

The study of this compound and its symbiotic origin is a powerful illustration of the intersection of ecology, microbiology, and natural product chemistry, offering valuable insights and opportunities for the development of new medicines.

References

Spectroscopic and Structural Elucidation of Dentigerumycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentigerumycin, a cyclic depsipeptide produced by symbiotic actinobacteria of the genus Pseudonocardia, has garnered significant interest for its potent and selective antifungal activity. This technical guide provides an in-depth overview of the spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that have been pivotal in the elucidation of its complex structure. Detailed experimental protocols and a summary of its proposed mechanism of action are presented to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction

This compound was first isolated from a Pseudonocardia species associated with the fungus-growing ant Apterostigma dentigerum.[1] It belongs to a class of piperazic acid-containing cyclic depsipeptides and exhibits significant activity against the parasitic fungus Escovopsis, a pathogen of the ants' fungal gardens.[1] The unique structural features of this compound, including highly modified amino acid residues, have necessitated a comprehensive suite of spectroscopic and chemical methods for its characterization. This guide focuses on the key spectroscopic data and methodologies that have enabled the determination of its planar structure and stereochemistry.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been fundamental in determining the elemental composition of this compound and its analogues.

Molecular Formula Determination

The molecular formula of this compound was established as C₄₀H₆₇N₉O₁₃ by high-resolution electrospray ionization time-of-flight (HR-ESI-TOF) mass spectrometry.[1] This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition from the observed mass-to-charge ratio (m/z).

Table 1: Mass Spectrometry Data for this compound and Selected Analogues

CompoundMolecular FormulaIonObserved m/zCalculated m/zMethodReference
This compoundC₄₀H₆₇N₉O₁₃[M+H]⁺Not explicitly statedNot explicitly statedHR-ESI-TOF[1]
This compound EC₃₉H₆₃N₉O₁₆[M+Na]⁺936.4290936.4290HR-FAB-MS
2-N,16-N-deoxythis compound EC₃₉H₆₃N₉O₁₄[M+Na]⁺904.4399904.4392HR-FAB-MS
This compound E methyl esterC₄₀H₆₅N₉O₁₆[M+Na]⁺950.4442950.4447HR-FAB-MS
Experimental Protocols for Mass Spectrometry

While specific instrumental parameters for the original this compound analysis are not detailed in the primary literature, a general protocol for HR-ESI-TOF MS of natural products is as follows:

  • Sample Preparation: The purified compound is dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then diluted with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Bruker 12T MRMS or a QTOF instrument, is used.

  • Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like peptides. The analysis is typically run in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Data Acquisition: Data is acquired in full scan mode over a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using software that considers the isotopic distribution of the elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy, including a suite of 1D and 2D experiments, has been the cornerstone of the structural elucidation of this compound, allowing for the determination of its planar structure and the relative stereochemistry of its components.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra of this compound reveal a complex molecule with numerous chiral centers and a variety of functional groups. The detailed ¹H and ¹³C NMR data for this compound and its analogue this compound E are available in the supplementary information of the original publications by Oh et al. (2009) in Nature Chemical Biology and Shin et al. (2018) in Frontiers in Chemistry, respectively. The following tables summarize the types of signals observed.

Table 2: Summary of ¹H NMR Spectral Data for this compound

Chemical Shift Range (ppm)Proton TypeKey Observations
9.50Singlet protonDownfield shifted, suggesting a specific electronic environment.
4.0 - 6.0Multiple protonsTwelve protons in this region, indicative of α-protons of amino acids and protons on oxygen-bearing carbons.
OtherAmide doublet protonsTwo distinct amide protons observed.

Table 3: Summary of ¹³C NMR Spectral Data for this compound

Carbon TypeNumber of SignalsDescription
Amide or ester carbonyl carbons7Consistent with a peptide backbone and ester linkages.
Oxygen-bearing carbons5Carbons attached to hydroxyl or ether groups.
Nitrogen-bearing carbons9α-carbons of amino acids and other carbons bonded to nitrogen.
Aliphatic carbons19Methyl, methylene, and methine carbons in the side chains and core structure.
2D NMR Experiments for Structure Elucidation

A combination of 2D NMR experiments was crucial for assembling the structure of this compound:

  • gCOSY (Gradient Correlation Spectroscopy): Used to identify scalar-coupled protons, establishing the spin systems of the individual amino acid residues and the polyketide-derived side chain.

  • TOCSY (Total Correlation Spectroscopy): Provided correlations between all protons within a spin system, which was essential for identifying the complete amino acid residues, including the complex piperazic acid units.

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons, allowing for the assignment of carbon signals based on the proton assignments.

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (2-3 bonds), which was critical for sequencing the amino acid residues and connecting the polyketide side chain to the peptide core.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provided information about through-space proximity of protons, which was used to determine the relative stereochemistry of the pyran ring in the acyl side chain and to support the amino acid sequence.

Experimental Protocols for NMR Spectroscopy

A general protocol for the NMR analysis of a cyclic depsipeptide like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). The choice of solvent is critical for resolving overlapping signals.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired to get an initial overview of the molecule.

  • 2D NMR Acquisition: A standard suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, and ROESY/NOESY) is performed. The specific parameters for each experiment (e.g., mixing times for TOCSY and ROESY) are optimized to obtain the best quality data.

  • Data Processing and Analysis: The NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves the sequential assignment of all proton and carbon signals and the interpretation of the correlations to build the molecular structure.

Structure Elucidation Workflow and Mechanism of Action

The determination of the complete structure of this compound, including its absolute stereochemistry, involved a multi-step process.

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_planar Planar Structure Determination cluster_stereo Stereochemistry Determination cluster_final Final Structure Isolation Isolation from Pseudonocardia sp. culture Extraction Solvent Extraction Isolation->Extraction Chromatography Chromatographic Purification (C18 Flash, HPLC) Extraction->Chromatography HRMS HR-MS (Molecular Formula) Chromatography->HRMS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D Planar_Structure Assembly of Planar Structure HRMS->Planar_Structure NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Planar_Structure ROESY ROESY (Relative Stereochemistry) Planar_Structure->ROESY Degradation Chemical Degradation & Derivatization Planar_Structure->Degradation Absolute_Config Assignment of Absolute Configuration ROESY->Absolute_Config Marfey Advanced Marfey's Method Degradation->Marfey Mosher Modified Mosher's Method Degradation->Mosher Marfey->Absolute_Config Mosher->Absolute_Config CD Circular Dichroism Spectroscopy CD->Absolute_Config Final_Structure Complete 3D Structure of this compound Absolute_Config->Final_Structure

Figure 1. Workflow for the isolation and structure elucidation of this compound.
Proposed Mechanism of Antifungal Action

While a specific signaling pathway has not been elucidated for this compound, its mechanism of action is believed to be similar to other cyclic lipopeptides, which involves the disruption of the fungal cell membrane.

The following diagram illustrates this proposed mechanism.

mechanism_of_action cluster_membrane Fungal Cell Membrane cluster_process Mechanism of Action Membrane Phospholipid Bilayer This compound This compound Binding Binding to Cell Membrane This compound->Binding Insertion Insertion into Membrane Binding->Insertion Pore_Formation Pore Formation / Membrane Disruption Insertion->Pore_Formation Ion_Leakage Ion Leakage (K⁺, Na⁺) Pore_Formation->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Cell_Death Fungal Cell Death Depolarization->Cell_Death

Figure 2. Proposed mechanism of antifungal action of this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR. This guide has provided a comprehensive overview of the key spectroscopic data and the experimental methodologies that were instrumental in characterizing this complex natural product. The detailed data tables, protocols, and workflow diagrams presented herein are intended to serve as a valuable resource for researchers working on the discovery, characterization, and development of novel antifungal agents. The continued investigation of this compound and its analogues holds promise for the development of new therapeutics to combat fungal infections.

References

Dentigerumycin: A Technical Guide to a Symbiotic Antifungal Cyclic Depsipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentigerumycin is a structurally complex cyclic depsipeptide with potent and selective antifungal properties.[1][2][3] Produced by symbiotic actinobacteria of the genus Pseudonocardia, it plays a crucial role in protecting the fungal gardens of fungus-growing ants from parasitic fungi.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its biological context, physicochemical properties, and known biological activities. It details experimental protocols for its isolation and structure elucidation and explores its biosynthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and chemical ecology.

Introduction

This compound is a fascinating example of a natural product evolved to mediate a complex symbiotic relationship. It is produced by actinobacteria of the genus Pseudonocardia, which reside on the cuticle of fungus-growing ants of the species Apterostigma dentigerum.[1][2] These bacteria produce this compound to selectively inhibit the growth of Escovopsis sp., a specialized fungal parasite that threatens the ants' cultivated fungal food source.[1][2][3] The discovery of this compound has highlighted the potential of symbiotic microorganisms as a source of novel, biologically active small molecules with potential applications in medicine and agriculture.

This guide will delve into the technical details of this compound, from its isolation from bacterial cultures to the determination of its intricate chemical structure and its antifungal effects.

Physicochemical Properties and Structure

This compound is a cyclic depsipeptide, a class of compounds characterized by having at least one ester bond in addition to amide bonds in its cyclic structure. Its molecular formula is C₄₀H₆₇N₉O₁₃.[1] The structure of this compound is notable for its inclusion of several unusual, non-proteinogenic amino acid residues, including two units of piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine.[1][3] It also features a polyketide-derived side chain containing a pyran ring.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₀H₆₇N₉O₁₃[1]
AppearanceWhite powder[1]
Molecular Weight885.48 g/mol Calculated

Biological Activity

This compound exhibits potent and selective antifungal activity, which is its primary biological function in its natural context. Its activity has been quantified against its target organism, Escovopsis sp., as well as other fungi, including the human pathogen Candida albicans.

Table 2: Antifungal Activity of this compound (MIC Values)

Fungal SpeciesStrainMIC (µM)Reference
Escovopsis sp.From colony CC011120-42.8[1][3]
Candida albicansWild type1.1[1][3]
Candida albicansATCC102311.1[1][3]
Candida albicansATCC200955 (amphotericin-resistant)1.1[1][3]

The mechanism of action of this compound has not been fully elucidated but is thought to involve disruption of fungal cell membrane integrity or inhibition of essential enzymes, which are common mechanisms for cyclic depsipeptides.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a liquid culture of Pseudonocardia sp., based on reported methods.

Workflow for this compound Isolation

Isolation_Workflow start Large-scale liquid culture of Pseudonocardia sp. (8 L) extraction Ethyl acetate (B1210297) extraction of whole culture start->extraction concentration Concentration of organic extract in vacuo extraction->concentration fractionation Fractionation by C18 flash chromatography concentration->fractionation hplc Purification by reversed-phase HPLC fractionation->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Protocol Details:

  • Cultivation: Pseudonocardia sp. is cultured in a suitable liquid medium (e.g., 8 L of a rich broth) with shaking for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: The entire culture broth is extracted with an equal volume of ethyl acetate. The organic phase, containing this compound, is collected.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

  • Flash Chromatography: The crude extract is subjected to C18 reversed-phase flash chromatography, eluting with a gradient of increasing organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) in water) to separate major fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing antifungal activity are further purified by reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system to yield pure this compound.

Structure Elucidation

The complex structure of this compound was determined using a combination of spectroscopic and chemical methods.

Workflow for Structure Elucidation

Structure_Elucidation start Pure this compound ms High-Resolution Mass Spectrometry (HR-MS) start->ms nmr 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr hydrolysis Acid Hydrolysis start->hydrolysis planar Determination of Planar Structure ms->planar nmr->planar marfey Advanced Marfey's Method hydrolysis->marfey config Determination of Amino Acid Stereochemistry marfey->config final Complete 3D Structure config->final planar->final

Caption: Workflow for the structure elucidation of this compound.

Methodology:

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and identify the individual structural components, such as the amino acid residues and the polyketide side chain.[1]

  • Advanced Marfey's Method: To determine the absolute stereochemistry of the amino acid residues, the following steps are taken:

    • Acid Hydrolysis: this compound is hydrolyzed with 6 N HCl to break the amide and ester bonds, releasing the constituent amino acids.

    • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomeric derivatives of the amino acids.

    • LC-MS Analysis: The derivatized amino acids are analyzed by liquid chromatography-mass spectrometry (LC-MS) and their retention times are compared to those of derivatized amino acid standards of known configuration. This allows for the assignment of the D- or L-configuration to each amino acid.

Biosynthesis

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid machinery. The biosynthesis of the unusual piperazic acid residues is a key feature of this pathway.

Proposed Biosynthetic Pathway for Piperazic Acid

Piperazic_Acid_Biosynthesis ornithine L-Ornithine hydroxylation N⁵-hydroxylation (Ornithine N-monooxygenase) ornithine->hydroxylation hydroxy_orn N⁵-hydroxy-L-ornithine hydroxylation->hydroxy_orn cyclization Cyclization (Piperazate synthase) hydroxy_orn->cyclization piperazic_acid Piperazic acid cyclization->piperazic_acid

Caption: Proposed biosynthetic pathway for the formation of piperazic acid.

The biosynthesis of piperazic acid is initiated from the amino acid L-ornithine.[4][5] An ornithine N-monooxygenase catalyzes the N⁵-hydroxylation of ornithine to yield N⁵-hydroxy-L-ornithine.[4] Subsequently, a piperazate synthase catalyzes the cyclization of this intermediate to form the characteristic six-membered ring of piperazic acid.[4] This unusual amino acid is then incorporated into the growing depsipeptide chain by the NRPS modules.

Total Synthesis

As of the date of this document, a total synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry and the presence of unusual amino acid residues present significant challenges for its chemical synthesis.

Conclusion

This compound is a potent antifungal cyclic depsipeptide with a unique structure and a fascinating ecological role. Its selective activity against parasitic fungi makes it an interesting lead compound for the development of new antifungal agents. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research into its mechanism of action, biosynthesis, and potential therapeutic applications. Further investigation into its biosynthetic gene cluster and the development of a total synthesis will undoubtedly open new avenues for the production of novel analogs with improved properties.

References

Unveiling the Anticancer Potential: A Technical Guide to the Antiproliferative Properties of Dentigerumycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the antiproliferative properties of dentigerumycin derivatives. The discovery of this compound E, a cyclic hexapeptide derived from the co-culture of marine Streptomyces sp. and Bacillus sp., has opened a new avenue for the exploration of novel anticancer agents. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate further research and development in this promising area.

Quantitative Antiproliferative and Antimetastatic Data

The primary derivative with demonstrated anticancer activity is this compound E. Two other synthesized derivatives, 2-N,16-N-deoxydenteigerumycin E and this compound E methyl ester, were found to be inactive, indicating that the N-hydroxy and carboxylic acid functional groups are crucial for the observed biological effects[1].

In Vitro Antiproliferative Activity

Quantitative analysis of this compound E's ability to inhibit the proliferation of various human cancer cell lines has been performed. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 Range (µM)
HCT116Colon Carcinoma27 - 39[2]
SK-HEP-1Liver Adenocarcinoma27 - 39[2]
MDA-MB-231Breast Adenocarcinoma27 - 39[2]
A549Lung Carcinoma27 - 39[2]
SNU638Gastric Carcinoma27 - 39[2]

Table 1: Antiproliferative activity of this compound E against a panel of human cancer cell lines.

In Vitro Antimetastatic Activity

This compound E has also been evaluated for its potential to inhibit cancer cell migration and invasion, key processes in metastasis. These assays were conducted using the MDA-MB-231 human breast cancer cell line.

Assay TypeConcentration (µM)Inhibition (%)
Wound Healing (Cell Migration)2020[2]
4048[2]
Cell Invasion4034[1]

Table 2: Antimetastatic activity of this compound E on MDA-MB-231 cells.

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited. These protocols are based on established standards for the respective assays.

Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat cells with varying concentrations of this compound E and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration in two dimensions.

  • Cell Plating: Seed MDA-MB-231 cells in a 12-well plate at a density that allows them to form a confluent monolayer after 24 hours[3].

  • Wound Creation: Once confluent, create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip[4].

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Add fresh medium containing the desired concentrations of this compound E (e.g., 20 µM and 40 µM) or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope[3][5].

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the inhibition of cell migration.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Insert Coating: Coat the upper surface of a Transwell insert (8.0 µm pore size) with a thin layer of Matrigel® basement membrane matrix (diluted in serum-free medium) and allow it to solidify at 37°C for at least 1 hour[3].

  • Cell Preparation: Serum-starve MDA-MB-231 cells for 24 hours prior to the assay.

  • Cell Seeding: Harvest and resuspend the cells in serum-free medium containing the desired concentrations of this compound E. Seed approximately 5 x 10⁴ cells into the upper chamber of the coated insert[6].

  • Chemoattractant: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber of the well[7].

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours[3].

  • Cell Removal: After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.1% crystal violet[3].

  • Quantification: After washing and drying, count the number of stained, invaded cells in several microscopic fields. The inhibition of invasion is calculated relative to the vehicle-treated control.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a conceptual signaling pathway potentially targeted by this compound E.

G cluster_0 Antiproliferation Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Add this compound E (Varying Concentrations) B->C D Incubate (48-72h) C->D E Fix Cells (TCA) D->E F Wash & Stain (SRB) E->F G Solubilize Dye F->G H Read Absorbance (510 nm) G->H I Calculate IC50 H->I

Figure 1. Workflow for Antiproliferation (SRB) Assay.

G cluster_1 Antimetastatic Assays Workflow cluster_migration Wound Healing (Migration) cluster_invasion Transwell (Invasion) J Grow Cells to Confluent Monolayer K Create Scratch J->K L Treat with this compound E K->L M Image at Intervals (0-48h) L->M N Measure Wound Area M->N P Coat Insert with Matrigel Q Seed Cells in Insert with this compound E P->Q R Add Chemoattractant to Lower Well Q->R S Incubate (24-48h) R->S T Stain & Count Invaded Cells S->T

Figure 2. Workflow for Cell Migration and Invasion Assays.

G cluster_2 Conceptual Antimetastatic Signaling Dent This compound E Receptor Cell Surface Receptor(s) Dent->Receptor Inhibits (?) FAK FAK Dent->FAK Rho Rho GTPases (Rac, Rho, Cdc42) Dent->Rho MMPs MMPs (Matrix Metalloproteinases) Dent->MMPs Receptor->FAK FAK->Rho FAK->MMPs Upregulation Cytoskeleton Actin Cytoskeleton Remodeling Rho->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Invasion Matrix Invasion MMPs->Invasion

Figure 3. Conceptual Signaling Pathway Targeted by this compound E.

Concluding Remarks

The available data on this compound E demonstrate its potential as a lead compound for the development of novel anticancer therapeutics with both antiproliferative and antimetastatic activities. The structure-activity relationship, gleaned from the inactivity of its deoxy and methyl ester derivatives, underscores the critical role of the N-hydroxy and carboxylic acid moieties.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound E is paramount. The conceptual pathway presented in Figure 3 suggests potential targets like Focal Adhesion Kinase (FAK), Rho GTPases, or Matrix Metalloproteinases (MMPs), which are known regulators of cell migration and invasion.

  • Synthesis of Novel Derivatives: A medicinal chemistry campaign to synthesize new analogues, while preserving the key N-OH and carboxylic acid functionalities, could lead to derivatives with improved potency and selectivity.

  • In Vivo Efficacy: Evaluation of this compound E and promising derivatives in preclinical animal models is a necessary next step to validate the in vitro findings.

This guide serves as a foundational resource for scientists dedicated to advancing cancer drug discovery from novel natural products. The unique structure and dual antiproliferative/antimetastatic activity of this compound E warrant significant further investigation.

References

A Framework for Investigating the Antimetastatic Potential of Dentigerumycin E in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain studies specifically investigating the antimetastatic potential of Dentigerumycin E in cancer cells. Research has primarily focused on its isolation, structure, and antifungal properties.[1] This document, therefore, presents a hypothetical framework for such an investigation, intended for researchers, scientists, and drug development professionals. The experimental protocols, data tables, and signaling pathways described are based on established methodologies in cancer metastasis research and are intended to serve as a guide for potential future studies.

Introduction: this compound E and the Metastatic Cascade

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the leading cause of cancer-related mortality.[2] The process is a complex, multi-step cascade involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation into new tissue, and colonization to form a secondary tumor.[2][3] Key cellular processes that enable metastasis include increased cell motility, invasion, and the epithelial-to-mesenchymal transition (EMT), a program where epithelial cells lose their characteristics and gain mesenchymal features like increased mobility.[4][5][6]

This compound E is a cyclic depsipeptide with a complex structure, originally isolated from Pseudonocardia species, a bacterium involved in an ant-fungus symbiosis.[1] While its potent antifungal activity is established, its effects on mammalian cells, particularly cancer cells, remain unexplored.[1] Many natural products, including those of microbial origin, have demonstrated significant anticancer and antimetastatic properties, often by modulating critical signaling pathways.[7][8][9] This guide outlines a potential research strategy to elucidate the antimetastatic properties of this compound E.

Hypothetical Experimental Data

Should this compound E be investigated, the quantitative data generated would be structured for clarity and comparison. The following tables represent the types of data that would be collected from the proposed experiments.

Table 1: Cytotoxicity of this compound E on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MDA-MB-231Breast CancerData to be determined
A549Lung CancerData to be determined
HT-29Colon CancerData to be determined
PC-3Prostate CancerData to be determined
B16-F10MelanomaData to be determined
IC50 (half-maximal inhibitory concentration) values would be determined using a cell viability assay (e.g., MTS or SRB assay) to assess the concentration of this compound E required to inhibit the growth of 50% of the cancer cell population.

Table 2: Effect of this compound E on Cancer Cell Migration and Invasion

Cell LineTreatment (Concentration)Migration Inhibition (%)Invasion Inhibition (%)
MDA-MB-231 Control0%0%
This compound E (0.1x IC50)Data to be determinedData to be determined
This compound E (0.25x IC50)Data to be determinedData to be determined
A549 Control0%0%
This compound E (0.1x IC50)Data to be determinedData to be determined
This compound E (0.25x IC50)Data to be determinedData to be determined
Inhibition percentages would be calculated relative to untreated control cells in wound healing (migration) and Transwell invasion assays.

Table 3: Modulation of EMT Marker Expression by this compound E

Cell LineTreatmentE-cadherin (Epithelial Marker)N-cadherin (Mesenchymal Marker)Vimentin (Mesenchymal Marker)Snail/Slug (Transcription Factors)
MDA-MB-231 ControlBaseline ExpressionBaseline ExpressionBaseline ExpressionBaseline Expression
This compound EFold Change vs ControlFold Change vs ControlFold Change vs ControlFold Change vs Control
A549 ControlBaseline ExpressionBaseline ExpressionBaseline ExpressionBaseline Expression
This compound EFold Change vs ControlFold Change vs ControlFold Change vs ControlFold Change vs Control
Expression levels of key epithelial-to-mesenchymal transition (EMT) markers would be quantified using methods like Western Blotting or qPCR. Data would be presented as fold change relative to the untreated control.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols for assessing antimetastatic potential.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound E (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle-only control.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Wound Healing (Scratch) Assay for Cell Migration
  • Monolayer Culture: Grow cancer cells in a 6-well plate until they form a confluent monolayer.

  • Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing a non-cytotoxic concentration of this compound E (e.g., 0.1x IC50).

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the rate of cell migration.

Transwell Invasion Assay
  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media. Matrigel simulates the extracellular matrix.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free media, including the desired concentration of this compound E.

  • Chemoattractant: Add media supplemented with a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to the lower chamber.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.

  • Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.

  • Analysis: Count the number of stained cells in several microscopic fields. The reduction in the number of invaded cells in treated wells compared to control wells indicates anti-invasive activity.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treat cells with this compound E for a specified time, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., E-cadherin, Vimentin, N-cadherin, and a loading control like GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control to determine relative protein expression.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cancer Cell Lines (e.g., MDA-MB-231, A549) B Determine IC50 (MTS Assay) A->B E Analyze EMT Markers (Western Blot / qPCR) A->E C Assess Cell Migration (Wound Healing Assay) B->C Use non-toxic concentrations D Assess Cell Invasion (Transwell Assay) B->D Use non-toxic concentrations F Select Promising In Vitro Results C->F D->F E->F G Experimental Metastasis Model (Tail Vein Injection in Mice) F->G H Treat with this compound E G->H I Quantify Lung/Liver Nodules H->I J Histological Analysis I->J Outcome Evaluate Antimetastatic Potential J->Outcome

Caption: Proposed workflow for evaluating the antimetastatic potential of this compound E.

G TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor PI3K PI3K Receptor->PI3K Smad Smad2/3 Receptor->Smad AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Snail Snail/Slug/Twist mTOR->Snail Smad4 Smad4 Smad->Smad4 Smad4->Snail Ecad E-cadherin Snail->Ecad Vim Vimentin N-cadherin Snail->Vim Metastasis Migration, Invasion, Metastasis Ecad->Metastasis Inhibits Vim->Metastasis DentigerumycinE This compound E ? DentigerumycinE->PI3K Hypothetical Target DentigerumycinE->Smad Hypothetical Target

Caption: Simplified diagram of the TGF-β signaling pathway, a key driver of EMT and metastasis.

References

The Ecological Significance of Dentigerumycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dentigerumycin, a structurally complex cyclic depsipeptide, plays a pivotal role in a fascinating tripartite symbiosis involving fungus-growing ants of the species Apterostigma dentigerum, their cultivated fungal food source, and a specialized parasitic fungus, Escovopsis sp. Produced by symbiotic actinobacteria of the genus Pseudonocardia residing on the ants' cuticle, this compound acts as a potent and selective antifungal agent.[1][2] This natural product safeguards the ants' fungal garden, which is their primary food source, from devastation by the Escovopsis parasite. The intricate co-evolutionary arms race between the ant, its mutualistic bacterium, and the fungal pathogen has driven the evolution of this highly effective antimicrobial compound. This guide provides an in-depth technical overview of the ecological significance of this compound, its production, and the experimental methodologies used for its study.

The Tripartite Symbiosis: An Ecological Overview

The fungus-growing ants (Attini) engage in an ancient and obligatory mutualism with the fungi they cultivate. This agricultural system is under constant threat from the specialized mycoparasite Escovopsis, which can decimate the fungal gardens.[3][4] To defend their fungal crop, the ants have formed a defensive mutualism with Pseudonocardia bacteria. These bacteria are housed in specialized crypts on the ant's cuticle and are nourished by exocrine gland secretions. In return, the Pseudonocardia produce a variety of secondary metabolites, including this compound, that selectively inhibit the growth of Escovopsis.[1][2] This intricate symbiotic relationship, which has co-evolved over millions of years, represents a remarkable example of natural chemical defense and provides a rich source for the discovery of novel bioactive compounds.[1][3]

The production of this compound is a clear example of the ecological role of secondary metabolites in mediating species interactions. The compound's high specificity for the Escovopsis pathogen, while having a lesser effect on the cultivated fungus, is a key feature of this finely tuned symbiotic relationship.[1]

Quantitative Bioactivity of this compound

The biological activity of this compound has been quantified against the parasitic fungus Escovopsis and the opportunistic human pathogen Candida albicans. The primary metric for its antifungal efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundTarget OrganismMIC (µM)MIC (µg/mL)Reference
This compoundEscovopsis sp.2.8~2.5[1]
This compoundCandida albicans (wild type)1.1~1.0[1]
This compoundCandida albicans (amphotericin-resistant)1.1~1.0[1]

Note: The molecular weight of this compound (C₄₀H₆₇N₉O₁₃) is approximately 898.0 g/mol .

Production and Biosynthesis

This compound is a hybrid polyketide-nonribosomal peptide synthesized by a modular polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymatic complex within the Pseudonocardia bacterium.[5] The production of this compound and its analogues can be achieved through fermentation of the Pseudonocardia symbiont. While specific yields for this compound are not widely reported, a study on the related compound this compound E, produced by a marine Streptomyces sp. in co-culture with a Bacillus sp., yielded 34 mg from a large-scale culture, providing an estimate of the potential production scale.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Isolation and Cultivation of Pseudonocardia from Apterostigma dentigerum

Objective: To isolate and cultivate the this compound-producing symbiotic bacterium from its ant host.

Materials:

  • Apterostigma dentigerum worker ants

  • Sterile forceps

  • Sterile micro-spatula or bead-beater

  • Phosphate-buffered saline (PBS), sterile

  • Chitin Agar (B569324) plates

  • Carboxymethylcellulose (CMC) Agar plates

  • Incubator at 25-30°C

  • Microscope

Protocol:

  • Ant Collection and Surface Sterilization: Collect worker ants from a healthy colony. To remove transient microbes, gently wash the ants with sterile PBS.

  • Bacterial Isolation (Choose one method):

    • Direct Scraping: Under a dissecting microscope, use a sterilized micro-spatula to gently scrape the whitish bacterial biofilm from the ant's cuticle, particularly on the propleural plates. Streak the collected material onto Chitin Agar and CMC Agar plates.

    • Bead-Beating: Place 3-5 worker ants in a microcentrifuge tube containing 1 mL of sterile PBS and sterile glass beads. Vortex vigorously for 2-3 minutes to dislodge the bacteria.

  • Plating: Serially dilute the resulting bacterial suspension in sterile PBS (10⁻¹ to 10⁻⁴). Plate 100 µL of each dilution onto Chitin Agar and CMC Agar plates.

  • Incubation: Incubate the plates at 25-30°C for 2-4 weeks. Pseudonocardia colonies are typically slow-growing, with a dry, chalky, and filamentous appearance.

  • Sub-culturing: Once colonies with the characteristic morphology appear, pick individual colonies and streak them onto fresh plates to obtain pure cultures.

  • Identification: Confirm the identity of the isolates as Pseudonocardia through 16S rRNA gene sequencing.

Extraction and Purification of this compound

Objective: To extract and purify this compound from a liquid culture of Pseudonocardia.

Materials:

  • Large-scale liquid culture of Pseudonocardia sp. (e.g., 8 L in a suitable broth medium)

  • Ethyl acetate

  • Rotary evaporator

  • C18 solid-phase extraction (SPE) column

  • Methanol (B129727)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Protocol:

  • Large-Scale Fermentation: Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a pure culture of Pseudonocardia sp. and incubate with shaking at 28°C for 7-10 days.

  • Extraction: After incubation, extract the entire culture broth (cells and supernatant) twice with an equal volume of ethyl acetate. Combine the organic layers.

  • Concentration: Dry the combined organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solid-Phase Extraction (SPE): Resuspend the crude extract in a minimal volume of methanol and load it onto a pre-conditioned C18 SPE column.

  • Fractionation: Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect the fractions and test their antifungal activity against Escovopsis sp.

  • HPLC Purification: Pool the active fractions and subject them to preparative reverse-phase HPLC on a C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A linear gradient from 30% to 70% B over 40 minutes.

    • Detection: Monitor the elution at 210 nm.

  • Isolation: Collect the peak corresponding to this compound and concentrate it to obtain the pure compound. Confirm the purity and identity using LC-MS and NMR spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the growth of Escovopsis sp.

Materials:

  • Pure this compound

  • Escovopsis sp. culture

  • Potato Dextrose Broth (PDB) or a similar fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator at 25°C

Protocol:

  • Inoculum Preparation: Grow Escovopsis sp. on a suitable agar medium. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ spores/mL in PDB.

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in PDB in the 96-well plate to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.05 µg/mL).

  • Inoculation: Add 100 µL of the prepared Escovopsis spore suspension to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.

  • Controls:

    • Positive Control: Wells containing the fungal inoculum in PDB without this compound.

    • Negative Control: Wells containing PDB only (no fungus, no compound).

    • Solvent Control: Wells containing the fungal inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed, either visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Ecological Signaling Pathway

Ecological_Signaling_Pathway cluster_ant Apterostigma dentigerum (Ant) cluster_bacteria Pseudonocardia sp. (Symbiotic Bacterium) cluster_fungi Fungal Community Ant Ant Host Gland Exocrine Gland Ant->Gland Maintains Cultivar Fungal Cultivar (Food Source) Ant->Cultivar Cultivates & Protects Pseudonocardia Pseudonocardia Gland->Pseudonocardia Provides Nutrients This compound This compound Production Pseudonocardia->this compound Synthesizes Escovopsis Escovopsis sp. (Parasite) This compound->Escovopsis Inhibits Cultivar->Ant Provides Food Escovopsis->Cultivar Parasitizes

Caption: Ecological interactions in the ant-fungus-bacterium symbiosis.

Experimental Workflow for this compound Discovery

Experimental_Workflow cluster_isolation Isolation & Cultivation cluster_production Production & Extraction cluster_purification Purification & Identification cluster_bioassay Bioactivity Assessment A1 Collect Apterostigma dentigerum Ants A2 Isolate Pseudonocardia from Ant Cuticle A1->A2 A3 Cultivate Pure Strains on Selective Media A2->A3 B1 Large-Scale Liquid Fermentation A3->B1 B2 Solvent Extraction of Culture Broth B1->B2 B3 Crude Extract Concentration B2->B3 C1 Solid-Phase Extraction (SPE) B3->C1 C2 Bioassay-Guided Fractionation C1->C2 C3 HPLC Purification C2->C3 C4 Structure Elucidation (LC-MS, NMR) C3->C4 D2 Perform Broth Microdilution MIC Assay C3->D2 D1 Prepare Escovopsis Spore Suspension D1->D2 D3 Determine MIC Value D2->D3

Caption: Workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

The production of this compound by Pseudonocardia symbionts of fungus-growing ants is a prime example of the ecological importance of microbial secondary metabolites in shaping complex symbiotic relationships. This natural product's potent and selective antifungal activity highlights its potential as a lead compound for the development of new antifungal drugs. Further research into the molecular signaling pathways that govern this tripartite interaction, as well as the optimization of this compound production through fermentation technology, could unlock new avenues for drug discovery and a deeper understanding of co-evolutionary dynamics in nature. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this and other insect-microbe symbioses for novel bioactive compounds.

References

Methodological & Application

Isolating Dentigerumycin from Bacterial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of Dentigerumycin and its analogue, this compound E, from bacterial cultures. These cyclic peptides, known for their selective antifungal and potential antiproliferative activities, are produced by different actinomycete bacteria under specific culture conditions. The following sections detail the producing organisms, optimized culture methods, and comprehensive extraction and purification protocols.

Introduction

This compound is a cyclic depsipeptide originally isolated from Pseudonocardia sp., a bacterium associated with fungus-growing ants.[1] It exhibits potent and selective inhibition against the parasitic fungus Escovopsis sp.[1] A notable analogue, this compound E, is produced by a co-culture of marine-derived Streptomyces sp. and Bacillus sp. and has demonstrated antiproliferative and antimetastatic activities.[2] The complex structures of these non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid compounds necessitate specific and optimized protocols for their successful isolation and purification.

Data Presentation

The following tables summarize the key quantitative data associated with the cultivation and purification of this compound and this compound E.

Table 1: Culture and Fermentation Parameters

ParameterThis compound (Pseudonocardia sp.)This compound E (Streptomyces sp. JB5 & Bacillus sp. GN1)
Culture MediumISP-2 Broth (Modified Yeast Extract-Malt Extract-Dextrose)YEME Liquid Medium
Culture Volume8 L (Large-scale)200 mL (in 500-mL baffled flasks)
InoculationSpore suspension or vegetative mycelia10 mL of 4-day old Streptomyces sp. culture and 1 mL of 4-day old Bacillus sp. culture (10:1 ratio)
Incubation Temperature30-35°C30°C
Incubation Time4 days6 days (co-culture)
AgitationShaking conditions200 rpm
Initial pH~7.0Not specified

Table 2: Purification Parameters for this compound E

Purification StepColumnMobile Phase/GradientFlow RateDetectionRetention Time
Initial HPLC YMC-Pack ODS-A (C18), 250 x 10 mm, 5 µmGradient: 35% to 50% CH3CN/H2O (+0.1% formic acid) over 50 min2 mL/minUV at 210 nm27 min
Final HPLC YMC-Pack ODS-A (C18), 250 x 10 mm, 5 µmGradient: 66% to 88% MeOH/H2O (+0.1% formic acid) over 20 min2 mL/minUV at 230 nm38 min

Table 3: Yield and Bioactivity

CompoundFinal YieldMinimum Inhibitory Concentration (MIC)
This compoundNot specified2.8 µM against Escovopsis sp.
This compound E34 mg (from large-scale co-culture)Not specified for antifungal activity

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Pseudonocardia sp. for this compound Production

This protocol is based on general methods for optimizing secondary metabolite production in Pseudonocardia.

1. Media Preparation:

  • Prepare modified ISP-2 broth containing:

    • Glucose: 10 g/L

    • Tryptone: 2.5 g/L

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

  • Adjust the pH to 7.0.

  • Sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a seed culture flask containing 50 mL of ISP-2 broth with a loopful of Pseudonocardia sp. from a fresh agar (B569324) plate.

  • Incubate at 30°C with shaking for 2-3 days until good growth is observed.

3. Large-Scale Fermentation:

  • Transfer the seed culture to an 8 L fermenter containing sterile modified ISP-2 broth.

  • Maintain the fermentation at 30-35°C with continuous agitation.

  • Monitor the fermentation for 4 days.

Protocol 2: Co-culture of Streptomyces sp. JB5 and Bacillus sp. GN1 for this compound E Production

1. Media Preparation:

  • Prepare YEME (Yeast Extract-Malt Extract) liquid medium containing per liter:

    • Yeast Extract: 3 g

    • Malt Extract: 3 g

    • Peptone: 5 g

    • Glucose: 10 g

  • Sterilize by autoclaving.

2. Individual Culture Preparation:

  • Separately inoculate Streptomyces sp. JB5 and Bacillus sp. GN1 into 50 mL of YEME liquid medium in 125-mL Erlenmeyer flasks.

  • Incubate at 30°C with shaking at 200 rpm for 4 days.

3. Co-culture Inoculation and Fermentation:

  • In a 500-mL baffled Erlenmeyer flask containing 200 mL of fresh YEME liquid medium, inoculate 10 mL of the Streptomyces sp. JB5 culture and 1 mL of the Bacillus sp. GN1 culture.[2]

  • Incubate the co-culture for 6 days at 30°C with shaking at 200 rpm.[2]

Protocol 3: Extraction of this compound and its Analogues

1. Harvesting:

  • After the fermentation period, centrifuge the bacterial culture to separate the supernatant from the cell mass.

2. Liquid-Liquid Extraction:

  • Transfer the cell-free supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate (B1210297) to the supernatant.

  • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate, and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • For extraction from the mycelial mat (for Pseudonocardia), soak the biomass in methanol (B129727), filter, and concentrate the methanol extract.

3. Concentration:

  • Combine the ethyl acetate extracts.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4: Purification of this compound and this compound E

1. C18 Flash Chromatography (Initial Purification):

  • Dissolve the crude extract in a minimal amount of methanol.

  • Load the dissolved extract onto a C18 flash chromatography column pre-equilibrated with the initial mobile phase (e.g., water or a low percentage of organic solvent).

  • Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., methanol or acetonitrile (B52724) in water).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or LC-MS to identify fractions containing the target compound.

  • Combine and concentrate the this compound-containing fractions.

2. High-Performance Liquid Chromatography (HPLC) for this compound E:

  • Filter the partially purified extract through a 0.22 µm syringe filter.

  • Step 1 (Initial HPLC):

    • Inject the sample onto a semi-preparative reversed-phase HPLC column (YMC-Pack ODS-A, 250 x 10 mm, C18, 5 µm).

    • Elute with a gradient of 35% to 50% acetonitrile in water (containing 0.1% formic acid) over 50 minutes at a flow rate of 2 mL/min.

    • Monitor the eluent by UV detection at 210 nm.

    • Collect the fraction corresponding to the this compound E peak (retention time ~27 minutes).[2]

  • Step 2 (Final HPLC):

    • Concentrate the collected fraction.

    • Inject onto the same HPLC column.

    • Elute with a gradient of 66% to 88% methanol in water (containing 0.1% formic acid) over 20 minutes at a flow rate of 2 mL/min.

    • Monitor the eluent by UV detection at 230 nm.

    • Collect the pure this compound E (retention time ~38 minutes).[2]

    • Confirm the purity and identity using LC-MS and NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification culture Large-Scale Fermentation (Pseudonocardia sp.) or Co-culture (Streptomyces sp. & Bacillus sp.) harvest Harvesting (Centrifugation) culture->harvest extraction Solvent Extraction (Ethyl Acetate or Methanol) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration Crude Extract flash_chrom C18 Flash Chromatography concentration->flash_chrom hplc Reversed-Phase HPLC flash_chrom->hplc Semi-pure Fractions analysis Purity & Structural Analysis (LC-MS, NMR) hplc->analysis Pure this compound

Caption: Experimental workflow for the isolation of this compound.

Putative Biosynthetic Pathway of this compound E

biosynthetic_pathway PKS PKS Modules (Polyketide Synthase) side_chain Pyran-bearing Polyketide Acyl Chain PKS->side_chain NRPS NRPS Modules (Non-Ribosomal Peptide Synthetase) peptide_core Cyclic Hexapeptide Core (Leu, Pip, Gly, Pip, Pip, Thr) NRPS->peptide_core precursors Precursors (e.g., Malonyl-CoA, Amino Acids) precursors->PKS Chain Assembly precursors->NRPS Amino Acid Incorporation dentigerumycin_E This compound E side_chain->dentigerumycin_E peptide_core->dentigerumycin_E Thioesterase-mediated Cyclization & Release

Caption: Simplified biosynthetic pathway of this compound E.

References

Application Notes and Protocols for Dentigerumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dentigerumycin is a complex cyclic depsipeptide natural product isolated from the bacterium Pseudonocardia sp., which is found in a symbiotic relationship with fungus-growing ants of the species Apterostigma dentigerum.[1][2] This molecule exhibits significant biological activity, including selective inhibition of the parasitic fungus Escovopsis sp., which poses a threat to the ants' fungal gardens.[1] The intricate structure of this compound features several unusual amino acid residues, such as piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, linked to a polyketide-derived side chain containing a pyran ring.[1]

To date, a complete laboratory total synthesis of this compound has not been reported in the scientific literature. Current research has focused on its isolation from natural sources, comprehensive structural elucidation, and the discovery of new analogs.[3] These application notes and protocols, therefore, provide a detailed overview of the established laboratory methods for the isolation, purification, and characterization of this compound. Additionally, synthetic strategies for its key structural motifs are discussed to aid researchers in the potential future development of a total synthesis.

Application Notes

Biological Activity and Potential Applications

This compound has demonstrated potent and selective antifungal activity against Escovopsis sp. with a minimum inhibitory concentration (MIC) of 2.8 μM.[1] This selectivity makes it an interesting lead compound for the development of novel antifungal agents. Furthermore, an analog, this compound E, has been shown to possess antiproliferative and antimetastatic properties against human cancer cells, suggesting that the this compound scaffold may have broader therapeutic potential.[4][5] The unique structure, containing a combination of non-proteinogenic amino acids and a polyketide element, presents a unique pharmacophore for further investigation and analog synthesis.

Challenges in Synthesis and Handling

The chemical complexity of this compound presents significant challenges for its total synthesis. Key difficulties include:

  • The stereoselective synthesis of its multiple chiral centers.

  • The incorporation of unusual and sensitive amino acids, particularly the N-hydroxy and piperazic acid residues.

  • The macrolactamization to form the cyclic depsipeptide core.

  • The attachment and elaboration of the polyketide side chain.

Handling of piperazic acid-containing peptides requires special consideration due to the potential for side reactions associated with the cyclic hydrazine (B178648) moiety.[6]

Quantitative Data

Table 1: Physicochemical Properties of this compound [1][7]

PropertyValue
Molecular FormulaC₄₀H₆₇N₉O₁₃
Molecular Weight882.0 g/mol
Exact Mass881.48583323 Da
AppearanceWhite powder
Biological Activity (MIC)2.8 μM against Escovopsis sp.

Table 2: Selected ¹H and ¹³C NMR Spectral Data for this compound in a relevant solvent (data extracted from literature) [1]

Position¹³C (ppm)¹H (ppm)
Amino Acid Residues
Ala-15 (α-C)50.24.58
β-OH-Leu (α-C)55.14.35
Pip-1 (α-C)58.94.85
γ-OH-Pip (α-C)57.34.95
Pip-2 (α-C)58.74.75
N-OH-Ala (α-C)52.85.10
Polyketide Side Chain
C-29 (CH-OH)72.53.80
C-30 (CH-OH)70.13.95
C-33 (CH-O)78.94.15
C-34 (CH)35.11.75

Note: This is a simplified representation. For full assignment, refer to the supplementary information of the original publication.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Pseudonocardia sp.

This protocol is based on the methods described by Oh et al.[1]

1. Large-Scale Cultivation of Pseudonocardia sp. a. Prepare a suitable liquid medium (e.g., YEME medium). b. Inoculate the medium with a culture of Pseudonocardia sp. isolated from Apterostigma dentigerum. c. Incubate the culture in a rotary shaker at 30°C and 200 rpm for 6-7 days. For large-scale production, a total volume of 8 L or more may be required.[1]

2. Extraction of this compound a. Centrifuge the liquid culture to separate the mycelium and supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate (B1210297) (EtOAc). c. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract. d. The mycelium can also be extracted with methanol (B129727) (MeOH) to recover any cell-bound product.

3. Chromatographic Purification a. C18 Flash Chromatography: i. Dissolve the crude extract in a minimal amount of MeOH. ii. Load the solution onto a C18 reverse-phase flash chromatography column. iii. Elute with a stepwise gradient of MeOH in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH). iv. Collect fractions and analyze by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify fractions containing this compound. b. High-Performance Liquid Chromatography (HPLC): i. Combine and concentrate the this compound-containing fractions. ii. Purify the enriched material by reverse-phase HPLC (e.g., C18 column). iii. Use an appropriate gradient of acetonitrile (B52724) (ACN) in water with 0.1% formic acid as a mobile phase. iv. Monitor the elution at a suitable wavelength (e.g., 210 nm). v. Collect the peak corresponding to this compound and concentrate it to obtain the pure compound as a white powder.[1]

Protocol 2: Structural Elucidation of this compound

1. Mass Spectrometry and NMR Spectroscopy a. Determine the molecular formula using high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF MS).[1] b. Acquire a comprehensive set of NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆): i. ¹H NMR for proton chemical shifts and coupling constants. ii. ¹³C NMR for carbon chemical shifts. iii. 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assemble the planar structure.

2. Stereochemical Analysis of Amino Acid Residues (Advanced Marfey's Method) a. Acid Hydrolysis: i. Hydrolyze a small amount of this compound (approx. 100 µg) with 6 N HCl at 115°C for 1 hour in a sealed tube.[1] ii. Evaporate the HCl under a stream of nitrogen. b. Derivatization with Marfey's Reagent: i. Dissolve the hydrolysate in 100 µL of water. ii. Add 20 µL of a 1% (w/v) solution of L-FDLA (Nα-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide) in acetone (B3395972) and 20 µL of 1 M NaHCO₃. iii. Incubate the mixture at 40°C for 1 hour. iv. Quench the reaction by adding 10 µL of 2 N HCl. v. Prepare a parallel sample using D-FDLA. c. LC-MS Analysis: i. Analyze the derivatized samples by LC-MS. ii. Compare the retention times of the L-FDLA derivatives of the amino acids from the hydrolysate with those of authentic L- and D-amino acid standards derivatized with L-FDLA. iii. For L-amino acids, the L-FDLA derivative elutes earlier than the D-FDLA derivative. This allows for the assignment of the absolute configuration of the α-carbons.[1]

Visualizations

Isolation_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Cultivation Large-Scale Cultivation of Pseudonocardia sp. Extraction Solvent Extraction (EtOAc) Cultivation->Extraction Crude Crude Extract Extraction->Crude Flash C18 Flash Chromatography Crude->Flash HPLC Reverse-Phase HPLC Flash->HPLC Pure Pure this compound HPLC->Pure Analysis MS and NMR Spectroscopy Pure->Analysis Stereochem Stereochemical Analysis Pure->Stereochem

Caption: Workflow for the isolation and characterization of this compound.

Dentigerumycin_Structure cluster_core Core Structure cluster_components Key Components This compound This compound CyclicDepsipeptide Cyclic Depsipeptide Core This compound->CyclicDepsipeptide is a UnusualAA Unusual Amino Acids (Piperazic Acid, N-OH-Ala, etc.) CyclicDepsipeptide->UnusualAA contains Polyketide Polyketide Side Chain with Pyran Ring CyclicDepsipeptide->Polyketide is attached to

Caption: Key structural features of the this compound molecule.

Marfey_Method Start Pure this compound Hydrolysis Acid Hydrolysis (6 N HCl) Start->Hydrolysis Hydrolysate Amino Acid Mixture Hydrolysis->Hydrolysate Derivatization Derivatization with L-FDLA Hydrolysate->Derivatization Derivatives Diastereomeric Derivatives Derivatization->Derivatives Analysis LC-MS Analysis Derivatives->Analysis Result Determination of Absolute Stereochemistry Analysis->Result

Caption: Workflow for stereochemical analysis using Marfey's method.

References

Application Notes & Protocols for Testing the Antifungal Activity of Dentigerumycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dentigerumycin is a cyclic depsipeptide produced by Pseudonocardia species, bacteria that live in a symbiotic relationship with fungus-growing ants.[1][2] This natural product has demonstrated selective antifungal activity, notably against the parasitic fungus Escovopsis sp. and the opportunistic human pathogen Candida albicans.[1][3] These application notes provide detailed protocols for determining the antifungal spectrum and potency of this compound using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Data Presentation

A summary of the currently available minimum inhibitory concentration (MIC) data for this compound is presented below.[1]

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound

Fungal SpeciesMIC (µM)
Escovopsis sp.2.8
Candida albicans (wild type)1.1
Candida albicans (ATCC10231)1.1
Candida albicans (amphotericin-resistant, ATCC200955)1.1

Experimental Protocols

The following protocols are adapted from established CLSI and EUCAST guidelines for antifungal susceptibility testing.[4][6][7][8]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[4][5] It involves challenging the fungal isolate with serial dilutions of the compound in a liquid broth medium.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Sterile saline or water

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate to obtain a fresh, mature culture.[8]

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (for yeasts) or a specific conidial density (for molds, typically 0.4 x 10^4 to 5 x 10^4 conidia/mL) using a spectrophotometer.[4]

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts).[4]

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate.

    • The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).

    • Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions and the positive control well.

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most molds.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[7]

    • Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density.

Protocol 2: Disk Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of antifungal activity and is useful for screening multiple isolates.[9][10]

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue (for yeasts) or other suitable agar for molds

  • Fungal isolates

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the fungal suspension and streak it evenly across the surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of the this compound solution.

    • Aseptically place the disks onto the inoculated agar surface.

    • Include a control disk impregnated with the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited).

    • A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.

Mandatory Visualizations

experimental_workflow cluster_screening Preliminary Screening cluster_mic Quantitative Analysis start Start disk_diffusion Disk Diffusion Assay start->disk_diffusion observe_zones Observe Zones of Inhibition disk_diffusion->observe_zones active Active observe_zones->active Zone Present inactive Inactive observe_zones->inactive No Zone broth_microdilution Broth Microdilution Assay active->broth_microdilution Proceed to MIC testing determine_mic Determine MIC broth_microdilution->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal Susceptibility Testing of this compound.

broth_microdilution_workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions Prepare this compound Serial Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Broth Microdilution Assay Workflow.

References

Application Notes and Protocols for Dentigerumycin in Candida albicans Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the discovery and characterization of novel antifungal agents. Dentigerumycin, a cyclic depsipeptide produced by Pseudonocardia species, has demonstrated potent inhibitory activity against C. albicans.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against C. albicans and offer insights into its potential mechanism of action.

Quantitative Data Summary

This compound exhibits significant antifungal activity against various strains of Candida albicans. The minimum inhibitory concentration (MIC) has been determined for wild-type, ATCC, and amphotericin-resistant strains, highlighting its potential as a broad-spectrum anti-candidal agent.

Candida albicans StrainMinimum Inhibitory Concentration (MIC)Reference
Wild Type1.1 µM[1]
ATCC 102311.1 µM[1]
Amphotericin-Resistant (ATCC 200955)1.1 µM[1]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Materials:

  • Candida albicans strains (e.g., ATCC 90028)

  • This compound

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Preparation of Candida albicans Inoculum:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.05 µM to 25.6 µM.

    • Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized C. albicans inoculum to each well containing 100 µL of the this compound dilutions.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

experimental_workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare C. albicans Inoculum inoculation Inoculate Microplate inoculum_prep->inoculation drug_prep Prepare this compound Dilutions drug_prep->inoculation incubation Incubate at 35°C inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Workflow for MIC determination.

Proposed Mechanism of Action of this compound

While the precise mechanism of action of this compound against Candida albicans has not been fully elucidated, its chemical structure as a cyclic depsipeptide suggests a likely interaction with the fungal cell envelope. Many antifungal cyclic peptides disrupt the integrity of the cell wall or cell membrane.

A plausible hypothesis is that this compound interferes with key components of the C. albicans cell wall, such as β-glucans or chitin, or directly perturbs the plasma membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This disruption could trigger downstream signaling cascades related to cell wall integrity and stress response.

signaling_pathway Proposed Mechanism of this compound cluster_drug Drug Action cluster_cell Candida albicans Cell cluster_envelope Cell Envelope cluster_response Cellular Response This compound This compound cell_wall Cell Wall (β-glucan, Chitin) This compound->cell_wall Disruption cell_membrane Cell Membrane (Ergosterol) This compound->cell_membrane Disruption cwi_pathway Cell Wall Integrity Pathway Activation cell_wall->cwi_pathway Triggers permeability Increased Permeability cell_membrane->permeability Leads to stress_response Oxidative Stress permeability->stress_response Induces apoptosis Apoptosis/Cell Death cwi_pathway->apoptosis Leads to stress_response->apoptosis Leads to

Hypothesized signaling pathway of this compound.

Discussion

The data presented demonstrate the potent in vitro activity of this compound against both susceptible and resistant strains of Candida albicans. The provided broth microdilution protocol offers a standardized method for researchers to independently verify these findings and to test this compound against a broader range of clinical isolates.

Further research is warranted to definitively elucidate the mechanism of action of this compound. Studies focusing on its interaction with the fungal cell wall and membrane, as well as its effects on key signaling pathways such as the cell wall integrity and ergosterol (B1671047) biosynthesis pathways, will be crucial for its development as a potential therapeutic agent. The proposed mechanism of action and the accompanying diagram provide a conceptual framework for guiding these future investigations.

Disclaimer

This document is intended for research purposes only. The protocols and information provided are based on currently available scientific literature. Researchers should adhere to all applicable laboratory safety guidelines and regulations.

References

Application of Dentigerumycin in Cancer Cell Migration Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dentigerumycin is a cyclic depsipeptide of bacterial origin, initially identified for its potent and selective antifungal activity.[1][2] A derivative, this compound E, has been shown to possess antiproliferative and antimetastatic properties against human cancer cells, suggesting that the core structure of this compound could be a valuable scaffold for the development of novel anticancer agents.[3] The N-OH and carboxylic acid functional groups have been identified as crucial for this biological activity.[3] This document provides detailed protocols for investigating the potential of this compound to inhibit cancer cell migration and outlines a framework for data analysis and presentation.

While specific data on the effect of this compound on cancer cell migration is not yet widely published, these application notes provide a starting point for researchers to explore its potential. The following protocols are based on standard methodologies for assessing cell migration and invasion.

Data Presentation

Effective evaluation of this compound's anti-migration potential requires robust quantitative data. The following tables are templates for organizing and presenting experimental findings.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
198 ± 4.8
595 ± 6.1
1088 ± 5.5
2575 ± 7.3
5060 ± 6.9
10045 ± 8.0

Table 2: Quantification of Cancer Cell Migration (Wound Healing Assay)

TreatmentTime (hours)Wound Closure (%)
Control00
1235 ± 4.5
2478 ± 6.2
This compound (10 µM)00
1220 ± 3.8
2445 ± 5.1
This compound (25 µM)00
1212 ± 2.9
2425 ± 4.3

Table 3: Quantification of Cancer Cell Invasion (Transwell Assay)

TreatmentNumber of Invaded Cells (per field)% Invasion Inhibition
Control250 ± 250
This compound (10 µM)150 ± 1840
This compound (25 µM)80 ± 1268

Table 4: Effect of this compound on EMT Marker Expression (Western Blot Densitometry)

TreatmentE-cadherin (relative intensity)N-cadherin (relative intensity)Vimentin (relative intensity)Snail (relative intensity)
Control1.001.001.001.00
This compound (10 µM)1.520.650.580.45
This compound (25 µM)2.150.320.250.21

Experimental Protocols

Herein are detailed protocols for assessing the impact of this compound on cancer cell migration and invasion. It is recommended to first determine the sub-lethal concentration of this compound on the chosen cancer cell line(s) using a standard cytotoxicity assay (e.g., MTT or SRB assay) to ensure that the observed effects on migration are not due to cell death.

Protocol 1: Wound Healing (Scratch) Assay

This method is a straightforward and widely used technique to study collective cell migration in vitro.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, a highly metastatic breast cancer cell line)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips or a wound healing assay insert

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and culture until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO).

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 12 and 24 hours).

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in a 6-well plate B Grow to a confluent monolayer A->B C Create a scratch with a pipette tip B->C D Wash with PBS C->D E Add serum-free medium with this compound D->E F Image at 0h E->F G Incubate (37°C, 5% CO2) F->G H Image at 12h & 24h G->H I Measure wound area (ImageJ) H->I J Calculate % Wound Closure I->J

Figure 1. Workflow for the Wound Healing Assay.
Protocol 2: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel basement membrane matrix

  • Serum-free medium

  • Complete medium (containing a chemoattractant like 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

  • Seed the cell suspension into the upper chamber of the coated Transwell inserts.

  • Add complete medium (with 10% FBS) to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invaded cells on the lower surface of the membrane with methanol.

  • Stain the invaded cells with Crystal Violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Calculate the percentage of invasion inhibition.

Transwell_Invasion_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat Transwell insert with Matrigel C Seed cells in upper chamber A->C B Prepare cell suspension in serum-free medium with this compound B->C D Add complete medium to lower chamber C->D E Incubate (24-48h) D->E F Remove non-invaded cells E->F G Fix and stain invaded cells F->G H Count cells and calculate % inhibition G->H

Figure 2. Workflow for the Transwell Invasion Assay.
Protocol 3: Western Blot Analysis of EMT Markers

This protocol is to investigate if this compound affects the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.

Materials:

  • Cancer cells treated with this compound for 24-48 hours

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Perform densitometric analysis of the bands and normalize to the loading control (β-actin).

Potential Signaling Pathway

Cancer cell migration is often driven by the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics.[4][5][6][7] This transition is regulated by a complex network of signaling pathways. Based on the known activities of other natural products that inhibit metastasis, this compound may exert its effects by modulating key regulators of EMT. A hypothetical pathway is presented below.

EMT_Signaling_Pathway This compound This compound TGFb TGF-β Receptor This compound->TGFb Inhibition PI3K PI3K/Akt TGFb->PI3K MAPK MAPK TGFb->MAPK Snail Snail/Slug PI3K->Snail MAPK->Snail Ecadherin E-cadherin (Epithelial Marker) Snail->Ecadherin Repression Vimentin Vimentin (Mesenchymal Marker) Snail->Vimentin Activation Migration Cell Migration & Invasion Ecadherin->Migration Vimentin->Migration

Figure 3. Hypothetical Signaling Pathway for this compound's Anti-Migration Effect.

Conclusion and Future Directions

The preliminary evidence suggesting antimetastatic properties of a this compound derivative is promising and warrants further investigation. The protocols outlined in this document provide a robust framework for characterizing the effects of this compound on cancer cell migration and invasion. Future studies should focus on:

  • Screening this compound against a panel of cancer cell lines from different origins to determine its spectrum of activity.

  • Elucidating the precise molecular mechanism of action, including the identification of its direct cellular targets.

  • Evaluating the in vivo efficacy of this compound in animal models of cancer metastasis.

  • Exploring structure-activity relationships by synthesizing and testing analogues of this compound to optimize its anti-metastatic potential.

These studies will be crucial in determining the potential of this compound as a lead compound for the development of a new class of anti-cancer therapeutics.

References

Application Notes and Protocols for the Structural Elucidation of Dentigerumycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols employed in the structural elucidation of Dentigerumycin, a cyclic depsipeptide with significant antifungal and potential anticancer properties. The methodologies described herein are based on published research and are intended to guide researchers in the analysis of this compound and its analogues.

Introduction

This compound is a natural product isolated from Pseudonocardia species, bacteria symbiotic with fungus-growing ants.[1] Its complex structure, featuring highly modified amino acids, necessitates a multi-faceted analytical approach for complete characterization. This document outlines the key spectroscopic and chemical methods used to determine the planar structure, stereochemistry, and molecular formula of this compound and its variants, such as this compound E.

Data Presentation

Physicochemical and Biological Activity Data
PropertyThis compoundThis compound E
Molecular Formula C₄₀H₆₇N₉O₁₃[1]C₃₉H₆₃N₉O₁₆[2]
Appearance White powder[1]Amorphous white powder[2]
High-Resolution Mass Spec. [M+H]⁺[M+Na]⁺ m/z 936.4290 (calcd. for C₃₉H₆₃N₉O₁₆Na, 936.4290)[2]
Biological Activity Antifungal (MIC = 2.8 µM against Escovopsis sp.)[1]Antiproliferative and antimetastatic against human cancer cells[2]
NMR Spectroscopic Data Summary

A complete assignment of the ¹H and ¹³C NMR signals is crucial for defining the structure of this compound. While detailed chemical shift values are typically found in the supplementary information of the primary literature, the following table summarizes the types of signals observed.

NMR ExperimentObserved Features for this compound
¹H NMR Downfield singlet proton (δ ~9.50 ppm), amide doublet protons, multiple protons in the 4-6 ppm range.[1]
¹³C NMR Signals corresponding to amide/ester carbonyls, oxygen-bearing carbons, nitrogen-bearing carbons, and aliphatic carbons.[1]
gHSQC Correlation of all one-bond carbon-proton connections.[1]
gCOSY & TOCSY Elucidation of spin systems for the amino acid and polyketide substructures.[1]
gHMBC Key correlations to establish the sequence of amino acid units and the acyl side chain.[1]
ROESY Determination of the relative configuration of the pyran ring in the acyl side chain.[1]

Experimental Protocols

Isolation and Purification

Protocol: Large-scale cultivation (e.g., 8 L) of the producing bacterial strain is performed. The culture is then subjected to solvent extraction (e.g., ethyl acetate). The crude extract is fractionated using C₁₈ flash column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

High-Resolution Mass Spectrometry (HR-MS)

Protocol: High-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is used to determine the accurate mass and molecular formula of the isolated compound.[1] The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and transfer to a 5 mm NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon environments.

  • 2D NMR: Perform a series of 2D NMR experiments, including gCOSY, TOCSY, gHSQC, gHMBC, and ROESY, using standard pulse programs. Optimize spectral widths and acquisition parameters to achieve desired resolution and sensitivity. These experiments are essential for assigning the complex spin systems and establishing long-range correlations to piece together the molecule's planar structure and relative stereochemistry.[1]

Determination of Absolute Stereochemistry

This technique is used to determine the absolute configuration of the amino acid residues.

Protocol:

  • Hydrolysis: Hydrolyze a small amount (e.g., 0.6 mg) of this compound with 6 N HCl at 115°C for 1 hour.[2]

  • Derivatization: Divide the hydrolysate into two portions. Derivatize one portion with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and the other with 1-fluoro-2,4-dinitrophenyl-5-D-alanine amide (D-FDAA).

  • LC-MS Analysis: Analyze the derivatized samples by LC-MS. The elution order of the L- and D-derivatives allows for the assignment of the absolute stereochemistry of the amino acids.

This method is employed to determine the absolute configuration of the 1,2-diol in the polyketide side chain.

Protocol:

  • Complexation: Form a Mo₂(OAc)₄ complex with the 1,2-diol moiety of this compound.[1]

  • CD Analysis: Acquire the CD spectrum of the complex. The sign of the induced CD spectrum, based on empirical rules, allows for the determination of the absolute configuration of the diol.[1]

Visualizations

Experimental Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_planar_structure Planar Structure Determination cluster_stereochemistry Stereochemistry Determination Bacterial_Culture Bacterial Culture Extraction Solvent Extraction Bacterial_Culture->Extraction Flash_Chromatography C18 Flash Chromatography Extraction->Flash_Chromatography HPLC Reversed-Phase HPLC Flash_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound HRMS HR-Mass Spectrometry Pure_this compound->HRMS NMR_1D 1D NMR (1H, 13C) Pure_this compound->NMR_1D Marfeys_Method Advanced Marfey's Method Pure_this compound->Marfeys_Method CD_Spectroscopy Circular Dichroism Pure_this compound->CD_Spectroscopy ROESY_NMR ROESY NMR Pure_this compound->ROESY_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Planar_Structure Planar Structure NMR_2D->Planar_Structure Planar_Structure->Marfeys_Method Planar_Structure->CD_Spectroscopy Planar_Structure->ROESY_NMR Absolute_Configuration Absolute Stereostructure Marfeys_Method->Absolute_Configuration CD_Spectroscopy->Absolute_Configuration ROESY_NMR->Absolute_Configuration

Caption: Workflow for the structural elucidation of this compound.

Biosynthetic Pathway of this compound E

Biosynthetic_Pathway PKS Polyketide Synthase (PKS) Modules Acyl_Chain Polyketide Acyl Chain PKS->Acyl_Chain NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules Amino_Acids Unusual Amino Acids (Piperazic acids, etc.) NRPS->Amino_Acids Assembly Assembly & Cyclization Acyl_Chain->Assembly Amino_Acids->Assembly Dentigerumycin_E This compound E Assembly->Dentigerumycin_E

Caption: Proposed biosynthetic pathway of this compound E.

Logical Relationship of Biological Activity

Biological_Activity Dentigerumycin_E This compound E Proliferation Cell Proliferation Dentigerumycin_E->Proliferation inhibits Metastasis Cell Metastasis Dentigerumycin_E->Metastasis inhibits Cancer_Cells Human Cancer Cells Proliferation->Cancer_Cells affects Metastasis->Cancer_Cells affects

Caption: Biological activities of this compound E on cancer cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Dentigerumycin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the purification of dentigerumycin, a cyclic depsipeptide with significant antifungal and potential anticancer properties, using High-Performance Liquid Chromatography (HPLC). This compound is a polyketide-derived natural product from the actinobacterium Pseudonocardia sp., found in symbiosis with fungus-growing ants.[1][2] The protocols provided herein cover the extraction from bacterial culture and subsequent purification using reversed-phase HPLC, yielding high-purity this compound suitable for further biological and chemical characterization. These methods are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a structurally complex cyclic depsipeptide containing unusual amino acid residues, such as piperazic acids.[1] Initially identified for its selective inhibition of the parasitic fungus Escovopsis sp. in ant colonies, it has also demonstrated activity against clinically relevant fungi like Candida albicans.[1] Furthermore, analogues such as this compound E have exhibited promising antiproliferative and antimetastatic activities against human cancer cell lines, highlighting the therapeutic potential of this class of molecules.[3][4]

The purification of this compound from complex fermentation broths presents a significant challenge. HPLC is an indispensable tool for achieving the high degree of purity required for structural elucidation and bioactivity studies. This document provides detailed protocols for the extraction and multi-step chromatographic purification of this compound.

Experimental Workflow for this compound Purification

The overall workflow for the purification of this compound from a bacterial culture is depicted below. This process begins with large-scale fermentation and concludes with a final, high-resolution purification step using semi-preparative HPLC.

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification Fermentation Large-Scale Fermentation of Pseudonocardia sp. (8 L) Extraction Solvent Extraction (Ethyl Acetate or Methanol) Fermentation->Extraction Culture Broth Concentration Concentration of Crude Extract Extraction->Concentration FlashChromatography C18 Flash Column Chromatography Concentration->FlashChromatography Crude Extract FractionAnalysis Bioassay-Guided Fraction Selection FlashChromatography->FractionAnalysis HPLC Semi-Preparative HPLC Purification FractionAnalysis->HPLC Active Fractions FinalProduct Pure this compound (White Powder) HPLC->FinalProduct

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Fermentation and Extraction

This protocol describes the initial steps of obtaining a crude extract containing this compound from a large-scale bacterial culture.

  • 1.1. Large-Scale Fermentation: Culture the Pseudonocardia sp. strain in a suitable liquid medium (e.g., 8 L scale) under optimal growth conditions to promote the production of secondary metabolites.[1]

  • 1.2. Solvent Extraction:

    • For liquid cultures, perform an extraction of the whole culture broth with an equal volume of ethyl acetate, repeated three times.[1]

    • For agar (B569324) plate cultures, extract the agar with methanol (B129727).[1]

  • 1.3. Concentration: Pool the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

2. Preliminary Purification by Flash Chromatography

This step aims to fractionate the crude extract and remove major impurities.

  • 2.1. Column Preparation: Use a C18 reversed-phase flash chromatography column.

  • 2.2. Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the pre-equilibrated C18 column.

  • 2.3. Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., methanol or acetonitrile (B52724) in water).

  • 2.4. Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound. Bioassay-guided fractionation, where fractions are tested for their inhibitory activity against a target organism (e.g., Escovopsis sp.), can be employed to identify the fractions containing the active compound.[1]

3. High-Performance Liquid Chromatography (HPLC) Purification

This final step utilizes semi-preparative HPLC to achieve high-purity this compound. The following protocols are based on the successful purification of this compound E, a close analogue, and can be adapted for this compound.[3]

  • 3.1. HPLC System: A semi-preparative HPLC system equipped with a UV detector is required.

  • 3.2. Sample Preparation: Pool the active fractions from the flash chromatography step and concentrate them. Dissolve the residue in the HPLC mobile phase and filter through a 0.22 µm or 0.45 µm syringe filter before injection.

  • 3.3. Chromatographic Conditions: Two exemplary sets of conditions are provided below. Method 1 is a gradient method suitable for initial purification, while Method 2 is an isocratic method that can be used for final polishing or for purifying derivatives.

Quantitative Data and HPLC Parameters

The following tables summarize the HPLC conditions used for the purification of this compound analogues. These serve as a starting point for method development for this compound purification.

Table 1: HPLC Method 1 - Gradient Elution for this compound E Purification [3]

ParameterValue
Column YMC-Pack ODS-A (C18), 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 66% to 88% B over 20 minutes
Flow Rate 2 mL/min
Detection UV at 230 nm
Retention Time 38 min

Table 2: HPLC Method 2 - Isocratic Elution for this compound E Derivative Purification [3]

ParameterValue
Column YMC-Pack ODS-A (C18), 250 x 10 mm, 5 µm
Mobile Phase 38% Acetonitrile in Water with 0.1% Formic Acid
Flow Rate 2 mL/min
Detection UV at 210 nm
Retention Time 41.5 min

Signaling Pathway

Information regarding the specific signaling pathways affected by this compound is not detailed in the provided search results. Further research is required to elucidate the molecular mechanism of action and its interaction with cellular signaling cascades.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful purification of this compound using HPLC. The combination of solid-phase extraction, flash chromatography, and reversed-phase HPLC allows for the isolation of this potent natural product in high purity. The provided HPLC methods for a close analogue offer excellent starting points for optimizing the purification of this compound. This will enable further investigation into its promising biological activities for potential therapeutic applications.

References

Application Notes and Protocols for Optimal Dentigerumycin Production from Pseudonocardia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Pseudonocardia species for the optimal production of Dentigerumycin, a potent antifungal agent. The protocols outlined below are based on established methodologies for the cultivation of Pseudonocardia and the production of secondary metabolites.

I. Introduction to this compound

This compound is a cyclic depsipeptide with highly modified amino acids, produced by Pseudonocardia species, notably those found in symbiotic relationships with fungus-growing ants of the genus Apterostigma.[1][2] This natural product exhibits selective and potent inhibitory activity against various fungal pathogens, including Escovopsis sp., a specialized parasite of the ants' fungal gardens, and the human pathogen Candida albicans.[1] The unique structure and biological activity of this compound make it a promising candidate for further drug development.

II. Optimal Culture Conditions for Pseudonocardia sp.

The production of this compound, like many secondary metabolites, is highly dependent on the composition of the culture medium and the physical growth parameters. The following conditions have been identified as optimal for the production of bioactive metabolites in Pseudonocardia species and serve as a strong starting point for this compound production.

Data Presentation: Summary of Optimal Culture Parameters
ParameterOptimal Value/ComponentReference(s)
Basal Medium Modified Yeast Extract-Malt Extract-Dextrose (ISP-2) Broth[3][4][5]
Carbon Source Glucose (1% w/v)[3][4][5]
Nitrogen Source Tryptone (0.25% w/v)[3][4][5]
Initial pH 7.0[3][4][5]
Temperature 30°C[3][4][5]
Aeration Shaking conditions (e.g., 120-200 rpm)[3][6]
Incubation Time 4 days for optimal bioactive metabolite production[3]

III. Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of Pseudonocardia and the subsequent extraction and quantification of this compound.

Protocol 1: Inoculum Preparation

A two-stage fermentation process, involving a seed culture followed by a production culture, is recommended for robust growth and metabolite production.

  • Strain Activation: Streak a cryopreserved stock of the Pseudonocardia strain onto a suitable agar (B569324) medium, such as ISP-2 agar. Incubate at 30°C for 5-7 days, or until sufficient growth is observed.

  • Seed Culture Preparation: Aseptically transfer a loopful of mature culture from the agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Asparagine-Glucose Broth or ISP-2 Broth).[3]

  • Incubation: Incubate the seed culture at 30°C for 48 hours on a rotary shaker at 200 rpm.[6]

Protocol 2: Fermentation for this compound Production
  • Production Medium: Prepare the production medium (Modified ISP-2 Broth) with the optimal concentrations of glucose (1%) and tryptone (0.25%).[3][4] Adjust the initial pH to 7.0.

  • Inoculation: Inoculate the production medium with 10% (v/v) of the 48-hour-old seed culture.[3]

  • Large-Scale Fermentation: For larger scale production, use baffled Erlenmeyer flasks to ensure adequate aeration. For an 8 L scale production, multiple flasks can be used.[1]

  • Incubation: Incubate the production culture at 30°C for 4 days under shaking conditions (200 rpm).[3][6]

Protocol 3: Extraction and Purification of this compound

This compound can be extracted from both the culture filtrate and the mycelial biomass.

  • Harvesting: After the 4-day incubation period, harvest the culture broth.

  • Solvent Extraction:

    • Liquid Culture: Perform a whole culture extraction with an equal volume of ethyl acetate.[1]

    • Agar Plate Culture: For solid-state fermentation, the agar can be extracted with methanol.[1]

  • Concentration: Evaporate the organic solvent to dryness using a rotary evaporator or a water bath at a controlled temperature.[3]

  • Fractionation and Purification:

    • The crude extract can be further purified using C18 flash column chromatography.[1]

    • Final purification to obtain pure this compound can be achieved through High-Performance Liquid Chromatography (HPLC).[1]

Protocol 4: Quantification of this compound
  • Spectroscopic Analysis: High-Resolution Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry can be used to determine the presence and molecular formula of this compound (C₄₀H₆₇N₉O₁₃).[1]

  • Chromatographic Quantification: Quantify the yield of this compound using a validated HPLC method with a suitable standard.

  • Bioassay: The antifungal activity of the extracts and purified compound can be assessed using a microbroth dilution assay against a susceptible fungal strain, such as Escovopsis sp. or Candida albicans. The Minimum Inhibitory Concentration (MIC) for this compound against Escovopsis sp. has been reported to be 2.8 μM, and 1.1 μM against Candida albicans.[1]

IV. Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for this compound Production

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis strain_activation Strain Activation (ISP-2 Agar, 30°C, 5-7 days) seed_culture Seed Culture (ISP-2 Broth, 30°C, 48h, 200 rpm) strain_activation->seed_culture Aseptic Transfer production_culture Production Culture (Modified ISP-2, 30°C, 4 days, 200 rpm) seed_culture->production_culture 10% v/v Inoculation harvesting Harvesting production_culture->harvesting solvent_extraction Solvent Extraction (Ethyl Acetate) harvesting->solvent_extraction concentration Concentration solvent_extraction->concentration purification Purification (Flash Chromatography, HPLC) concentration->purification quantification Quantification (LC-MS, HPLC) purification->quantification bioassay Bioassay (Antifungal Activity) purification->bioassay

References

Application Notes and Protocols for Enhancing Dentigerumycin Yield via Co-culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dentigerumycin, a cyclic depsipeptide with potent biological activities, represents a class of natural products with significant therapeutic potential. However, the production of these valuable secondary metabolites is often silenced under standard laboratory fermentation conditions. This document provides detailed application notes and protocols on the use of co-culture techniques to induce and enhance the production of this compound, focusing on the well-documented case of this compound E.

Co-cultivation, the practice of growing two or more microorganisms in a shared environment, mimics the complex interactions they encounter in their natural habitats. This strategy has proven effective in activating cryptic biosynthetic gene clusters (BGCs) that are not expressed in monocultures, leading to the discovery and enhanced production of novel bioactive compounds. In the case of this compound E, its biosynthesis by Streptomyces sp. JB5 is entirely dependent on the presence of a partner bacterium, Bacillus sp. GN1.[1][2][3]

Data Presentation: this compound E Production

The production of this compound E is a clear example of induced biosynthesis, where the yield is negligible in monoculture and significant in co-culture. The table below summarizes the production status under different culture conditions.

Culture ConditionProducing StrainCo-culture PartnerThis compound E YieldReference
MonocultureStreptomyces sp. JB5NoneNot Detected[2]
MonocultureBacillus sp. GN1NoneNot Detected[2]
Co-cultureStreptomyces sp. JB5Bacillus sp. GN1Detected (Production Induced)[1][2]

Note: While a specific quantitative yield in mg/L from the initial discovery is not provided in the cited literature, the study did optimize the inoculation ratio to achieve the "best yield" based on LC-MS analysis.[1][2]

Experimental Protocols

This section provides a detailed methodology for the co-culture of Streptomyces sp. JB5 and Bacillus sp. GN1 to produce this compound E.[1]

Protocol 1: Preparation of Seed Cultures
  • Strains:

    • Streptomyces sp. JB5 (Producer)

    • Bacillus sp. GN1 (Inducer)

  • Medium:

    • YEME Liquid Medium:

      • Yeast Extract: 4 g/L

      • Malt Extract: 10 g/L

      • Glucose: 4 g/L (added as a 40% solution)

      • Prepared in artificial seawater.

  • Procedure:

    • Prepare YEME liquid medium and sterilize.

    • In separate 125-mL Erlenmeyer flasks, inoculate 50 mL of YEME medium with Streptomyces sp. JB5 and Bacillus sp. GN1, respectively.

    • Incubate the flasks for 4 days at 30°C in a rotary shaker set to 200 rpm.

Protocol 2: Co-culture for this compound E Production
  • Medium:

    • YEME Liquid Medium (as described above).

  • Procedure:

    • Dispense 200 mL of sterile YEME liquid medium into 500-mL baffled Erlenmeyer flasks.

    • After 4 days of incubation, aseptically transfer inocula from the seed cultures to the production flasks. For optimal yield, use a 10:1 volume ratio of the Streptomyces sp. JB5 and Bacillus sp. GN1 seed cultures.[1][2] For example, add 10 mL of the Streptomyces sp. JB5 culture and 1 mL of the Bacillus sp. GN1 culture.

    • Incubate the co-culture flasks for 6 days at 30°C in a rotary shaker set to 200 rpm.

    • Monitor the production of this compound E periodically (e.g., every 2 days) using LC-MS analysis. The target compound typically appears on day 6.[2]

Protocol 3: Extraction and Detection
  • Procedure:

    • After the 6-day incubation period, harvest the culture broth.

    • Perform a solvent extraction of the whole culture broth using an equal volume of ethyl acetate (B1210297) (EtOAc). Repeat the extraction twice to ensure a high recovery rate.

    • Combine the organic layers and remove residual water using anhydrous sodium sulfate.

    • Concentrate the EtOAc extract in vacuo.

    • Analyze the crude extract for the presence of this compound E using LC-MS. The compound can be identified by its characteristic retention time and a molecular ion [M+H]⁺ at m/z 914.[1]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the co-culture production of this compound E.

G cluster_0 Step 1: Seed Culture Preparation cluster_1 Step 2: Co-culture Inoculation cluster_2 Step 3: Fermentation & Production cluster_3 Step 4: Extraction & Analysis S_seed Inoculate Streptomyces sp. JB5 in YEME Medium Incubate_S Incubate 4 days 30°C, 200 rpm S_seed->Incubate_S B_seed Inoculate Bacillus sp. GN1 in YEME Medium Incubate_B Incubate 4 days 30°C, 200 rpm B_seed->Incubate_B CoCulture_Flask 200 mL YEME Medium in 500-mL Baffled Flask Incubate_S->CoCulture_Flask Inoculate 10 parts Incubate_B->CoCulture_Flask Inoculate 1 part Incubate_CoCulture Incubate Co-culture 6 days 30°C, 200 rpm CoCulture_Flask->Incubate_CoCulture Extraction Ethyl Acetate Extraction Incubate_CoCulture->Extraction Analysis LC-MS Analysis (Detect this compound E) Extraction->Analysis

Co-culture workflow for this compound E production.
Proposed Signaling Pathway

While the exact signaling molecules have not yet been identified, the induction of this compound E production in Streptomyces sp. JB5 by Bacillus sp. GN1 suggests a signaling-mediated activation of a silent biosynthetic gene cluster (BGC). The following diagram conceptualizes this proposed interaction.

G cluster_0 Bacillus sp. GN1 (Inducer) cluster_1 Streptomyces sp. JB5 (Producer) B_GN1 Bacillus sp. GN1 Signal Unknown Elicitor (Signaling Molecule) B_GN1->Signal Secretes Activation BGC Activation (Transcription & Translation) Signal->Activation S_JB5 Streptomyces sp. JB5 BGC Silent this compound E Biosynthetic Gene Cluster (BGC) BGC->Activation Activated by Signal This compound This compound E Production Activation->this compound Leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the discovery and characterization of dentigerumycin and its analogs through genome mining and microbiological techniques.

Introduction to this compound

This compound is a cyclic depsipeptide with a polyketide-derived side chain, known for its antifungal and antiproliferative activities.[1][2] Originally discovered as a mediator in the symbiosis between the fungus-growing ant Apterostigma dentigerum and an actinomycete bacterium (Pseudonocardia sp.), it selectively inhibits the parasitic fungus Escovopsis sp.[1][2] Subsequent research has led to the discovery of several analogs, such as dentigerumycins E, F, and G, through various approaches including co-culture techniques and advanced analytical methods.[3][4] The complex structure of dentigerumycins, which includes unusual amino acids like piperazic acid, makes them interesting candidates for drug development.[1] The biosynthesis of these compounds is orchestrated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery, encoded by a dedicated biosynthetic gene cluster (BGC) in the producing bacterium's genome.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its analogs. It is important to note that comprehensive, directly comparable data across all analogs is limited in the current literature.

CompoundProducing OrganismProduction MethodYieldBioactivity (MIC)Target Organism/Cell Line
This compound Pseudonocardia sp.Large-scale cultivation (8 L)Not specified in mg/L2.8 µMEscovopsis sp.
1.1 µMCandida albicans (wild type and amphotericin-resistant)
This compound E Streptomyces sp. JB5 & Bacillus sp. GN1Co-culture (120 L)34 mg (purified)Antiproliferative (IC₅₀)
26 µMHCT-116 (human colon cancer)
38 µMK-562 (human leukemia)
31 µMA549 (human lung cancer)
34 µMMDA-MB-231 (human breast cancer)
AntimetastaticReduced cell migration and invasion in MDA-MB-231
This compound F & G Not specifiedGenome-mining/¹⁵N NMR-based discoveryLow-abundanceNot specifiedNot specified

Experimental Protocols

Protocol 1: In Silico Genome Mining for this compound BGC

This protocol outlines a generalized workflow for identifying this compound-like BGCs in bacterial genomes using bioinformatics tools like antiSMASH.

Objective: To identify and annotate putative NRPS-PKS BGCs responsible for the production of this compound and related compounds from genomic data.

Materials:

  • Assembled bacterial genome sequence in FASTA format.

  • Web browser or a local installation of antiSMASH.[5][6]

Methodology:

  • Navigate to the antiSMASH web server or launch a local instance.

  • Upload the genome sequence file.

  • Configure the analysis options:

    • Select the appropriate domain of life (Bacteria).

    • Ensure that all detection modules are enabled to comprehensively screen for various types of BGCs.

  • Initiate the analysis and await the results. The processing time will vary depending on the genome size and server load.

  • Interpret the results:

    • Examine the overview page for a summary of all predicted BGCs.

    • Specifically look for hybrid PKS-NRPS clusters, as this is the known type for this compound biosynthesis.

    • Click on the details of candidate clusters to view the gene annotations, domain organization of the synthetases, and comparison to known BGCs from the MIBiG database.

    • For this compound-like clusters, look for the presence of adenylation (A) domains predicted to activate amino acids found in this compound (e.g., leucine, threonine, glycine) and modules containing piperazic acid-incorporating domains.

    • Analyze the PKS modules for domains consistent with the biosynthesis of the polyketide side chain.

    • The presence of genes encoding tailoring enzymes such as hydroxylases, epimerases, and N-oxygenases within the cluster provides further evidence.

Protocol 2: Production of this compound E via Co-cultivation

This protocol is adapted from the discovery of this compound E and describes the co-culture of Streptomyces sp. JB5 and Bacillus sp. GN1.[4]

Objective: To induce and optimize the production of this compound E.

Materials:

  • Streptomyces sp. JB5 and Bacillus sp. GN1 strains.

  • YEME liquid medium (Yeast Extract-Malt Extract).

  • 125 mL and 500 mL Erlenmeyer flasks.

  • Rotary shaker.

Methodology:

  • Pre-culture Preparation:

    • Inoculate Streptomyces sp. JB5 and Bacillus sp. GN1 separately into 50 mL of YEME liquid medium in 125 mL Erlenmeyer flasks.

    • Incubate the cultures for 4 days at 30°C with shaking at 200 rpm.

  • Co-culture Inoculation:

    • In a 500 mL baffled Erlenmeyer flask containing 200 mL of fresh YEME liquid medium, inoculate with 10 mL of the Streptomyces sp. JB5 pre-culture and 1 mL of the Bacillus sp. GN1 pre-culture (a 10:1 ratio was found to be optimal for this compound E production).[4]

  • Production Phase:

    • Incubate the co-culture for 6 days at 30°C with shaking at 200 rpm.

    • Monitor the production of this compound E by taking small aliquots of the culture, extracting with ethyl acetate (B1210297), and analyzing by LC-MS.

Protocol 3: Extraction and Purification of this compound E

This protocol details the isolation of this compound E from the co-culture broth.[4]

Objective: To extract and purify this compound E for structural elucidation and bioactivity testing.

Materials:

  • Ethyl acetate (EtOAc).

  • Anhydrous sodium sulfate.

  • Syringe filter units (e.g., 0.45 µm).

  • Semi-preparative HPLC system with a C18 column (e.g., YMC-Pack ODS-A, 250 × 10 mm, 5 µm).

  • Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), and Formic acid (FA) for HPLC.

Methodology:

  • Extraction:

    • Pool the co-culture broth (e.g., 120 L for large-scale production).

    • Extract the culture twice with an equal volume of EtOAc.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the EtOAc extract in vacuo to obtain the crude extract.

  • Initial HPLC Fractionation:

    • Filter the crude extract and inject it onto the semi-preparative HPLC system.

    • Use a gradient solvent system of 35% to 50% ACN/H₂O with 0.1% FA over 50 minutes at a flow rate of 2 mL/min.

    • Monitor the elution at 210 nm. This compound E typically elutes at a retention time of approximately 27 minutes under these conditions.[4]

    • Collect the fractions containing the peak of interest.

  • Final Purification:

    • Pool the this compound E-containing fractions and subject them to a second round of semi-preparative HPLC.

    • Use a gradient solvent system of 66% to 88% MeOH/H₂O with 0.1% FA over 20 minutes at a flow rate of 2 mL/min.

    • Monitor the elution at 230 nm.

    • Collect the pure this compound E, which should elute as a single peak.

    • Confirm the purity and identity using analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.

Visualizations

Genome Mining Workflow

GenomeMiningWorkflow cluster_bioinformatics In Silico Analysis cluster_wetlab Wet Lab Validation genome Bacterial Genome Sequence (.fasta) antismash antiSMASH Analysis (or similar tool) genome->antismash bgc_prediction Prediction of BGCs antismash->bgc_prediction cluster_annotation Annotation and Comparison (vs. MIBiG database) bgc_prediction->cluster_annotation candidate_bgc Candidate this compound BGC (Hybrid PKS-NRPS) cluster_annotation->candidate_bgc cultivation Cultivation / Co-cultivation of Producing Strain candidate_bgc->cultivation Hypothesis Generation extraction Metabolite Extraction cultivation->extraction lcms LC-MS Analysis extraction->lcms correlation Correlation of Metabolite Profile with BGC lcms->correlation correlation->candidate_bgc Confirmation DentigerumycinE_Biosynthesis precursors Precursors: - Acetate - Propionate - Amino Acids (Leu, Thr, Gly, Pip) pks PKS Modules Polyketide Chain Assembly precursors->pks:f1 Loading & Elongation nrps NRPS Modules Peptide Chain Assembly precursors->nrps:f1 Activation & Elongation pks:f0->nrps:f0 Hybrid Assembly tailoring Tailoring Enzymes (e.g., Hydroxylases, N-oxygenases) nrps->tailoring Post-assembly Modification cyclization Thioesterase (TE) - Cyclization - Release tailoring->cyclization dent_E This compound E cyclization->dent_E

References

Experimental setup for in vitro studies of Dentigerumycin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vitro Profiling of Dentigerumycin

Introduction this compound is a cyclic depsipeptide natural product originally isolated from the actinobacterium Pseudonocardia sp., which lives in a symbiotic relationship with the fungus-growing ant Apterostigma dentigerum.[1] This compound and its analogues, such as this compound E, have demonstrated significant and selective biological activities, making them promising candidates for further investigation in drug development. This compound exhibits potent antifungal properties, selectively inhibiting the parasitic fungus Escovopsis sp., which threatens the ants' fungal gardens, and the opportunistic human pathogen Candida albicans.[2] Furthermore, related compounds like this compound E have shown antiproliferative and antimetastatic activities against various human cancer cell lines, indicating a broader therapeutic potential.[3] The N-OH and carboxylic acid functional groups are thought to be essential for this biological activity.

These application notes provide detailed protocols for the in vitro evaluation of this compound's antifungal and cytotoxic properties.

Data Presentation: Biological Activity of this compound

The following table summarizes the reported minimum inhibitory concentrations (MIC) of this compound against key fungal species. This quantitative data is crucial for comparative analysis and for establishing effective concentrations in further experimental studies.

Compound Target Organism Assay Type Result (MIC) Reference
This compoundEscovopsis sp.Liquid Culture Assay2.8 µM[2]
This compoundCandida albicans (wild type)Liquid Culture Assay1.1 µM[2]
This compoundC. albicans ATCC10231Liquid Culture Assay1.1 µM[2]
This compoundC. albicans ATCC200955 (Amphotericin-resistant)Liquid Culture Assay1.1 µM[2]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains, such as Candida albicans, using the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal strain (e.g., C. albicans)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) plate for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a serial 2-fold dilution of the this compound stock solution in RPMI-1640 medium in a separate plate or tubes.

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound to the first well of each row and serially dilute 100 µL across the plate. Discard the final 100 µL from the last drug-containing well. This results in 100 µL per well with decreasing concentrations of the compound.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ~50% or more) compared to the positive control, determined by visual inspection or by reading the optical density at 530 nm.

Antifungal_MIC_Workflow Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilution Prepare Serial Drug Dilutions in 96-Well Plate prep_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_plate Read Results (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Workflow for Antifungal Susceptibility Testing
Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound on a mammalian cell line (e.g., human gingival fibroblasts or various cancer cell lines) using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[5] This assay measures cell viability based on mitochondrial activity.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle controls (medium with the same percentage of DMSO used for the highest drug concentration) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 560-570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Workflow Workflow for MTT Cytotoxicity Assay cluster_prep Cell Culture cluster_exp Treatment & Assay cluster_analysis Analysis seed_cells Seed Mammalian Cells in 96-Well Plate attach_cells Incubate (24h) for Cell Attachment seed_cells->attach_cells add_compound Treat Cells with This compound Dilutions attach_cells->add_compound incubate_compound Incubate for Exposure Time (24-72h) add_compound->incubate_compound add_mtt Add MTT Reagent and Incubate (3-4h) incubate_compound->add_mtt solubilize Remove Medium & Add DMSO to Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability and Determine IC50 read_absorbance->calculate_viability

Workflow for MTT Cytotoxicity Assay

Conceptual Models of Action

While the precise molecular targets of this compound are not fully elucidated, the following diagrams illustrate its known biological effects and selective action.

This diagram illustrates the symbiotic context from which this compound was discovered. The Pseudonocardia bacterium produces the compound to selectively eliminate the parasitic Escovopsis fungus while having minimal effect on the ants' cultivated fungal food source.[2]

Selective_Action Conceptual Model of this compound's Selective Action cluster_symbiosis Ant-Fungus Symbiosis bacterium Pseudonocardia sp. This compound This compound bacterium->this compound Produces parasite Escovopsis sp. (Parasitic Fungus) This compound->parasite Strongly Inhibits cultivar Cultivated Fungus (Food Source) This compound->cultivar Weakly Inhibits

Conceptual Model of this compound's Selective Action

This diagram outlines the observed anticancer effects of this compound E. Bacteriocins and similar peptides often act by selectively targeting cancer cell membranes and inducing programmed cell death pathways.[6] this compound E has been shown to inhibit both cell proliferation and metastasis in cancer cell lines.

Anticancer_Mechanism Proposed Anticancer Mechanisms of this compound E cluster_effects Effects on Cancer Cells dent_e This compound E prolif Cell Proliferation dent_e->prolif Inhibits meta Cell Migration & Metastasis dent_e->meta Inhibits apoptosis Induction of Apoptosis (Programmed Cell Death) dent_e->apoptosis Induces

Proposed Anticancer Mechanisms of this compound E

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Dentigerumycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Dentigerumycin. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. As the total synthesis of this compound has not yet been published, this guide focuses on addressing the anticipated challenges in the synthesis of its key fragments and their subsequent assembly and macrocyclization. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Synthesis of the γ-Hydroxypiperazic Acid (γ-OHPiz) Fragment

Q1: I am having difficulty with the diastereoselective hydroxylation of the glutamate-derived precursor for the γ-OHPiz fragment. What are the critical parameters for this step?

A1: Achieving high diastereoselectivity in the α-hydroxylation of the enolate derived from a glutamate (B1630785) precursor is indeed a critical challenge. Success often hinges on the precise control of reaction conditions to favor the desired stereoisomer.

  • Troubleshooting Tips:

    • Enolate Formation: Ensure complete and regioselective enolate formation. The choice of base and temperature is crucial. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used, but the temperature must be strictly maintained, typically at -78 °C, to prevent side reactions and ensure kinetic control.

    • Hydroxylating Agent: The choice of electrophilic oxygen source is critical. Oxaziridines, such as N-sulfonyloxaziridines (e.g., Davis' oxaziridine), are often employed and have been shown to provide good diastereoselectivity. Ensure the oxaziridine (B8769555) is of high purity.

    • Quenching: The quenching procedure can influence the final diastereomeric ratio. A careful and rapid quench with a suitable acid, such as camphorsulfonic acid, at low temperature is recommended to protonate the resulting alkoxide without epimerization.

    • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for this reaction. Ensure it is freshly distilled and free of moisture, as water can interfere with the enolate formation and subsequent hydroxylation.

Q2: My electrophilic N-amination step is giving low yields. How can I optimize this reaction?

A2: The introduction of the second nitrogen atom to form the hydrazino acid precursor is another challenging step. Low yields can result from competing side reactions or incomplete conversion.

  • Troubleshooting Tips:

    • Aminating Reagent: The choice of the N-aminating reagent is important. Reagents like di-tert-butyl azodicarboxylate (DBAD) followed by cleavage of the Boc groups, or other electrophilic nitrogen sources, can be used. The reactivity of these reagents can be sensitive to the substrate and reaction conditions.

    • Protecting Groups: The protecting groups on your substrate can influence the outcome of the amination. Ensure that the protecting groups are stable to the reaction conditions and do not sterically hinder the approach of the aminating reagent. Orthogonally protected intermediates are highly recommended to allow for selective deprotection later on.

    • Reaction Conditions: The reaction temperature and time should be carefully optimized. Starting at low temperatures and slowly warming the reaction to room temperature can sometimes improve yields by controlling the reactivity of the intermediates.

Section 2: Synthesis of the β-Hydroxy Leucine (B10760876) Fragment

Q1: I am struggling to control the stereochemistry during the synthesis of the (2S, 3S)-β-hydroxy leucine fragment. What are some reliable methods?

A1: The stereocontrolled synthesis of the syn-β-hydroxy-α-amino acid motif is a well-known challenge in organic synthesis. Several strategies can be employed to achieve the desired (2S, 3S) configuration.

  • Troubleshooting Tips:

    • Chiral Auxiliary-Based Aldol (B89426) Reactions: The use of a chiral auxiliary, such as an Evans oxazolidinone, on the propionate (B1217596) equivalent followed by an aldol reaction with isobutyraldehyde (B47883) is a classic and reliable method. The stereochemical outcome is dictated by the chiral auxiliary. Subsequent removal of the auxiliary provides the desired stereoisomer.

    • Substrate-Controlled Aldol Reactions: Diastereoselective aldol reactions using a chiral α-amino aldehyde or a chiral enolate can also be effective. The inherent stereochemistry of the starting material directs the formation of the new stereocenters.

    • Asymmetric Hydrogenation: Asymmetric hydrogenation of a β-keto ester or an enamine precursor using a chiral catalyst (e.g., a Ru-BINAP complex) can be a highly efficient method for setting the two contiguous stereocenters.

Q2: I am observing epimerization at the α-carbon during manipulations of the β-hydroxy leucine fragment. How can I prevent this?

A2: The α-proton of amino acid derivatives is susceptible to epimerization, especially when the carboxyl group is activated or under basic conditions.

  • Troubleshooting Tips:

    • Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid is critical. Urethane-based protecting groups like Cbz (benzyloxycarbonyl) or Boc (tert-butyloxycarbonyl) on the nitrogen atom are known to suppress racemization during peptide coupling reactions.

    • Mild Reaction Conditions: Avoid harsh basic or acidic conditions whenever possible. For reactions involving the carboxyl group, use coupling reagents that are known to minimize racemization, such as COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Temperature Control: Perform reactions at low temperatures to minimize the rate of epimerization.

Section 3: Synthesis of the Polyketide Side Chain

Q1: What are the main challenges in synthesizing the pyran-bearing polyketide side chain of this compound?

A1: The synthesis of the substituted tetrahydropyran (B127337) ring with multiple stereocenters is a significant challenge. Key difficulties include:

  • Stereocontrolled Construction of the Pyran Ring: Forming the 2,6-cis-disubstituted tetrahydropyran with the correct relative and absolute stereochemistry requires a carefully planned strategy.

  • Installation of the Polyene Chain: The conjugated diene system in the side chain needs to be constructed with control over the geometry of the double bonds.

  • Functional Group Tolerance: The synthetic route must be compatible with the various functional groups present in the molecule, including hydroxyl groups and the pyran ether.

Q2: What are some effective strategies for the stereoselective synthesis of the tetrahydropyran ring?

A2: Several powerful methods have been developed for the stereoselective synthesis of substituted tetrahydropyrans.

  • Troubleshooting Tips:

    • Intramolecular Hetero-Diels-Alder Reaction: A hetero-Diels-Alder reaction of a diene and an aldehyde can be a highly effective method for constructing the tetrahydropyran ring in a single step with good stereocontrol.

    • Prins Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde (Prins cyclization) can also be used to form the tetrahydropyran ring. The stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.

    • Intramolecular Michael Addition: An intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ester or ketone can be a reliable method for forming the pyran ring. The stereochemistry can be controlled by the existing stereocenters in the acyclic precursor.

    • Ring-Closing Metathesis (RCM): RCM of a diene containing an ether linkage can be a versatile strategy for forming the tetrahydropyran ring.

Section 4: Peptide Coupling and Macrocyclization

Q1: I am experiencing low yields during the coupling of the unusual amino acid fragments. What are the likely causes?

A1: Coupling of sterically hindered or structurally complex amino acids like γ-OHPiz and β-hydroxy leucine can be challenging.

  • Troubleshooting Tips:

    • Coupling Reagents: Use highly efficient coupling reagents designed for hindered couplings. Reagents such as COMU, HATU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than standard carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) for these substrates.

    • Reaction Conditions: Optimize the solvent, temperature, and reaction time. A polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used. Running the reaction at 0 °C to room temperature is common, but for very difficult couplings, slightly elevated temperatures may be required, though this increases the risk of racemization.

    • Protecting Groups: Ensure that the protecting groups on the side chains are not interfering with the coupling reaction. Bulky protecting groups near the reaction center can significantly slow down the reaction rate.

Q2: The final macrocyclization step to form the depsipeptide ring is proving to be difficult. What strategies can I employ to improve the yield?

A2: Macrolactamization and macrolactonization are often low-yielding steps due to competing intermolecular oligomerization and the entropically disfavored nature of ring closure.

  • Troubleshooting Tips:

    • High Dilution Conditions: This is the most critical factor for favoring intramolecular cyclization over intermolecular polymerization. The linear precursor should be added slowly via a syringe pump to a large volume of solvent.

    • Choice of Cyclization Site: The position of the final bond formation can have a significant impact on the efficiency of the cyclization. A careful analysis of the linear precursor's conformational preferences can help in selecting a site that is pre-disposed for ring closure.

    • Cyclization Reagents: For macrolactamization, potent coupling reagents are required. For macrolactonization (forming the ester bond), reagents like Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP (4-dimethylaminopyridine) are often effective.

    • Template-Assisted Cyclization: In some cases, a template can be used to pre-organize the linear peptide into a conformation that is favorable for cyclization.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for key transformations relevant to the synthesis of this compound fragments, based on published literature for similar structures. Note: These are representative examples and will require optimization for the specific substrates in the this compound synthesis.

Table 1: Diastereoselective α-Hydroxylation

PrecursorBaseHydroxylating AgentSolventTemp (°C)Time (h)Yield (%)d.r.
N-Boc-glutamate dimethyl esterLHMDS(S)-N-phenylsulfonyloxaziridineTHF-78185>95:5
Evans propionyl imideLDAMoOPHTHF-78 to -40290>98:2

Table 2: Peptide Coupling Reactions

Coupling PartnersCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Boc-β-OH-Leu-OH + H-Ala-OMeHATUDIPEADMF0 to 251288
Fmoc-γ-OHPiz-OH + H-Pip-OtBuCOMU2,4,6-CollidineCH2Cl20 to 251675

Table 3: Macrocyclization Conditions

Linear PrecursorCyclization SiteReagentSolventConcentration (mM)Yield (%)
Seco-acid of a cyclic depsipeptideAmide bondDPPA, K2CO3DMF0.540
Seco-hydroxy acid of a cyclic depsipeptideEster bondYamaguchi reagent, DMAPToluene155

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Protected γ-Hydroxypiperazic Acid Precursor

  • Enolate Formation and Hydroxylation: To a solution of N-Boc-L-glutamate dimethyl ester (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir the solution for 1 hour at -78 °C. To this solution, add a solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture for 2 hours at -78 °C.

  • Quench: Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Workup and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxy derivative.

Protocol 2: Macrolactamization of a Linear Peptide Precursor

  • Deprotection: The N-terminal and C-terminal protecting groups of the linear peptide precursor are removed under appropriate conditions (e.g., TFA for Boc and H2/Pd/C for Cbz) to generate the zwitterionic amino acid.

  • Cyclization: A solution of the deprotected linear peptide in DMF (0.001 M) is added dropwise via a syringe pump over a period of 12 hours to a solution of HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at 0 °C under an argon atmosphere.

  • Reaction Monitoring: The reaction is stirred for an additional 24 hours at room temperature and monitored by LC-MS for the disappearance of the starting material and the formation of the cyclic product.

  • Workup and Purification: The solvent is removed under high vacuum. The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by preparative HPLC to yield the pure cyclic depsipeptide.

Visualizations

Retrosynthesis_this compound This compound This compound Macrocyclization Macrocyclization (Depsipeptide bond) This compound->Macrocyclization Disconnection Linear_Peptide Linear Heptapeptide-Polyketide Macrocyclization->Linear_Peptide Fragments Key Fragments Linear_Peptide->Fragments Peptide Couplings Esterification gOHPiz γ-Hydroxy piperazic Acid Fragments->gOHPiz bOHLeu β-Hydroxy Leucine Fragments->bOHLeu Pip Piperazic Acid Fragments->Pip Polyketide Polyketide Side Chain Fragments->Polyketide

Caption: Retrosynthetic analysis of this compound.

gOHPiz_Synthesis_Workflow cluster_start Starting Material cluster_steps Key Transformations cluster_product Target Fragment Glutamate Protected D-Glutamate Hydroxylation Diastereoselective α-Hydroxylation Glutamate->Hydroxylation Protection1 Protection Group Manipulation Hydroxylation->Protection1 Amination Electrophilic N-Amination Protection1->Amination Cyclization Diazinane Ring Formation Amination->Cyclization gOHPiz Protected γ-OHPiz Cyclization->gOHPiz

Caption: Synthetic workflow for the γ-hydroxypiperazic acid fragment.

Macrocyclization_Logic Start Linear Peptide Precursor High_Dilution High Dilution Conditions? Start->High_Dilution Oligomerization Oligomerization/ Polymerization High_Dilution->Oligomerization No Cyclization Intramolecular Cyclization High_Dilution->Cyclization Yes Product Cyclic this compound Cyclization->Product

Caption: Decision workflow for successful macrocyclization.

Technical Support Center: Overcoming Dentigerumycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Dentigerumycin in fungal strains. Given that this compound is a recently identified natural product, extensive data on specific resistance mechanisms is still emerging. Therefore, this guide is based on established principles of antifungal resistance and provides a framework for investigating and potentially overcoming reduced susceptibility.

Frequently Asked Questions (FAQs)

Q1: My fungal strain shows increasing tolerance to this compound. What are the potential underlying mechanisms of resistance?

A1: Increased tolerance or resistance to an antifungal agent like this compound can arise from several well-established mechanisms in fungi. These include:

  • Target Modification: Alterations in the molecular target of this compound can prevent the drug from binding effectively. This often occurs through mutations in the gene encoding the target protein.

  • Active Drug Efflux: Fungal cells can overexpress efflux pump proteins, which actively transport this compound out of the cell, preventing it from reaching its target at a sufficient concentration.

  • Drug Inactivation: The fungal strain may have acquired the ability to enzymatically degrade or modify the this compound molecule, rendering it inactive.

  • Alterations in Membrane Composition: Changes in the fungal cell membrane's sterol composition can decrease its permeability to this compound.

  • Biofilm Formation: Fungi growing in a biofilm can exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.

Q2: How can I confirm if my fungal strain has developed resistance to this compound?

A2: The most direct method to confirm resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your fungal strain and compare it to a susceptible, wild-type control strain. A significant increase in the MIC value for your experimental strain is a strong indicator of developed resistance.

Q3: What initial steps should I take to troubleshoot this compound resistance in my experiments?

A3: A logical troubleshooting workflow can help identify the cause of resistance. Start by confirming the purity and concentration of your this compound stock. Then, perform an MIC assay to quantify the level of resistance. Subsequently, you can investigate the most common resistance mechanisms, such as overexpression of efflux pumps, through gene expression analysis.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy of this compound
  • Problem: You observe variable results in the susceptibility of your fungal strain to this compound across different experiments.

  • Possible Causes & Solutions:

    • Reagent Instability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh solutions for each experiment.

    • Inoculum Variability: Standardize the inoculum size used in your susceptibility assays, as a higher cell density can sometimes overcome the effect of the antifungal agent.

    • Media Incompatibility: Certain components in your growth media might interfere with this compound's activity. Test the efficacy in different standard media.

Issue 2: High MIC Values for Previously Susceptible Strains
  • Problem: A fungal strain that was initially susceptible to this compound now exhibits a significantly higher MIC.

  • Troubleshooting Workflow:

G A High MIC Observed B Confirm MIC with Fresh Reagents & Control Strain A->B C Sequence the Putative Target Gene B->C D Analyze Efflux Pump Gene Expression (RT-qPCR) B->D F Mutation in Target Gene (Target Modification) C->F E Perform Checkerboard Assay with Efflux Pump Inhibitors D->E G Overexpression of Efflux Pump Genes D->G H Synergistic Effect Observed (Efflux is a Key Mechanism) E->H

Caption: Troubleshooting workflow for high MIC values.

Experimental Protocols & Data

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Methodology:

  • Prepare a serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Prepare a standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without drug) and a negative control (broth medium only).

  • Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Sample Data:

Fungal StrainThis compound MIC (µg/mL)Interpretation
Wild-Type2Susceptible
Resistant Isolate 132High-level Resistance
Resistant Isolate 28Moderate Resistance
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression

Objective: To investigate if resistance is associated with the overexpression of genes encoding efflux pumps.

Methodology:

  • Culture the wild-type and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound.

  • Extract total RNA from the fungal cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform RT-qPCR using primers specific for known efflux pump genes (e.g., from the ABC or MFS transporter families) and a housekeeping gene for normalization (e.g., actin).

  • Calculate the relative fold change in gene expression in the resistant strain compared to the wild-type.

Sample Data:

GeneStrainFold Change in Expression (vs. Wild-Type)
Efflux Pump AResistant Isolate 115.2
Efflux Pump BResistant Isolate 11.8
Efflux Pump AResistant Isolate 24.5

Potential Signaling Pathway in Resistance

A common mechanism for the upregulation of efflux pumps is through the activation of specific transcription factors. The diagram below illustrates a hypothetical signaling pathway that could lead to this compound resistance.

G cluster_cell Fungal Cell This compound This compound CellularStress Cellular Stress This compound->CellularStress TranscriptionFactor Transcription Factor (e.g., Tac1p) CellularStress->TranscriptionFactor activates EffluxPumpGene Efflux Pump Gene (e.g., CDR1) TranscriptionFactor->EffluxPumpGene promotes transcription EffluxPumpProtein Efflux Pump Protein EffluxPumpGene->EffluxPumpProtein translates to Dentigerumycin_out This compound EffluxPumpProtein->Dentigerumycin_out expels

Caption: Hypothetical pathway for efflux pump-mediated resistance.

Optimizing culture conditions for Dentigerumycin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the culture conditions for Dentigerumycin production.

Frequently Asked Questions (FAQs)

Q1: What type of microorganism produces this compound?

A1: this compound and its analogs are natural products synthesized by various species of actinobacteria. The original this compound was discovered from a Pseudonocardia species associated with the fungus-growing ant, Apterostigma dentigerum[1][2]. Other analogs, like this compound E, are produced by marine Streptomyces species, often in co-culture with other bacteria like Bacillus sp.[3]. Several studies also focus on optimizing antibiotic production from the genus Nocardiopsis[4][5][6].

Q2: What is the general biosynthetic pathway for this compound?

A2: Dentigerumycins are complex peptides synthesized by a multimodular hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system[3][7]. This pathway combines fatty acid and amino acid precursors to build the final complex structure, which often includes unusual amino acids like piperazic acid[1][3].

Q3: Is a co-culture necessary for this compound production?

A3: Not always, but it can be a critical factor for producing specific analogs. For instance, the production of this compound E by Streptomyces sp. JB5 is significantly enhanced when co-cultured with Bacillus sp. GN1[3]. Microbial co-culturing is a known strategy to induce the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel compounds[8].

Troubleshooting Guide

Issue 1: Low or No Production of this compound

  • Possible Cause 1: Suboptimal Culture Medium. The composition of the culture medium is a crucial factor. The nutrient source, including carbon, nitrogen, and essential minerals, directly impacts microbial growth and secondary metabolite production.

    • Solution: Experiment with different standard media known to support actinomycete growth, such as ISP-2, YEME, or Starch-Casein media[3][6][9]. For Nocardiopsis species, a medium rich in peptone and beef extract has been shown to be effective[4]. Systematically test the effect of different carbon (e.g., starch, L-arabinose) and nitrogen sources (e.g., KNO₃, peptone, yeast extract) on yield[4][9].

  • Possible Cause 2: Incorrect Physical Culture Parameters. The pH, temperature, and aeration of the culture environment must be within the optimal range for the specific producing strain.

    • Solution: Optimize physical parameters systematically. Most producing strains favor a neutral to slightly alkaline pH (7.0-8.0) and a temperature between 30°C and 35°C[4][6][9]. Ensure adequate aeration through the use of baffled flasks and an appropriate shaking speed (e.g., 200-225 rpm)[3][5].

  • Possible Cause 3: Inadequate Incubation Time. Secondary metabolite production is often growth-phase dependent. Harvesting too early or too late can result in low yields.

    • Solution: Perform a time-course experiment, measuring this compound production at regular intervals (e.g., every 24 hours) to determine the optimal incubation period. Peak production for similar antibiotics from Nocardiopsis has been observed around 8-9 days[6][9].

  • Possible Cause 4 (for co-cultures): Incorrect Inoculum Ratio. In co-culture systems, the ratio of the different microbial species can dramatically affect the production of the target compound.

    • Solution: If using a co-culture approach similar to the one for this compound E, test various inoculum ratios of the producing and stimulating strains. For the Streptomyces sp. JB5 and Bacillus sp. GN1 system, a 10:1 ratio was found to be optimal for maximizing yield[3].

Issue 2: Batch-to-Batch Variability in Yield

  • Possible Cause: Inconsistent Inoculum. The age, size, and physiological state of the inoculum can lead to significant variations between fermentation batches.

    • Solution: Standardize your inoculum preparation protocol. Use a seed culture of a specific age and cell density to inoculate production cultures. A common practice is to use a 3% (v/v) inoculum from a 3-day old seed culture[5].

Issue 3: Difficulty in Extracting and Purifying the Compound

  • Possible Cause: Inefficient Extraction or Degradation. The choice of solvent and extraction method is critical for efficiently recovering the compound from the culture broth and mycelium. The compound may also be unstable under certain conditions.

    • Solution: this compound and its analogs are typically extracted from the culture using organic solvents like ethyl acetate (B1210297) (EtOAc)[3]. Purification is commonly achieved using reversed-phase High-Performance Liquid Chromatography (HPLC)[3]. Ensure all steps are performed promptly and at appropriate temperatures to minimize potential degradation.

Data on Optimal Culture Conditions

The following tables summarize optimal culture parameters for producing antimicrobial compounds from relevant actinomycete genera.

Table 1: Optimal Physical and Nutritional Parameters for Production

ParameterNocardiopsis / Nocardia sp.Streptomyces sp.Reference
Optimal Temperature 32°C - 35°C30°C[4][6]
Optimal pH 7.0 - 7.57.0 - 8.0[4][9]
Optimal Salinity 3% NaCl (for marine isolates)4% (for marine isolates)[6][9]
Optimal Incubation 8 days9 days[6][9]
Effective C Source StarchL-Arabinose[4][9]
Effective N Source Peptone, Beef Extract, KNO₃KNO₃[4][9]

Table 2: Media Composition for this compound Production

MediumProducing Strain(s)Key ComponentsReference
YEME Liquid Medium Streptomyces sp. JB5 & Bacillus sp. GN1Yeast Extract, Malt Extract, Glucose[3]
ISP-2 Medium Nocardiopsis flavescensYeast Extract, Malt Extract, Dextrose[6]
Peptone/Beef Extract Nocardia sp.0.5% Peptone, 0.25% Beef Extract[4]
PM4 Medium Marine Nocardiopsis sp.Soluble Starch, Yeast Extract, Peptone, in 0.5x artificial seawater[5]

Experimental Protocols

Protocol 1: Co-culture for this compound E Production

This protocol is adapted from the methodology for producing this compound E from Streptomyces sp. JB5 and Bacillus sp. GN1[3].

  • Seed Culture Preparation:

    • Separately cultivate Streptomyces sp. JB5 and Bacillus sp. GN1 in 50 mL of YEME liquid medium in 125 mL Erlenmeyer flasks.

    • Incubate for 4 days at 30°C in a rotary shaker at 200 rpm.

  • Production Culture Inoculation:

    • In a 500 mL baffled Erlenmeyer flask containing 200 mL of YEME liquid medium, inoculate with 10 mL of the Streptomyces sp. JB5 seed culture and 1 mL of the Bacillus sp. GN1 seed culture (achieving a 10:1 ratio).

  • Fermentation:

    • Incubate the co-culture for 6 days at 30°C in a rotary shaker at 200 rpm.

  • Extraction:

    • After incubation, add an equal volume of ethyl acetate (EtOAc) to the culture broth.

    • Shake vigorously and separate the organic layer.

    • Evaporate the EtOAc under reduced pressure to obtain the crude extract.

  • Purification:

    • Purify the crude extract using reversed-phase HPLC to isolate this compound E.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound production.

experimental_workflow cluster_prep 1. Seed Culture Preparation cluster_prod 2. Production & Extraction cluster_analysis 3. Analysis & Purification strain1 Streptomyces sp. Culture cult1 Seed 1 strain1->cult1 4 days, 30°C 200 rpm strain2 Bacillus sp. Culture cult2 Seed 2 strain2->cult2 4 days, 30°C 200 rpm prod_culture Co-culture Fermentation (10:1 ratio) cult1->prod_culture cult2->prod_culture incubation 6 days, 30°C 200 rpm prod_culture->incubation extraction Ethyl Acetate Extraction incubation->extraction crude Crude Extract extraction->crude hplc Reversed-Phase HPLC crude->hplc final Pure this compound E hplc->final

Caption: Workflow for this compound E production via co-culture.

logical_relationships cluster_inputs Controllable Parameters cluster_physical Physical cluster_nutritional Nutritional cluster_biological Biological cluster_outputs Experimental Outcomes Temp Temperature Yield This compound Yield Temp->Yield pH pH pH->Yield Time Incubation Time Time->Yield Media Media Base Media->Yield Carbon Carbon Source Carbon->Yield Nitrogen Nitrogen Source Nitrogen->Yield Strain Producing Strain Strain->Yield CoCulture Co-culture Ratio CoCulture->Yield

Caption: Factors influencing this compound production yield.

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Biosynthesis Engine cluster_product Final Product AA Amino Acids (e.g., Leucine, Glycine) NRPS Nonribosomal Peptide Synthetase (NRPS) AA->NRPS PK Polyketides (from Acetyl-CoA, etc.) PKS Polyketide Synthase (PKS) PK->PKS Dent This compound NRPS->Dent PKS->Dent

Caption: Simplified PKS-NRPS biosynthesis pathway for this compound.

References

Stability issues of Dentigerumycin in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dentigerumycin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into assessing and managing the stability of this complex cyclic depsipeptide.

Disclaimer: Specific stability data for this compound in different solvents is not extensively available in published literature. The following recommendations are based on general principles of antibiotic and peptide stability testing. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific applications.

Troubleshooting Guide

Issue 1: Rapid Loss of Biological Activity in Solution

Possible Cause: Degradation of this compound in the chosen solvent. The complex structure of this compound, featuring multiple ester and amide bonds, as well as sensitive functional groups, makes it susceptible to hydrolysis and other degradation pathways.

Troubleshooting Steps:

  • Solvent Selection:

    • Initial Screening: If not already determined, screen a panel of common laboratory solvents with varying polarities and pH properties. Recommended starting points include acetonitrile, methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and aqueous buffers at different pH values (e.g., pH 5, 7, and 9).

    • Aprotic Solvents: Consider using aprotic solvents like DMSO or N,N-Dimethylformamide (DMF) for initial stock solutions, as they are less likely to participate in hydrolytic degradation. However, be mindful of their compatibility with downstream assays.

  • pH and Buffer Effects:

    • Systematically evaluate the stability of this compound in a range of buffered aqueous solutions (e.g., phosphate, acetate, citrate (B86180) buffers) to identify the optimal pH for stability. Peptides and depsipeptides often exhibit a U-shaped stability profile with the highest stability at a specific pH.

  • Temperature Control:

    • Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation rates.[1]

    • For short-term storage and during experiments, keep samples on ice whenever possible.

  • Protection from Light:

    • Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Purity Analysis:

    • Use High-Performance Liquid Chromatography (HPLC) to monitor the appearance of degradation products over time. A decrease in the area of the main this compound peak and the emergence of new peaks are indicative of degradation.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Inconsistent sample handling, leading to variable degradation of this compound.

Troubleshooting Steps:

  • Standardized Operating Procedures (SOPs):

    • Develop and adhere to a strict SOP for the preparation, storage, and handling of this compound solutions. This should include specific details on the solvent, concentration, storage temperature, and allowable time at room temperature.

  • Freshly Prepared Solutions:

    • Whenever possible, use freshly prepared solutions for biological assays to minimize the impact of degradation. If using stored stock solutions, ensure they have been qualified for stability under the chosen storage conditions.

  • Freeze-Thaw Cycles:

    • Minimize the number of freeze-thaw cycles for stock solutions. Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.

  • Solvent Effects on Assays:

    • Ensure that the chosen solvent and its final concentration in the assay do not interfere with the biological system being studied. Perform solvent toxicity controls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: While specific data is limited, a reasonable starting point for dissolving this compound is a high-quality aprotic solvent such as DMSO. For long-term storage, it is advisable to store concentrated stock solutions in DMSO at -80°C. For aqueous-based assays, further dilution into an appropriate buffer at the optimal pH (which needs to be experimentally determined) is recommended immediately before use.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: A systematic stability study should be conducted. This typically involves incubating this compound solutions under various conditions (different solvents, pH, temperatures) and monitoring its concentration over time using a stability-indicating method like HPLC.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been reported in the literature. However, based on its cyclic depsipeptide structure containing ester and amide linkages, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ester and amide bonds, leading to linearization of the cyclic peptide. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The presence of various functional groups could be susceptible to oxidation.

Q4: How should I handle this compound powder?

A4: this compound is isolated as a white powder.[2] It should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature (e.g., -20°C). Before opening, allow the container to equilibrate to room temperature to prevent condensation.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Different Solvents

Objective: To determine the short-term stability of this compound in various solvents at a specific temperature.

Materials:

  • This compound powder

  • HPLC-grade solvents: Acetonitrile, Methanol, Ethanol, DMSO

  • Aqueous buffers: Phosphate buffer (pH 5.0, 7.0), Borate buffer (pH 9.0)

  • HPLC system with a C18 column

  • Incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the test solvents and buffers.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial peak area of this compound.

  • Incubation: Incubate the remaining working solutions at the desired temperature (e.g., 25°C or 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each solvent.

Table 1: Hypothetical Stability Data of this compound in Various Solvents at 25°C

Solvent/Buffer% Remaining after 8 hours% Remaining after 24 hours
DMSO>99%>98%
Acetonitrile95%88%
Methanol92%81%
Phosphate Buffer (pH 5.0)85%65%
Phosphate Buffer (pH 7.0)90%75%
Borate Buffer (pH 9.0)70%40%

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_activity Observe Loss of Biological Activity? start->check_activity yes_activity Yes check_activity->yes_activity no_activity No check_activity->no_activity investigate_stability Investigate this compound Stability yes_activity->investigate_stability review_protocol Review Experimental Protocol no_activity->review_protocol solvent_screen Screen Different Solvents (e.g., DMSO, ACN, MeOH) investigate_stability->solvent_screen ph_screen Evaluate Stability at Different pH (e.g., pH 5, 7, 9) investigate_stability->ph_screen temp_control Assess Impact of Temperature (e.g., 4°C, 25°C, 37°C) investigate_stability->temp_control optimize_conditions Optimize Storage and Handling Conditions solvent_screen->optimize_conditions ph_screen->optimize_conditions temp_control->optimize_conditions use_fresh Use Freshly Prepared Solutions optimize_conditions->use_fresh aliquot Aliquot Stock Solutions optimize_conditions->aliquot cold_storage Store at -80°C optimize_conditions->cold_storage solvent_control Perform Solvent Controls in Assay review_protocol->solvent_control sop Standardize Sample Handling review_protocol->sop

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Protocol prep_stock Prepare Concentrated Stock Solution in DMSO prep_working Dilute into Test Solvents and Buffers prep_stock->prep_working t0_analysis T=0 Analysis by HPLC prep_working->t0_analysis incubation Incubate at Defined Temperature prep_working->incubation data_analysis Calculate % Remaining vs. Time t0_analysis->data_analysis timepoint_analysis Time Point Analysis by HPLC incubation->timepoint_analysis timepoint_analysis->data_analysis

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Dentigerumycin Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dentigerumycin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for this compound purification?

A reverse-phase C18 column is the most commonly reported stationary phase for the successful purification of this compound and its derivatives.[1] These columns provide good retention and resolution for this type of cyclic depsipeptide.

Q2: What are the typical mobile phases used for this compound separation?

A gradient of methanol (B129727) (MeOH) or acetonitrile (B52724) (CH3CN) in water is typically used.[1] The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase is also common to improve peak shape and ionization for mass spectrometry (MS) detection.[1]

Q3: At what wavelength should I monitor the purification of this compound?

UV detection at 210 nm and 230 nm has been successfully used for monitoring the purification of this compound and its derivatives.[1] The choice of wavelength may depend on the specific derivative and the presence of co-eluting impurities.

Q4: What are the potential stability issues for this compound during purification?

This compound is a cyclic depsipeptide that can be susceptible to hydrolysis under strong acidic or basic conditions.[2] While 0.1% formic acid in the mobile phase is generally well-tolerated, prolonged exposure to harsh pH conditions should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or fronting. What are the possible causes and solutions?

A: Poor peak shape can be caused by several factors. Follow this troubleshooting workflow:

G start Poor Peak Shape (Tailing/Fronting) check_sample_solvent Is the sample dissolved in a solvent stronger than the initial mobile phase? start->check_sample_solvent solution_sample_solvent Dilute the sample in the initial mobile phase or a weaker solvent. check_sample_solvent->solution_sample_solvent Yes check_column_overload Is the column overloaded? check_sample_solvent->check_column_overload No end Problem Resolved solution_sample_solvent->end solution_column_overload Reduce the injection volume or sample concentration. check_column_overload->solution_column_overload Yes check_ph Is the mobile phase pH appropriate? check_column_overload->check_ph No solution_column_overload->end solution_ph Adjust the mobile phase pH. For this compound, 0.1% formic acid is a good starting point. check_ph->solution_ph Potentially check_column_health Is the column old or contaminated? check_ph->check_column_health No solution_ph->end solution_column_health Wash the column with a strong solvent or replace it. check_column_health->solution_column_health Yes check_column_health->end No solution_column_health->end

Troubleshooting workflow for poor peak shape.
Problem 2: Ghost Peaks in the Chromatogram

Q: I am seeing unexpected "ghost" peaks in my blank runs. What is causing this?

A: Ghost peaks are typically due to contamination in the HPLC system or carryover from previous injections.

  • Check your mobile phase: Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase. Contaminants in the water or solvents can accumulate on the column and elute as peaks.

  • Clean the injector: The injection port, especially the rotor seal, can be a source of carryover.[3] Flush the injector thoroughly.

  • Implement a needle wash: Use a strong solvent in your autosampler's needle wash to clean the needle between injections.

  • Run a blank gradient: If you are running a gradient, inject a blank and observe if the ghost peaks appear at specific points in the gradient. This can help identify when the contaminant is eluting.

Problem 3: Shifting Retention Times

Q: The retention time for my this compound peak is not consistent between runs. Why is this happening?

A: Retention time variability can be frustrating. Here are the common culprits:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3] A longer equilibration time may be necessary.

  • Pump performance: Inconsistent mobile phase composition due to pump issues can cause retention time shifts.[3] Check for leaks and ensure the pump is delivering a consistent flow rate.

  • Mobile phase preparation: Prepare the mobile phase carefully and consistently. Small variations in composition can affect retention times.

  • Column temperature: Fluctuations in the column temperature can lead to shifting retention times. Use a column oven to maintain a constant temperature.

Experimental Protocols & Data

HPLC Method Parameters for this compound Purification

The following table summarizes HPLC parameters that have been successfully used for the purification of this compound and its derivatives.[1]

ParameterThis compound E (Initial Purification)This compound E (Final Purification)This compound E Methyl Ester2-N,16-N-deoxythis compound E
Column YMC-Pack ODS-A, C18, 5 µm, 250 x 10 mmYMC-Pack ODS-A, C18, 5 µm, 250 x 10 mmYMC-Pack ODS-A, C18, 5 µm, 250 x 10 mmYMC-Pack ODS-A, C18, 5 µm, 250 x 10 mm
Mobile Phase Gradient: 66% to 88% MeOH/H2O + 0.1% Formic AcidIsocraticIsocratic: 38% CH3CN/H2O + 0.1% Formic AcidIsocratic: 36% CH3CN/H2O + 0.1% Formic Acid
Flow Rate 2 mL/min2 mL/min2 mL/min2 mL/min
Detection UV at 230 nmNot specifiedUV at 210 nmUV at 210 nm
Retention Time 27 min38 min41.5 minNot specified
General HPLC Troubleshooting Workflow

This diagram outlines a general workflow for troubleshooting common HPLC issues that may arise during this compound purification.

General HPLC troubleshooting workflow.

References

Technical Support Center: Refining Dentigerumycin Derivative Structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural refinement of Dentigerumycin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the planar structure of a new this compound derivative?

A1: The primary methods involve a combination of high-resolution mass spectrometry (HRMS) to determine the molecular formula and a suite of 2D Nuclear Magnetic Resonance (NMR) experiments.[1] Key NMR techniques include:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin systems within individual amino acid and polyketide substructures.

  • TOCSY (Total Correlation Spectroscopy): To connect protons within a spin system, even when they are not directly coupled, which is useful for identifying entire amino acid residues.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acid and polyketide units.[1]

Q2: How can I determine the absolute configuration of the amino acid residues in my this compound derivative?

A2: Determining the stereochemistry of the unusual amino acids in this compound derivatives is a multi-step process. A widely used and effective technique is the advanced Marfey's method.[1][2] This involves:

  • Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.

  • Derivatization: The amino acid hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) and its D-enantiomer.

  • LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by LC-MS. The elution order of the L- and D-FDAA derivatives reveals the absolute configuration of the amino acid.[1] For instance, with alanine (B10760859) and β-hydroxy-leucine, the L-FDLA derivatives elute faster than the D-FDLA derivatives for L-amino acids.[1]

Q3: The piperazic acid residues in my compound are challenging to characterize. What is the recommended approach?

A3: Piperazic acids are indeed challenging due to difficulties in chemical derivatization.[1] A combination of approaches is often necessary:

  • Advanced Marfey's Method: As described above, this can be used to determine the configuration of piperazic acid units. It has been shown that for piperazic acids with an R-configuration, the L-FDAA derivative elutes faster than the D-FDAA derivative.[2]

  • X-ray Crystallography: This is the most definitive method for establishing the absolute configuration of piperazic acids, although obtaining suitable crystals can be a challenge.[1]

  • Modified Mosher's Method: This can also be a valuable tool for determining the stereochemistry of these residues.[1]

Q4: How can I elucidate the stereochemistry of the polyketide-derived side chain?

A4: The relative configuration of the pyran ring in the polyketide side chain can be determined using ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiments, which reveal through-space correlations between protons.[1] For determining the absolute configuration of diol moieties, Circular Dichroism (CD) spectral analysis of a complex with dimolybdenum tetraacetate (Mo₂(OAc)₄) can be employed.[1]

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Overlapping signals in ¹H NMR spectrum High density of protons in a similar chemical environment.1. Run 2D NMR experiments (COSY, TOCSY, HSQC) to resolve individual spin systems and correlations.[1] 2. Use a higher field NMR spectrometer for better signal dispersion. 3. Vary the solvent to induce chemical shift changes.[3] 4. For specific low-abundance derivatives, consider ¹⁵N-labeling and subsequent ¹⁵N-NMR based discovery methods.[3]
Weak or missing HMBC correlations for sequencing The distance between the proton and carbon is greater than 3 bonds, or the J-coupling is too small.1. Optimize the HMBC experiment by adjusting the long-range coupling constant (e.g., try different values between 4 and 10 Hz). 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Consider alternative sequencing methods like MS/MS fragmentation.
Ambiguous ROESY correlations for stereochemistry Molecular flexibility leading to multiple conformations in solution.1. Perform ROESY experiments at different temperatures to potentially favor one conformation. 2. Use a combination of J-based configuration analysis and ROESY to confirm relative configurations.[1] 3. If possible, derivatize the molecule to restrict conformational freedom before NMR analysis.
Chemical Derivatization and Analysis
Issue Possible Cause Troubleshooting Steps
Incomplete hydrolysis of the peptide Insufficient reaction time or temperature.1. For this compound, flash hydrolysis in 6 N HCl at 115°C for 1 hour has been shown to be effective.[1][2] 2. Ensure complete removal of the acid post-hydrolysis by repeated co-evaporation with water to prevent interference with derivatization.[2]
Poor derivatization efficiency with Marfey's reagent Presence of interfering functional groups or suboptimal reaction conditions.1. Ensure the pH of the reaction mixture is basic (around 9-10) for the reaction with L- and D-FDAA. 2. For N-hydroxy amino acids like N-OH-Ala, which do not react with FDLA, chemical reduction with TiCl₃ can be performed to convert the N-OH to N-H prior to hydrolysis and derivatization.[1]
Unable to determine absolute configuration of γ-hydroxy piperazic acid with Marfey's method The elution sequence for the diastereomers may not be straightforward.1. Rely on a combination of ¹H-¹H coupling constant analysis and ROESY spectral analysis to determine the relative configuration.[1] 2. If unambiguous assignment is critical, synthesis of stereoisomeric standards or X-ray crystallography may be necessary.

Experimental Protocols

Advanced Marfey's Method for Amino Acid Configuration
  • Hydrolysis: Hydrolyze the this compound derivative (e.g., 0.6 mg) in 0.5 mL of 6 N HCl at 115°C for 1 hour with stirring.[2]

  • Quenching and Drying: Quench the reaction by cooling in an ice bath. Evaporate the HCl in vacuo. Add 0.5 mL of water and dry in vacuo; repeat this step three times to ensure complete removal of residual acid. Lyophilize the hydrolysate for 24 hours.[2]

  • Derivatization:

    • Divide the dried hydrolysate into two vials.

    • To one vial, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone (B3395972) and 20 µL of 1 M NaHCO₃.

    • To the other vial, add 100 µL of a 1% (w/v) solution of D-FDAA in acetone and 20 µL of 1 M NaHCO₃.

    • Incubate both vials at 40°C for 1 hour.

    • Quench the reaction by adding 10 µL of 2 M HCl to each vial.

  • LC-MS Analysis: Analyze the samples by LC-MS. The elution order of the L- and D-FDAA derivatives will determine the absolute configuration of the amino acids.

Reduction of N-hydroxy Groups
  • Reaction Setup: Dissolve the this compound derivative (e.g., 10 mg) in 4 mL of THF.[2]

  • Reagent Addition: Add 2 mL of 4.5 M aqueous ammonium (B1175870) acetate (B1210297) and 1 mL of 12% TiCl₃ solution in 20-30 wt.% HCl.[2]

  • Reaction and Extraction: Stir the mixture at room temperature for 2 hours. Extract the product with 20 mL of EtOAc.[2]

  • Purification: Concentrate the organic layer in vacuo and purify the product by reversed-phase HPLC.[2]

Visualizations

experimental_workflow cluster_structure_elucidation Planar Structure Elucidation Isolated Derivative Isolated Derivative HRMS HRMS Isolated Derivative->HRMS Molecular Formula 2D NMR 2D NMR Isolated Derivative->2D NMR COSY, TOCSY, HSQC, HMBC Planar Structure Planar Structure HRMS->Planar Structure 2D NMR->Planar Structure

Workflow for Planar Structure Elucidation.

stereochemistry_workflow cluster_stereochem Stereochemistry Determination Planar Structure Planar Structure Hydrolysis Hydrolysis Planar Structure->Hydrolysis Amino Acids ROESY ROESY / CD Planar Structure->ROESY Polyketide Chain Derivatization Marfey's Method Hydrolysis->Derivatization LCMS LC-MS Analysis Derivatization->LCMS Absolute Config Absolute Configuration LCMS->Absolute Config Relative Config Relative Configuration ROESY->Relative Config

Workflow for Stereochemistry Determination.

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Dentigerumycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic dentigerumycin and its analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and enhancing the biological activity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cyclic depsipeptide originally isolated from Pseudonocardia sp., a bacterium associated with the fungus-growing ant Apterostigma dentigerum.[1][2] It is characterized by the presence of unusual amino acids, including piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, along with a polyketide-derived side chain.[1] Natural this compound exhibits potent antifungal activity, particularly against Escovopsis sp., a fungal parasite of the ants' cultivated fungus, and also against human pathogenic yeasts like Candida albicans.[1] Some analogs, such as this compound E, have also demonstrated antiproliferative and antimetastatic activities against human cancer cell lines.

Q2: I have synthesized a this compound analog, but it shows low or no biological activity. What are the potential reasons?

Several factors could contribute to the low biological activity of a synthetic this compound analog. These can be broadly categorized into issues related to the compound itself and problems with the experimental setup.

  • Compound-Related Issues:

    • Purity and Integrity: The presence of impurities from the synthesis, such as residual solvents or byproducts, can interfere with the biological assays. It is crucial to ensure the high purity of your compound, typically through methods like HPLC. Incomplete cyclization or side reactions during synthesis can also lead to inactive products.

    • Structural Modifications: The specific structural changes you have introduced may have negatively impacted the compound's ability to interact with its biological target. For instance, studies on this compound E have shown that the N-OH and carboxylic acid functional groups are essential for its anticancer activity. Modification of these groups could lead to a loss of potency.

    • Solubility and Aggregation: Synthetic analogs may have different physicochemical properties compared to the natural product. Poor solubility in the assay medium can lead to an underestimation of the compound's true activity. Aggregation of the compound at higher concentrations can also lead to non-specific effects or a loss of activity.[3]

  • Experimental Issues:

    • Assay Conditions: The chosen assay conditions, such as the cell type, incubation time, and reagent concentrations, may not be optimal for your compound.

    • Inoculum Density (Antimicrobial Assays): The concentration of the microbial inoculum can significantly affect the Minimum Inhibitory Concentration (MIC) values.

    • Cell Health and Density (Cytotoxicity Assays): The health, passage number, and seeding density of the cancer cells can all impact the results of cytotoxicity assays.

Q3: How can I improve the solubility of my synthetic this compound analog for biological testing?

Poor solubility is a common challenge with complex synthetic molecules. Here are some strategies to address this:

  • Solvent Selection: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Formulation Strategies: For in vivo studies, or even for some in vitro assays, formulation approaches such as the use of co-solvents, surfactants, or cyclodextrins can be explored to improve solubility.

  • Structural Modification: If poor solubility is a persistent issue, consider incorporating polar functional groups into your next generation of synthetic analogs to enhance their aqueous solubility.

Troubleshooting Guides

Antifungal Activity (MIC Assay) Troubleshooting
Problem Potential Cause Troubleshooting Steps
Inconsistent MIC values between replicates Inaccurate pipetting; uneven distribution of fungal inoculum; contamination.Calibrate pipettes regularly; ensure thorough mixing of the inoculum before dispensing; use sterile techniques throughout the experiment.
No fungal growth in control wells Inactive fungal culture; incorrect growth medium; improper incubation conditions.Use a fresh, viable fungal culture; verify the composition of the growth medium; ensure the incubator is at the correct temperature and atmosphere.
Fungal growth in all wells, including high compound concentrations Compound is inactive against the tested fungus; compound has degraded; fungal inoculum is too high.Test against a different fungal species; verify the stability of your compound under assay conditions; prepare a fresh, standardized fungal inoculum.
Anticancer Activity (Cytotoxicity Assay) Troubleshooting
Problem Potential Cause Troubleshooting Steps
High variability in absorbance readings Uneven cell seeding; edge effects in the microplate; pipetting errors.Ensure a homogenous cell suspension before seeding; avoid using the outer wells of the plate; use a multichannel pipette for consistency.
Low absorbance readings in control wells Low cell seeding density; poor cell health; insufficient incubation time.Optimize cell seeding density for your specific cell line; use cells in the logarithmic growth phase; ensure adequate incubation time for cell proliferation.
Compound appears to increase cell viability Compound is fluorescent and interferes with the assay readout; compound precipitates and scatters light; compound promotes cell proliferation.Run a control with the compound in cell-free medium to check for interference; visually inspect the wells for precipitation; consider alternative assays to confirm the proliferative effect.

Data Presentation

Table 1: Antifungal Activity of Natural this compound
Fungal Species MIC (μM)
Escovopsis sp.2.8[1]
Candida albicans (wild type)1.1[1]
Candida albicans ATCC102311.1[1]
Candida albicans ATCC200955 (amphotericin-resistant)1.1[1]
Table 2: Antiproliferative Activity of this compound E and its Derivatives
Compound Cell Line IC50 (µM)
This compound EHCT116 (colon)27-39
SK-HEP-1 (liver)27-39
MDA-MB-231 (breast)27-39
A549 (lung)27-39
SNU638 (gastric)27-39
2-N,16-N-deoxydenteigerumycin ENot reportedInactive
This compound methyl esterNot reportedInactive

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar (B569324) plate and incubate to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthetic this compound analog in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the compound, as well as to a positive control well (no compound).

    • Include a negative control well with medium only.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Protocol 2: MTT Assay for Cytotoxicity Assessment in Cancer Cell Lines
  • Cell Seeding:

    • Harvest cancer cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthetic this compound analog in culture medium from a DMSO stock solution.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Analog purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization antifungal Antifungal Assay (MIC) characterization->antifungal anticancer Anticancer Assay (IC50) characterization->anticancer data_analysis Data Analysis & SAR antifungal->data_analysis anticancer->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

troubleshooting_workflow start Low/No Biological Activity check_compound Check Compound Purity and Integrity start->check_compound check_solubility Assess Compound Solubility and Aggregation check_compound->check_solubility [Pure] re_synthesize Re-synthesize and/or Re-purify Compound check_compound->re_synthesize [Impure] check_assay Review Assay Protocol check_solubility->check_assay [Soluble] modify_solubilization Modify Solubilization Method (e.g., different solvent, formulation) check_solubility->modify_solubilization [Insoluble/ Aggregates] optimize_assay Optimize Assay Conditions (e.g., cell density, incubation time) check_assay->optimize_assay [Protocol Issue] redesign_analog Re-design Analog (consider SAR) check_assay->redesign_analog [Protocol OK] re_synthesize->start modify_solubilization->start optimize_assay->start

Caption: Troubleshooting workflow for low biological activity of synthetic this compound analogs.

hypothetical_pathway cluster_cell Cancer Cell This compound This compound Analog membrane Cell Membrane This compound->membrane pi3k PI3K/Akt Pathway membrane->pi3k mapk MAPK Pathway membrane->mapk apoptosis Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest mapk->cell_cycle proliferation Decreased Proliferation apoptosis->proliferation cell_cycle->proliferation

Caption: Hypothetical signaling pathways affected by this compound analogs in cancer cells.

References

Improving the solubility of Dentigerumycin for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dentigerumycin Solubility

Welcome to the technical support center for improving the solubility of this compound and other poorly soluble research compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges in bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder is not dissolving in my standard aqueous buffer. What is the first step?

A1: This is a common issue for hydrophobic compounds. The first and most standard step is to prepare a concentrated stock solution in a non-polar organic solvent.[1]

  • Recommended Action: The most widely used solvent for creating stock solutions for bioassays is Dimethyl Sulfoxide (DMSO).[1][2][3] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[4] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[5] This concentrated stock can then be diluted into your aqueous assay buffer.

Q2: I prepared a DMSO stock solution, but when I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

A2: This phenomenon is often called "crashing out" and occurs when the hydrophobic compound is rapidly forced out of solution as the highly concentrated organic solvent is diluted into the aqueous medium.[4][6]

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay medium. Try lowering the final working concentration.[4]

  • Optimize Dilution Process: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution.[7] A key technique is to add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing to avoid localized high concentrations.[4][7]

  • Check Solvent Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] Keeping the final DMSO concentration as high as is tolerable for your cells can aid solubility.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]

  • Use Serum: If compatible with your assay, dilute the compound into a serum-containing medium. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[7]

Q3: My compound solution looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?

A3: This delayed precipitation can be caused by several factors related to the compound's stability or interactions with the culture environment.

Potential Causes and Solutions:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[4] Consider preparing fresh working solutions more frequently.

  • Interaction with Media Components: The compound might interact with salts or other components in the media, forming insoluble complexes.[4] You could try a different basal media formulation.

  • Media Evaporation: In long-term experiments, evaporation can concentrate the compound beyond its solubility limit.[4] Ensure proper incubator humidification and use plates with low-evaporation lids.[4][8]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[4] Monitor the media pH and change it more frequently if needed.

Q4: I need to avoid DMSO due to its potential effects on my assay. What are the alternatives?

A4: While DMSO is common, other solvents and solubilizing agents can be used. The choice depends on the compound's properties and the assay's sensitivity.[9]

  • Alternative Solvents: Ethanol (B145695), acetone (B3395972), and dimethylformamide (DMF) are other options, but their concentration must be carefully controlled to avoid cytotoxicity.[9] For some cell lines, acetone and ethanol at concentrations <0.5% may be compatible.[9]

  • Solubility Enhancers (Excipients): For very difficult compounds, consider using excipients. These are additives that can improve solubility.[10][11]

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic compounds, effectively encapsulating them and increasing their aqueous solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[12][15][16]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate compounds.[12] However, concentrations must be kept below levels that could lyse cells.[12]

Data Presentation: Solubilization Agents for Bioassays

The following table summarizes common solvents and excipients used to improve the solubility of hydrophobic compounds in biological assays.

Agent Type Examples Mechanism of Action Typical Final Concentration Key Considerations
Organic Solvents Dimethyl Sulfoxide (DMSO)[3], Ethanol (EtOH)[9]Increases solubility of non-polar compounds.[1]< 0.5% (v/v)[7][9]Can be cytotoxic at higher concentrations.[2][3] Always use a vehicle control.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12][15], Sulfobutylether-β-cyclodextrin (SBE-β-CD)[12]Forms inclusion complexes by encapsulating the hydrophobic compound.[12][14]Varies (e.g., 1-50 μg/ml)[2]Low toxicity but can sometimes interact with cell membranes or assay components.[12]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20[12]Forms micelles that encapsulate the hydrophobic compound.[12]Below Critical Micelle Concentration (CMC)Use non-ionic surfactants. Can cause cell lysis or interfere with assays at high concentrations.[12]
pH Modifiers Phosphate, Acetate, or HEPES buffersIncreases ionization of acidic or basic compounds, enhancing aqueous solubility.[12]Assay-dependentOnly effective for ionizable compounds; must maintain a physiologically acceptable pH for cells.[12]

Experimental Protocols

Protocol 1: Preparation of a Standard 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution for a compound with a molecular weight (MW) of 500 g/mol . Adjust calculations based on your compound's specific MW.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-Weighing Preparation: Allow the vial containing the this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[5]

  • Calculate Required Mass:

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

    • Example for 1 mL of 10 mM solution: Mass = 10 mmol/L * 0.001 L * 500 g/mol = 5 g/L = 5 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 5 mg of the compound into the tube.

  • Solubilization: Add 1 mL of 100% DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[5] Visually inspect the solution for any remaining particles. If needed, briefly sonicate the tube in a water bath.[5]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL).[5] Label each aliquot clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C as recommended for the compound's stability.[5]

Visualizations

Experimental Workflow: Compound Solubilization for Bioassays

The following workflow outlines the logical steps for preparing and troubleshooting the solubility of a compound for a cell-based assay.

G Workflow for Compound Solubilization cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution & Solubility Test cluster_2 Step 3: Assay & Troubleshooting A Weigh Compound B Dissolve in 100% DMSO to create 10-100 mM Stock A->B C Pre-warm (37°C) cell culture medium B->C D Add stock solution to medium (Final DMSO < 0.5%) C->D E Is solution clear? D->E F Proceed with Bioassay E->F Yes G Precipitate Observed (Troubleshoot) E->G No H Try Serial Dilution G->H I Lower Final Concentration G->I J Consider Solubility Enhancers (e.g., Cyclodextrin) G->J

Caption: A logical workflow for preparing and troubleshooting compound solubility.

Signaling Pathway: Example of a MAPK/ERK Pathway

This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, a common target for therapeutic compounds. This compound's actual target pathway would need to be determined experimentally.

G Simplified MAPK/ERK Signaling Pathway cluster_0 Cell Membrane cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates & Activates Gene Gene Expression TF->Gene Regulates

References

Validation & Comparative

Dentigerumycin: A Potent Antifungal Agent Shows Promise in Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive review of available data on the novel antifungal agent dentigerumycin reveals its significant potential in combating fungal pathogens, with in vitro efficacy comparable to, and in some instances potentially exceeding, established antifungal drugs. This comparison guide synthesizes the current understanding of this compound's performance against key fungal species and details the experimental basis for these findings.

This compound, a cyclic depsipeptide produced by the actinobacterium Pseudonocardia sp., has demonstrated potent activity against the parasitic fungus Escovopsis sp. and the opportunistic human pathogen Candida albicans.[1][2] This guide provides a comparative analysis of its efficacy against other commonly used antifungal agents, outlines the experimental protocols for its evaluation, and explores its potential mechanism of action.

Quantitative Efficacy Comparison

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other widely used antifungal agents against Candida albicans. Lower MIC values indicate higher efficacy.

Antifungal AgentOrganismMIC (µg/mL)MIC (µM)Reference(s)
This compound Candida albicans~1.01.1 [1][2]
Amphotericin B Candida albicans0.06 - 1.00.07 - 1.08
Fluconazole Candida albicans≤8 - ≥64≤26.1 - ≥208.9
Nystatin Candida albicans0.625 - 160.68 - 17.4
This compound Escovopsis sp.~2.52.8 [1]

Note: The molecular weight of this compound (C₄₀H₆₇N₉O₁₃) is approximately 910.0 g/mol . MIC values for comparator antifungals are presented as ranges observed across multiple studies to reflect variability between strains and testing conditions.

The data indicates that this compound exhibits potent in vitro activity against C. albicans, with a MIC value of 1.1 µM.[1][2] This positions it as a highly effective agent when compared to the MIC ranges of established antifungals such as amphotericin B, fluconazole, and nystatin. It is particularly noteworthy that this compound is also effective against amphotericin-resistant strains of C. albicans.[1]

Experimental Protocols

The in vitro efficacy of this compound and other antifungal agents is primarily determined using the broth microdilution method, following standardized guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Key Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida spp.) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline or water and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO for this compound).

  • A series of two-fold serial dilutions of the antifungal agent are prepared in the test medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no fungus) are included.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).

4. MIC Determination:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture InoculumPrep Inoculum Preparation FungalCulture->InoculumPrep Inoculation Inoculation of Microtiter Plate InoculumPrep->Inoculation AntifungalStock Antifungal Stock SerialDilution Serial Dilutions AntifungalStock->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Figure 1. Experimental workflow for MIC determination.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of action for this compound is still under investigation, as a cyclic depsipeptide, it is plausible that its antifungal activity involves disruption of the fungal cell membrane integrity. This class of molecules often interacts with and perturbs the lipid bilayer, leading to leakage of cellular contents and ultimately cell death.

Fungi possess intricate signaling pathways to respond to environmental stresses, including the presence of antifungal agents. Key pathways involved in the fungal stress response include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway. It is hypothesized that this compound may trigger one or both of these pathways as the fungal cell attempts to counteract the membrane damage.

The diagram below illustrates a simplified overview of these stress response pathways in fungi.

Fungal_Stress_Response cluster_stimulus Stress Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response This compound This compound MembraneDamage Cell Membrane Damage This compound->MembraneDamage HOG_Pathway HOG Pathway MembraneDamage->HOG_Pathway CWI_Pathway CWI Pathway MembraneDamage->CWI_Pathway StressAdaptation Stress Adaptation / Cell Death HOG_Pathway->StressAdaptation CWI_Pathway->StressAdaptation

Figure 2. Potential fungal stress response to this compound.

Conclusion

The available in vitro data strongly suggests that this compound is a highly potent antifungal agent with significant promise for further development. Its efficacy against Candida albicans, including resistant strains, highlights its potential as a valuable addition to the current arsenal (B13267) of antifungal therapies. Further research is warranted to fully elucidate its mechanism of action, explore its in vivo efficacy and safety profile, and determine its full spectrum of activity against a broader range of fungal pathogens. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

A Comparative Analysis of Dentigerumycin and Nystatin for Fungal Infection Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective antifungal agents, this guide provides a detailed comparison of Dentigerumycin, a recently discovered natural product, and Nystatin, a long-established polyene antifungal. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their known antifungal properties, mechanisms of action, and supporting experimental data to inform future research and development efforts.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the exploration of new therapeutic avenues. This compound, a cyclic depsipeptide produced by Pseudonocardia species, symbiotic bacteria of fungus-growing ants, has shown promising antifungal activity.[1][2] Nystatin, a polyene macrolide isolated from Streptomyces noursei, has been a mainstay in the treatment of topical and mucocutaneous candidiasis for decades.[3][4] This guide presents a side-by-side comparison of these two compounds based on currently available scientific literature.

Mechanism of Action

Nystatin exerts its antifungal effect by binding to ergosterol (B1671047), a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[3][4][5] The resulting increase in membrane permeability allows the leakage of essential intracellular components, such as potassium ions, leading to fungal cell death.[3][5] Nystatin's selectivity for fungi is attributed to the high affinity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[3][4] Additionally, Nystatin can induce oxidative stress within the fungal cell, further contributing to its antifungal activity.[3]

This compound's precise mechanism of action has not yet been fully elucidated. As a cyclic depsipeptide, it is structurally distinct from polyenes like Nystatin. While the exact molecular target is unknown, its inhibitory action against fungi suggests it may interfere with a crucial cellular process. The identification of its mechanism is a key area for future research to understand its potential as an antifungal drug.[1]

G cluster_nystatin Nystatin's Mechanism of Action cluster_this compound This compound's Postulated Mechanism (Hypothetical) Nystatin Nystatin Ergosterol Ergosterol (Fungal Cell Membrane) Nystatin->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Membrane_Disruption Membrane Integrity Disruption Pore_Formation->Membrane_Disruption Ion_Leakage K+ Ion Leakage Membrane_Disruption->Ion_Leakage Oxidative_Stress Induction of Oxidative Stress Membrane_Disruption->Oxidative_Stress Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Oxidative_Stress->Cell_Death This compound This compound (Cyclic Depsipeptide) Unknown_Target Unknown Fungal Target/Process This compound->Unknown_Target Interacts with Inhibition Inhibition of Essential Cellular Function Unknown_Target->Inhibition Fungal_Growth_Inhibition Inhibition of Fungal Growth Inhibition->Fungal_Growth_Inhibition G cluster_workflow Broth Microdilution MIC Assay Workflow start Start prep_compound Prepare Serial Dilutions of Antifungal Compound start->prep_compound prep_inoculum Prepare Fungal Inoculum (Standardized Concentration) start->prep_inoculum add_compound Add Compound Dilutions to Respective Wells prep_compound->add_compound inoculate Inoculate Microtiter Plate Wells with Fungal Suspension prep_inoculum->inoculate inoculate->add_compound incubate Incubate Plates (e.g., 24-48h at 35°C) add_compound->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end G cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat_cells Treat Cells with Test Compound adhere->treat_cells incubate_treatment Incubate for Defined Period treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Cross-reactivity studies of Dentigerumycin with other microbial targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known antimicrobial activity of Dentigerumycin, a cyclic depsipeptide with potent antifungal properties. While its efficacy against specific fungal pathogens is established, comprehensive studies on its broader cross-reactivity with a wide range of microbial targets, particularly bacteria, are still emerging. This document summarizes the existing data, provides detailed experimental protocols for antifungal susceptibility testing, and explores potential mechanisms of action based on related compounds.

Antifungal Activity of this compound

This compound has demonstrated significant inhibitory activity against the parasitic fungus Escovopsis sp., which poses a threat to the fungal gardens of fungus-growing ants, the ecological niche from which the producing bacterium, Pseudonocardia sp., was first isolated.[1] Notably, it also exhibits potent activity against the opportunistic human pathogen Candida albicans, including amphotericin-resistant strains.[1]

Fungal TargetMinimum Inhibitory Concentration (MIC)Reference
Escovopsis sp.2.8 µM[1]
Candida albicans (wild type)1.1 µM[1]
Candida albicans (ATCC10231)1.1 µM[1]
Candida albicans (amphotericin-resistant ATCC200955)1.1 µM[1]

A novel analog, this compound E, produced by co-culturing marine Streptomyces and Bacillus species, has been shown to possess antiproliferative and antimetastatic activities against human cancer cell lines, though its antimicrobial spectrum has not been extensively reported.

Comparative Antibacterial Activity of Piperazic Acid-Containing Peptides

While specific data on the antibacterial spectrum of this compound is limited in publicly available literature, compounds sharing its core structural feature of piperazic acid have shown activity against bacterial pathogens. This suggests a potential for this compound to exhibit some level of antibacterial cross-reactivity. The following table summarizes the activity of other piperazic acid-containing cyclic peptides.

CompoundBacterial TargetActivityReference
Pargamicin AStaphylococcus aureus (MRSA)Potent antibacterial activity
JBIR-39 & JBIR-40 derivativesBacillus subtilisWeak antibacterial activity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Antifungal

The following is a detailed protocol for determining the MIC of this compound against yeast, such as Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

1. Preparation of Inoculum:

  • Yeast isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • A few colonies are transferred to a sterile saline solution (0.85% NaCl).

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • The suspension is then diluted 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of two-fold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 32 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared yeast suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Yeast_Culture Yeast Culture on SDA Inoculum_Prep Inoculum Preparation (0.5 McFarland) Yeast_Culture->Inoculum_Prep Inoculum_Dilution Inoculum Dilution in RPMI-1640 Inoculum_Prep->Inoculum_Dilution Inoculation Inoculation of Microtiter Plate Inoculum_Dilution->Inoculation Drug_Dilution Serial Dilution of This compound Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative_Mechanism This compound This compound Membrane_Target Putative Membrane/ Cell Wall Target This compound->Membrane_Target Binds to Signal_Cascade Inhibition of Signaling Cascade (e.g., Inositol (B14025) Phosphorylceramide Synthase) Membrane_Target->Signal_Cascade Inhibits Cell_Integrity Disruption of Cell Membrane or Cell Wall Integrity Signal_Cascade->Cell_Integrity Leads to Fungal_Cell_Death Fungal Cell Death Cell_Integrity->Fungal_Cell_Death

Caption: Hypothetical signaling pathway for this compound's antifungal activity.

Putative Mechanism of Action

The precise molecular target and mechanism of action for this compound have not yet been fully elucidated. However, based on the activity of other cyclic depsipeptides, it is hypothesized that this compound may exert its antifungal effects by disrupting the fungal cell membrane or cell wall integrity. Some cyclic depsipeptides are known to inhibit key enzymes involved in cell wall biosynthesis, such as inositol phosphorylceramide (IPC) synthase, a crucial enzyme for sphingolipid biosynthesis in fungi. Inhibition of this pathway leads to a compromised cell membrane, increased permeability, and ultimately, cell death. Further research is required to confirm the specific target and signaling pathway affected by this compound.

References

Unraveling Antimetastatic Potential: A Comparative Guide to Dentigerumycin E and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide designed for researchers, scientists, and drug development professionals, this document explores the methodologies for confirming the in vivo antimetastatic effects of novel compounds, using the promising natural product Dentigerumycin E as a primary subject of interest and the well-researched compound Curcumin as a comparative benchmark. Due to a lack of published in vivo studies on the antimetastatic properties of this compound E, this guide presents a hypothetical experimental framework for its evaluation, contrasted with established data from Curcumin research.

Section 1: Comparative Analysis of In Vivo Antimetastatic Effects

While experimental data for this compound E is not yet available, this section outlines the key parameters for evaluating its potential antimetastatic efficacy in comparison to Curcumin. The following tables showcase the type of quantitative data that would be collected and analyzed in preclinical in vivo studies.

Table 1: Hypothetical In Vivo Efficacy of this compound E in a Murine Breast Cancer Metastasis Model

Treatment GroupPrimary Tumor Volume (mm³)Number of Lung Metastatic NodulesAnimal Survival Rate (%)
Vehicle Control500 ± 5050 ± 100
This compound E (Low Dose)400 ± 4535 ± 820
This compound E (High Dose)250 ± 3015 ± 560
Positive Control (e.g., Paclitaxel)200 ± 2510 ± 380

Table 2: Reported In Vivo Efficacy of Curcumin in Various Cancer Metastasis Models

Cancer ModelTreatment GroupPrimary Tumor Volume/Metastasis MetricReference
Breast Cancer (Murine)CurcuminSignificantly reduced incidence and number of visible lung metastases.[1]
Prostate Cancer (Orthotopic Mouse Model)CurcuminStatistically significantly inhibited formation of lung metastases.[2][3][4]
Colorectal Cancer (Rat Liver Metastases)Curcumin (200 mg/kg/day, oral)Slowed down the tumor volume of liver implants by 5.6-fold.[5]
Breast Cancer (4T1 cells in BALB/c mice)Curcumin (25 µM pre-treatment)Significantly inhibited metastatic lung colonization.[6]

Section 2: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides a hypothetical experimental protocol for assessing this compound E and a summary of a typical protocol used in Curcumin studies.

Hypothetical In Vivo Metastasis Study Protocol for this compound E
  • Cell Culture: Murine breast cancer cells (e.g., 4T1) known for their high metastatic potential to the lungs would be cultured under standard conditions.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, would be used. All procedures would be conducted in accordance with institutional animal care and use guidelines.

  • Tumor Cell Implantation:

    • Spontaneous Metastasis Model: 1 x 10⁵ 4T1 cells would be injected into the mammary fat pad of each mouse.

    • Experimental Metastasis Model: 5 x 10⁵ 4T1 cells would be injected intravenously via the tail vein.

  • Treatment Regimen:

    • Mice would be randomly assigned to treatment groups (e.g., vehicle control, low-dose this compound E, high-dose this compound E, positive control).

    • Treatment would commence on a pre-determined schedule (e.g., daily oral gavage or intraperitoneal injection) starting 3 days post-tumor cell implantation.

  • Monitoring and Data Collection:

    • Primary tumor growth would be monitored by caliper measurements every two days.

    • Animal body weight and general health would be recorded regularly.

  • Endpoint Analysis:

    • After a set period (e.g., 28 days) or when the primary tumor reaches a specific size, mice would be euthanized.

    • Lungs would be harvested, and the number of metastatic nodules on the surface would be counted under a dissecting microscope.

    • Tissues would be fixed for histological analysis (H&E staining) to confirm metastatic lesions.

  • Statistical Analysis: Data would be analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatment groups.

Established In Vivo Metastasis Study Protocol for Curcumin

In studies evaluating Curcumin's antimetastatic effects, researchers have employed similar models. For instance, in a breast cancer model, 4T1-luciferase expressing cells were injected intravenously into BALB/c mice.[6] The mice were then treated with Curcumin, and lung metastasis was quantified using an in vivo imaging system to detect luminescence.[6] In prostate cancer studies, an orthotopic mouse model was used where human prostate cancer cells (e.g., PC-3) were implanted into the prostate of immunodeficient mice.[2][4][7] Treatment with Curcumin was shown to significantly inhibit the formation of lung metastases.[2][4][7]

Section 3: Signaling Pathways and Experimental Workflow Visualization

Visual diagrams are essential for understanding the complex biological processes and experimental designs. The following diagrams, created using Graphviz, illustrate the known signaling pathway of Curcumin in metastasis and a proposed experimental workflow for this compound E.

G Curcumin Curcumin IKK IKK Inhibition Curcumin->IKK IkBa IκBα Stabilization IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Translocates to Gene_Expression Gene Transcription Nucleus->Gene_Expression CXCL1_2 CXCL1/2 Gene_Expression->CXCL1_2 MMPs MMPs Gene_Expression->MMPs Metastasis Metastasis CXCL1_2->Metastasis Promotes MMPs->Metastasis Promotes

Caption: Curcumin's Inhibition of the NF-κB Signaling Pathway to Reduce Metastasis.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cell_culture Metastatic Cancer Cell Culture (e.g., 4T1) implantation Tumor Cell Implantation (Mammary Fat Pad or IV) cell_culture->implantation animal_model Animal Model (e.g., BALB/c mice) animal_model->implantation treatment Treatment Groups: - Vehicle - this compound E (Low & High Dose) - Positive Control implantation->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Harvest Tissues monitoring->endpoint quantification Quantify Metastases (Nodule Count & Histology) endpoint->quantification stats Statistical Analysis quantification->stats

Caption: Proposed Experimental Workflow for In Vivo Evaluation of this compound E.

Section 4: Conclusion and Future Directions

While this compound E has demonstrated notable antibiotic properties, its potential as an antimetastatic agent remains to be explored. The experimental framework outlined in this guide provides a clear roadmap for future in vivo studies. By employing rigorous and standardized methodologies, researchers can effectively evaluate the therapeutic potential of this compound E and other novel compounds in the fight against cancer metastasis. Comparative studies with well-characterized agents like Curcumin are invaluable for benchmarking efficacy and understanding underlying mechanisms of action. Future research should also focus on elucidating the specific molecular targets and signaling pathways modulated by this compound E to better understand its potential antimetastatic activity.

References

A Comparative Analysis of Dentigerumycin and Other Cyclic Depsipeptides: Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic depsipeptides represent a diverse class of natural products with a wide array of biological activities. Among these, dentigerumycin, a unique piperazic acid-containing cyclic depsipeptide, has garnered significant attention for its potent antifungal properties. This guide provides a detailed structural comparison of this compound with other notable cyclic depsipeptides, supported by available experimental data on their biological activities.

Structural Overview

This compound is a structurally complex cyclic depsipeptide produced by Pseudonocardia species, bacteria symbiotic with fungus-growing ants.[1][2] Its core structure is a macrocycle containing both amino acid and hydroxy acid residues, a defining feature of depsipeptides. Notably, this compound contains unusual non-proteinogenic amino acids, including multiple piperazic acid residues, which are cyclic hydrazine (B178648) analogs.[1] It also possesses a polyketide-derived side chain.[1]

The general structure of cyclic depsipeptides consists of a cyclic arrangement of amino and hydroxy acids linked by amide and ester bonds.[3][4] This structural motif provides a rigid yet tunable scaffold that can be decorated with various functional groups, leading to a wide diversity of structures and biological functions.

Key Structural Features of this compound

The chemical formula for this compound is C₄₀H₆₇N₉O₁₃.[1] Its structure is characterized by:

  • A Macrocyclic Core: A large ring composed of alternating amino and hydroxy acids.

  • Piperazic Acid Residues: The presence of multiple piperazic acid units is a distinctive feature.[1]

  • Unusual Amino Acids: Besides piperazic acid, it contains other non-standard amino acids.[1]

  • Polyketide Side Chain: A long side chain derived from polyketide biosynthesis is attached to the macrocycle.[1]

G

Structural Comparison with Other Cyclic Depsipeptides

Polyoxypeptins and aurantimycins are two classes of cyclic depsipeptides that share some structural similarities with this compound, such as the presence of piperazic acid. However, key differences exist in their core structures and amino acid compositions.[1] this compound is distinguished by an additional piperazic acid unit, which is predicted to significantly alter the conformation of the macrocycle.[1]

Several analogs of this compound have been identified, including dentigerumycins B, C, D, E, F, and G. These analogs exhibit variations in the macrocyclic core, the polyketide side chain, or both. For instance, some analogs may be linear peptides rather than cyclic. The study of these analogs provides valuable insights into structure-activity relationships.

G

Comparative Biological Activity

Cyclic depsipeptides exhibit a broad range of biological activities, including antifungal, antibacterial, antiviral, and antiproliferative effects. The specific activity is highly dependent on the detailed structure of the molecule.

Antifungal Activity

This compound was originally identified as a selective inhibitor of Escovopsis, a parasitic fungus that threatens the fungal gardens of leaf-cutter ants.[1][2] This highlights its potent and specific antifungal properties.

CompoundFungal StrainMIC (µM)Reference
This compoundEscovopsis sp.2.8[1]
This compoundCandida albicans (wild type)1.1[1]
This compoundCandida albicans (ATCC10231)1.1[1]
This compoundAmphotericin-resistant C. albicans1.1[1]

MIC: Minimum Inhibitory Concentration

Antiproliferative Activity

While this compound is primarily known for its antifungal activity, other cyclic depsipeptides, particularly those containing piperazic acid, have been investigated for their potential as anticancer agents. The antiproliferative activity is typically evaluated against a panel of cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined. Due to the wide variety of cell lines and experimental conditions reported in the literature, a direct comparison of IC₅₀ values can be challenging. The following table provides a summary of reported activities for some cyclic depsipeptides.

Compound ClassCancer Cell Line(s)Reported Activity (IC₅₀)Reference(s)
Piperazic Acid-Containing Depsipeptides VariousPotent cytotoxic and antiproliferative effects have been observed for several members of this class.
Other Fungal Cyclic Depsipeptides VariousA broad range of cytotoxic, antitumoral, and enzyme-inhibitory activities have been reported.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate under suitable conditions. b. For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. b. Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum). c. Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

G

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding: a. Seed cells into a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium. b. Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

4. Solubilization and Measurement: a. Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals. b. Incubate at room temperature in the dark for 2 hours. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. The absorbance values are proportional to the number of viable cells. b. Calculate the percentage of cell viability compared to the untreated control. c. The IC₅₀ value is determined as the concentration of the compound that inhibits cell growth by 50%.

G

Conclusion

This compound and its related cyclic depsipeptides represent a promising area of natural product research. Their unique structural features, particularly the presence of piperazic acids, contribute to their potent biological activities. The comparative data presented in this guide highlight the structural diversity within this class of compounds and underscore the need for standardized assays to facilitate direct comparisons of their biological profiles. Further investigation into the structure-activity relationships of these fascinating molecules will undoubtedly pave the way for the development of new therapeutic agents.

References

Evaluating the Cytotoxicity of Dentigerumycin in Mammalian Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cytotoxic potential of Dentigerumycin, a cyclic depsipeptide with known antifungal properties, in mammalian cell lines.[1][2] Due to a lack of publicly available data on the cytotoxicity of this compound in mammalian systems, this document outlines the necessary experimental protocols and data presentation formats to facilitate such an investigation. For comparative purposes, experimental data for the well-characterized cytotoxic agents, Etoposide and Doxorubicin (B1662922), are included.

Comparative Cytotoxicity Data

To effectively evaluate the cytotoxic profile of a novel compound like this compound, it is essential to compare its activity against established cytotoxic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Etoposide and Doxorubicin in various mammalian cell lines, showcasing the expected format for presenting such quantitative data.

Table 1: Comparative IC50 Values of Standard Cytotoxic Agents

CompoundCell LineAssay DurationIC50 ConcentrationReference
EtoposideCCRF-CEM3 - 72 hours5 - 100 µM[3]
EtoposideMOLT-43 - 72 hours5 - 100 µM[3]
EtoposideHTLA-23024 hours>10 µM[4]
EtoposideHK-248 hours50 µM[5]
DoxorubicinJurkat18 hours951 nM
DoxorubicinJurkat45 hours135 nM / 1.92 µM (bimodal)
DoxorubicinHeLaNot SpecifiedIC50 reduced with peptide functionalization[6]
DoxorubicinHepG224 hours12.2 µM[7]
DoxorubicinA54924 hours> 20 µM[7]
DoxorubicinMCF-724 hours2.5 µM[7]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for standard assays to determine cell viability and explore the mechanism of cell death.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[8][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds (e.g., Etoposide, Doxorubicin) for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][12]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[13][14] This serves as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Controls: Prepare the following controls on each plate:

    • No-Cell Control: Culture medium without cells for background measurement.

    • Vehicle-Only Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[15]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[15] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.[13][14]

  • Incubation and Measurement: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14][16] The enzymatic reaction results in the formation of a colored formazan product, which is measured colorimetrically at approximately 490 nm.[15][16]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the spontaneous and maximum LDH release controls.[16]

Caspase-3 Activity Assay

To investigate if cytotoxicity is mediated by apoptosis, the activity of Caspase-3, a key executioner caspase, can be measured.[17][18]

Protocol:

  • Cell Lysis: After treating cells with the compounds of interest, harvest and lyse the cells using a chilled lysis buffer.[19]

  • Lysate Preparation: Centrifuge the cell lysate to pellet the cell debris and collect the supernatant containing the cellular proteins.

  • Caspase-3 Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a Caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).[17][20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the cleavage of the substrate by active Caspase-3.[20]

  • Detection:

    • Colorimetric: Measure the absorbance at 400-405 nm, which corresponds to the release of p-nitroanilide (pNA).[18][20]

    • Fluorometric: Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm, corresponding to the release of 7-amino-4-methylcoumarin (B1665955) (AMC).[17][20]

  • Data Analysis: The increase in absorbance or fluorescence in treated samples compared to untreated controls indicates the level of Caspase-3 activation.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Seed Mammalian Cells in 96-well plates treatment Treat with this compound & Control Compounds start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3 Activity Assay incubation->caspase mtt_analysis Measure Absorbance Calculate % Viability Determine IC50 mtt->mtt_analysis ldh_analysis Measure Absorbance Calculate % Cytotoxicity ldh->ldh_analysis caspase_analysis Measure Absorbance/Fluorescence Determine Fold Increase in Activity caspase->caspase_analysis

Caption: Workflow for evaluating the cytotoxicity of a test compound.

Hypothetical Signaling Pathway for Apoptosis Induction

Etoposide is known to induce apoptosis by inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[21] A potential mechanism for this compound-induced cytotoxicity could involve a similar cascade.

G compound This compound target Intracellular Target (e.g., Mitochondria, DNA) compound->target stress Cellular Stress (e.g., ROS, DNA Damage) target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp3 Caspase-3 Activation apaf1->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway.

References

Dentigerumycin's antifungal spectrum compared to other natural products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of dentigerumycin, a natural product with potent antifungal properties, against other established antifungal agents. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug discovery and development.

Comparative Antifungal Activity

The in vitro efficacy of this compound has been evaluated against various fungal species and compared with commercially available antifungal drugs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal potency.

Fungal SpeciesThis compoundAmphotericin BCaspofunginFluconazole
Escovopsis sp.2.8 µM---
Candida albicans (Wild Type)1.1 µM0.25 - 1 µg/mL0.06 - 4 µg/mL0.25 - 2 µg/mL
Candida albicans (ATCC 10231)1.1 µM---
Candida albicans (Amphotericin-resistant, ATCC 200955)1.1 µM>2 µg/mL--
Candida glabrata-0.5 - 2 µg/mL0.06 - 8 µg/mL1 - 64 µg/mL
Candida parapsilosis-0.125 - 1 µg/mL0.25 - 2 µg/mL1 - 4 µg/mL
Candida tropicalis-0.25 - 1 µg/mL0.125 - 2 µg/mL2 - 8 µg/mL
Candida krusei-0.5 - 2 µg/mL0.25 - 8 µg/mL16 - 64 µg/mL

Note: MIC values for Amphotericin B, Caspofungin, and Fluconazole are presented in µg/mL as commonly reported in the literature. A direct molar comparison with this compound would require conversion based on their respective molecular weights. The data for this compound is from a single study and further research is needed to establish a broader comparative profile.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The standardized broth microdilution method, as established by the Clinical and Laboratory Standards Institute (CLSI), is the most widely accepted protocol.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate and then inoculating each well with a standardized suspension of the fungal isolate. The plates are incubated, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

1. Preparation of Antifungal Stock Solution:

  • The antifungal agent is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • The stock solution is then serially diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • The fungal isolate is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Assay Procedure:

  • A 96-well microtiter plate is set up with serial twofold dilutions of the antifungal agent in RPMI-1640 medium.

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • After incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing protocol.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result drug_prep Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate drug_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 24-48h) inoculation->incubation reading Read Results (Visual/Spectrophotometer) incubation->reading mic_determination Determine MIC reading->mic_determination

Broth Microdilution Workflow

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been fully elucidated. As a cyclic depsipeptide, it is hypothesized to interact with the fungal cell membrane or vital intracellular processes, but further research is required to identify its specific target and the signaling pathways it may modulate. In contrast, the mechanisms of the comparator drugs are well-established.

Established Antifungal Mechanisms

The following diagram illustrates the known mechanisms of action for the comparator antifungal agents.

Antifungal_Mechanisms cluster_membrane Cell Membrane cluster_cell_wall Cell Wall Synthesis cluster_ergosterol_synthesis Ergosterol Synthesis amphotericin Amphotericin B ergosterol Ergosterol amphotericin->ergosterol Binds to pore Pore Formation & Ion Leakage ergosterol->pore Leads to caspofungin Caspofungin glucan_synthase β-(1,3)-D-glucan Synthase caspofungin->glucan_synthase Inhibits glucan β-(1,3)-D-glucan glucan_synthase->glucan Synthesizes fluconazole Fluconazole lanosterol_demethylase Lanosterol 14α-demethylase fluconazole->lanosterol_demethylase Inhibits ergosterol2 Ergosterol lanosterol_demethylase->ergosterol2 Converts to lanosterol Lanosterol lanosterol->lanosterol_demethylase Substrate for

In-depth Analysis of the Structure-Activity Relationship of Dentigerumycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dentigerumycin, a cyclic depsipeptide produced by actinobacteria, has garnered significant interest for its potent biological activities, including antifungal and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, comparing their performance with alternative compounds and providing detailed experimental data and protocols.

Structure-Activity Relationship of this compound and its Analogs

The core structure of this compound features a cyclic depsipeptide scaffold with highly modified amino acids, including piperazic acids. A notable analog, this compound E, is a cyclic hexapeptide that incorporates three piperazic acids, N-OH-Thr, N-OH-Gly, β-OH-Leu, and a pyran-bearing polyketide acyl chain.[1]

Studies on this compound E and its derivatives have provided crucial insights into its SAR. Specifically, the N-hydroxy (N-OH) and carboxylic acid functional groups have been identified as essential for its biological activity .[1] Chemical modifications of these groups in this compound E, such as in 2-N,16-N-deoxydenteigerumycin E and this compound methyl ester, resulted in a loss of antiproliferative and antimetastatic activities against human cancer cells.[1] This highlights the critical role of these functionalities in the molecule's interaction with its biological targets.

Antifungal Activity

This compound exhibits significant antifungal activity against various fungal pathogens. Its efficacy is particularly noted against Escovopsis sp., a specialized fungal parasite of fungus-growing ants' gardens.[2][3][4]

CompoundFungal SpeciesMIC (µM)Reference
This compoundEscovopsis sp.2.8[2][4]
This compoundCandida albicans (wild type)1.1[2]
This compoundCandida albicans (ATCC10231)1.1[2]
This compoundCandida albicans (amphotericin-resistant ATCC200955)1.1[2]

While direct comparative studies with a wide range of commercial antifungal agents are limited in the reviewed literature, the potent activity of this compound against both a specialized fungal parasite and clinically relevant Candida species, including a drug-resistant strain, underscores its potential as a lead compound for novel antifungal drug development.

Cytotoxic and Antimetastatic Activity

This compound E has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer27-39
SK-HEP-1Liver Cancer27-39
MDA-MB-231Breast Cancer27-39
A549Lung Cancer27-39
SNU638Stomach Cancer27-39

Furthermore, this compound E has shown promise in inhibiting cancer cell metastasis. In a wound healing assay, it inhibited the migration of metastatic breast cancer cells (MDA-MB-231). In a cell invasion assay, it also demonstrated inhibitory effects on these cells.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a generalized representation based on standard methods.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

  • A suspension of fungal spores or cells is prepared in sterile saline or broth.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

2. Assay Plate Preparation:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Control wells containing medium only (negative control) and medium with the fungal inoculum but without the drug (positive control) are included.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate.

  • The plate is incubated at an appropriate temperature (e.g., 35°C for Candida species) for a specified period (e.g., 24-48 hours).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (e.g., MTT Assay)

This is a general protocol for assessing the cytotoxic effect of a compound on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator with 5% CO2.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound E.

  • Control wells with vehicle-treated cells and untreated cells are included.

3. Incubation:

  • The plates are incubated for a specific duration (e.g., 72 hours) to allow the compound to exert its effect.

4. Cell Viability Assessment:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Wound Healing Assay

This assay assesses the effect of a compound on cell migration.

1. Cell Seeding and Monolayer Formation:

  • Cells are seeded in a culture plate and grown to form a confluent monolayer.

2. Creating the "Wound":

  • A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.

3. Compound Treatment:

  • The cells are washed to remove detached cells, and fresh medium containing the test compound (this compound E) or vehicle control is added.

4. Monitoring Wound Closure:

  • The closure of the wound is monitored and imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.

5. Data Analysis:

  • The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through an extracellular matrix.

1. Chamber Preparation:

  • The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

2. Cell Seeding:

  • Cells, pre-treated with the test compound (this compound E) or vehicle, are seeded in the upper chamber in a serum-free medium.

3. Chemoattractant:

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

4. Incubation:

  • The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

5. Analysis:

  • Non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

  • The number of invading cells in the treated group is compared to the control group to determine the inhibitory effect of the compound.

Visualizations

experimental_workflow_antifungal_mic cluster_prep Inoculum Preparation cluster_plate Assay Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Fungal Culture p2 Spore/Cell Suspension p1->p2 p3 Turbidity Adjustment (0.5 McFarland) p2->p3 p4 Dilution in RPMI-1640 p3->p4 a1 Inoculation of Plate p4->a1 pl1 Serial Dilution of this compound pl2 Addition to 96-well Plate pl1->pl2 pl2->a1 pl3 Control Wells (Positive & Negative) pl3->a1 a2 Incubation (24-48h, 35°C) a1->a2 an1 Visual/Spectrophotometric Reading a2->an1 an2 Determination of MIC an1->an2

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis c1 Seeding of Cancer Cells in 96-well Plate c2 Overnight Adhesion c1->c2 t1 Addition of this compound E (various concentrations) c2->t1 t2 Incubation (72h) t1->t2 v1 Addition of MTT Reagent t2->v1 v2 Incubation v1->v2 v3 Solubilization of Formazan v2->v3 a1 Absorbance Measurement v3->a1 a2 Calculation of IC50 a1->a2

Caption: Workflow for the MTT-based cytotoxicity assay.

logical_relationship_sar cluster_groups Key Functional Groups dent_e This compound E fg1 N-OH Group dent_e->fg1 fg2 Carboxylic Acid Group dent_e->fg2 activity Biological Activity (Antiproliferative & Antimetastatic) fg1->activity modification Chemical Modification (e.g., Deoxygenation, Esterification) fg1->modification fg2->activity fg2->modification inactive Loss of Activity modification->inactive

Caption: Structure-activity relationship of this compound E.

Signaling Pathways

The precise signaling pathways affected by this compound have not been extensively elucidated in the currently available literature. As a cyclic depsipeptide, its mechanism of action could involve various cellular processes. For many cyclic peptides with antifungal properties, the primary target is often the fungal cell membrane, leading to permeabilization and cell death. Others may inhibit essential enzymes involved in cell wall biosynthesis or other vital cellular functions. The cytotoxic effects of this compound E on cancer cells could be mediated through the induction of apoptosis or cell cycle arrest, potentially by interfering with key signaling molecules. However, further research is required to identify the specific intracellular targets and signaling cascades modulated by this compound and its analogs.

Conclusion

This compound and its analog, this compound E, represent a promising class of natural products with potent antifungal and anticancer activities. The established structure-activity relationship for this compound E, highlighting the necessity of the N-OH and carboxylic acid groups, provides a solid foundation for the rational design of more potent and selective derivatives. While the exact mechanism of action and the affected signaling pathways remain to be fully understood, the available data strongly support the continued investigation of this compound as a lead compound for the development of new therapeutic agents. Future studies should focus on a broader comparative analysis with existing drugs, detailed mechanistic investigations, and in vivo efficacy studies to fully realize the therapeutic potential of this fascinating natural product.

References

Safety Operating Guide

Navigating the Disposal of Dentigerumycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the antifungal agent dentigerumycin is critical for maintaining laboratory safety and environmental protection. In the absence of specific manufacturer's guidelines, a conservative approach based on established best practices for antibiotic and chemical waste management is recommended.

For researchers, scientists, and drug development professionals handling this compound, a clear understanding of its properties and the associated disposal requirements is paramount. This guide provides a framework for managing this compound waste streams, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Understanding this compound:
Core Principles of this compound Disposal:

Given the lack of explicit disposal protocols, the following principles, derived from general laboratory safety guidelines for handling chemical and biological waste, should be applied:

  • Do not discharge to drains or sewers: To prevent the introduction of active antimicrobial compounds into aquatic ecosystems, direct disposal of this compound or its solutions into the sanitary sewer is not advised.

  • Segregate waste streams: Proper identification and segregation of different types of this compound waste at the point of generation are crucial for compliant disposal.

  • Consult institutional and local regulations: All disposal procedures must align with the policies set by your institution's Environmental Health & Safety (EHS) office and comply with local, state, and federal regulations.

Recommended Disposal Procedures:

The following table outlines the recommended handling and disposal procedures for various waste streams containing this compound.

Waste StreamDescriptionRecommended Disposal Procedure
Unused or Expired Solid this compound Pure, solid this compound powder that is no longer needed or has passed its expiration date.1. Keep the compound in its original, clearly labeled container. 2. Do not mix with other chemical waste. 3. Treat as chemical waste and arrange for collection by your institution's EHS-approved hazardous waste contractor.
Aqueous Solutions Containing this compound Buffers, media, or other aqueous solutions containing dissolved this compound.1. Collect in a designated, sealed, and leak-proof waste container. 2. Clearly label the container with its contents, including the concentration of this compound. 3. Do not mix with solvent-based waste. 4. Arrange for pickup through your institution's chemical waste disposal program.
Contaminated Solid Waste Items such as gloves, pipette tips, vials, and bench paper that have come into contact with this compound.1. Collect in a designated, lined, and puncture-proof container with a lid. 2. Label the container as "Contaminated Solid Waste" and specify the contaminant (this compound). 3. When not in use, keep the container closed. 4. Dispose of the container through your institution's chemical or biohazardous waste stream, as directed by your EHS office.
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.1. Immediately place in a designated, puncture-resistant sharps container. 2. Label the container clearly. 3. Do not overfill the container. 4. Arrange for disposal through your institution's sharps waste management program.

Experimental Protocol Considerations:

When designing experiments involving this compound, it is prudent to incorporate a waste management plan from the outset. This includes:

  • Minimization: Prepare only the required amount of this compound solution for your experiment to reduce excess waste.

  • Deactivation: For aqueous waste, consult with your EHS office about the feasibility of chemical deactivation methods prior to collection. However, without specific data on this compound's reactivity, this should only be performed under expert guidance.

  • Documentation: Maintain accurate records of the quantities of this compound used and disposed of, in accordance with institutional and regulatory requirements.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided here is based on general laboratory safety principles. Specific disposal procedures for this compound should be confirmed with the manufacturer or a licensed chemical waste disposal professional. Always consult your institution's Environmental Health & Safety office for guidance tailored to your specific circumstances and location.

References

Safe Handling of Dentigerumycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dentigerumycin is a potent compound that requires stringent safety protocols to protect researchers, scientists, and drug development professionals from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is critical to minimize risk and maintain a safe research environment.

Hazard Identification and Risk Assessment

While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, it should be handled as a potent, potentially hazardous compound. The primary risks of exposure include dermal contact, inhalation of aerosols, and accidental ingestion.[1] Exposure to potent pharmaceutical compounds can lead to adverse health effects.[2] Therefore, a thorough risk assessment must be conducted before any handling of this compound.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous substances.[1][5] All personnel handling this compound must be trained in the proper use and disposal of PPE.[3][6]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated nitrile glovesProvides a primary barrier against dermal exposure. Double-gloving is recommended for handling hazardous drugs.[7][8]
Gown Disposable, impervious, long-sleeved gownProtects skin and personal clothing from contamination.[1][7]
Eye Protection Safety goggles or a full-face shieldProtects eyes from splashes and aerosols.[1][9]
Respiratory Protection NIOSH-approved N95 or higher respiratorNecessary when handling powdered forms of the compound or when there is a risk of aerosolization.[5]
Shoe Covers Disposable, slip-resistant shoe coversPrevents the spread of contamination outside of the designated handling area.[5]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Wash Hands Don2 Don Shoe Covers Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Respirator Don3->Don4 Don5 Don Eye Protection Don4->Don5 Don6 Don Inner Gloves Don5->Don6 Don7 Don Outer Gloves Don6->Don7 Doff1 Remove Outer Gloves Doff2 Remove Gown & Shoe Covers Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Final Hand Wash Doff6->Doff7

Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).

Engineering Controls

Engineering controls are designed to minimize exposure by isolating the hazard.[2]

  • Ventilation: All handling of this compound, especially manipulation of powders, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4][7]

  • Designated Areas: Establish designated areas for the receipt, storage, preparation, and handling of this compound. These areas should be clearly marked with warning signs.[6][8]

Safe Handling Procedures

Adherence to strict protocols is necessary to prevent contamination and exposure.

  • Receiving: Upon receipt, inspect the integrity of the packaging. Wear a single pair of gloves when handling the external packaging.[9]

  • Preparation: Prepare solutions in a BSC. Use closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols.[7]

  • Administration: For in-vitro or in-vivo studies, use Luer-Lok fittings and needleless systems where possible to prevent spills and needlestick injuries.[9]

Spill Management

Prompt and correct management of spills is crucial to prevent wider contamination.[10]

Table 2: Spill Response Protocol

StepAction
1. Secure the Area Immediately alert others and restrict access to the spill area.
2. Don Appropriate PPE Wear full PPE as outlined in Table 1, including respiratory protection.[1]
3. Contain the Spill Use a spill kit with absorbent pads to contain the spill.[1]
4. Clean the Area Work from the outer edge of the spill inwards. Decontaminate the area with an appropriate cleaning agent.
5. Dispose of Waste All materials used for cleanup must be disposed of as hazardous waste.[1]

Spill Response Workflow

Spill_Response A Spill Occurs B Alert Personnel & Secure Area A->B C Don Full PPE B->C D Contain Spill with Absorbent Material C->D E Clean & Decontaminate Area D->E F Dispose of Contaminated Materials as Hazardous Waste E->F G Document Spill Incident E->G

Caption: Step-by-step procedure for responding to a this compound spill.

Waste Disposal

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[11][12]

  • Segregation: All contaminated materials, including gloves, gowns, sharps, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.[13][14]

  • Containers: Use leak-proof, puncture-resistant containers for sharps and other contaminated solid waste.[13][15] Liquid waste should be collected in compatible, sealed containers.[13]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste".[12]

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor in accordance with all applicable federal, state, and local regulations.[11][12]

Disposal Decision Tree

Disposal_Plan Start Waste Generated IsContaminated Contaminated with this compound? Start->IsContaminated HazardousWaste Dispose as Hazardous Waste IsContaminated->HazardousWaste Yes RegularWaste Dispose as Regular Waste IsContaminated->RegularWaste No Sharps Is it a sharp? HazardousWaste->Sharps LiquidWaste Liquid Waste HazardousWaste->LiquidWaste SharpsContainer Place in Sharps Container for Hazardous Waste Sharps->SharpsContainer Yes SolidWaste Solid Waste (Gloves, Gowns, etc.) Sharps->SolidWaste No SolidWasteContainer Place in Labeled Hazardous Waste Bag/Bin SolidWaste->SolidWasteContainer LiquidWasteContainer Collect in Sealed, Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidWasteContainer

Caption: Decision-making process for the proper disposal of waste.

Training and Documentation

All personnel handling this compound must receive documented training on the specific hazards, handling procedures, spill response, and waste disposal protocols outlined in this guide.[6][15] Training records should be maintained and regularly updated. Standard Operating Procedures (SOPs) for handling this compound should be readily available in the laboratory.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dentigerumycin
Reactant of Route 2
Reactant of Route 2
Dentigerumycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.